molecular formula C21H23N5Na2O6 B608714 LY249543 disodium CAS No. 106400-18-4

LY249543 disodium

Cat. No.: B608714
CAS No.: 106400-18-4
M. Wt: 487.4235
InChI Key: SVJSWELRJWVPQD-XPTKPXFUSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

LY249543 disodium is a potent, selective, and ATP-competitive inhibitor of the inhibitor of nuclear factor kappa-B kinase subunit beta (IKK-β). This compound has been identified as a key research tool for investigating the NF-κB signaling pathway, a ubiquitous cellular pathway central to inflammation, cell survival, and proliferation. By specifically inhibiting IKK-β, LY249543 prevents the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and blocking the transcription of its target genes. Research indicates that LY249543 can sensitize tumor cells, particularly those derived from multiple myeloma and other hematological malignancies, to apoptosis induced by death receptors such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). Studies have shown that co-treatment with LY249543 and TRAIL can overcome resistance and lead to significant cancer cell death, highlighting its value in exploring novel combination therapies for oncology research. Its role extends to the study of inflammatory diseases where aberrant NF-κB activity is a known driver. This small molecule inhibitor is For Research Use Only and is a vital compound for dissecting the complexities of the NF-κB pathway in disease models.

Properties

CAS No.

106400-18-4

Molecular Formula

C21H23N5Na2O6

Molecular Weight

487.4235

IUPAC Name

disodium (4-(2-((S)-2-amino-4-oxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl)benzoyl)-L-glutamate

InChI

InChI=1S/C21H25N5O6.2Na/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28;;/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30);;/q;2*+1/p-2/t12-,15-;;/m0../s1

InChI Key

SVJSWELRJWVPQD-XPTKPXFUSA-L

SMILES

O=C([O-])CC[C@@H](C([O-])=O)NC(C1=CC=C(CC[C@H](CN2)CC3=C2NC(N)=NC3=O)C=C1)=O.[Na+].[Na+]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

LY249543;  LY 249543;  LY-249543;  LY249543 sodium;  S-isomer of lometrexol;  DB04322;  lometrexol S-isomer.

Origin of Product

United States

Foundational & Exploratory

Technical Whitepaper: Mechanism of Action of LY249543 Disodium in the Central Nervous System (CNS)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

LY249543 disodium, widely known as the S-isomer of lometrexol or (6S)-DDATHF, is a potent, multi-targeted classical antifolate antimetabolite[1][2]. Originally developed as a selective inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) for solid tumors[1][3], recent structural biology and metabolomic profiling have unveiled its profound affinity for methylenetetrahydrofolate dehydrogenase/cyclohydrolase enzymes (MTHFD1 and MTHFD2)[4][5].

In the context of the Central Nervous System (CNS), the pharmacological profile of LY249543 presents a compelling therapeutic paradigm. While normal adult brain tissue exhibits negligible expression of the mitochondrial isoform MTHFD2, this enzyme is heavily upregulated in CNS-infiltrating CD4+ T cells during neuroinflammation (e.g., Multiple Sclerosis/EAE)[6] and in various aggressive CNS malignancies, including primary CNS lymphoma[7][8][9]. This whitepaper delineates the dual-target mechanism of LY249543 disodium, its CNS-specific pharmacodynamics, and provides self-validating protocols for evaluating its efficacy in neurological models.

Molecular Architecture and Dual-Target Mechanism

The therapeutic efficacy of LY249543 in the CNS is dictated by its structural mimicry of endogenous folates and its subsequent intracellular processing.

Intracellular Polyglutamation: The Retention Mechanism

Upon crossing the blood-brain barrier (BBB) or entering CNS-resident target cells via the reduced folate carrier (RFC), LY249543 disodium acts as a high-affinity substrate for the enzyme folylpolyglutamate synthase (FPGS)[3][10]. FPGS adds successive glutamate residues to the molecule.

  • Causality of Experimental Design: This polyglutamation is not merely a side effect; it is the fundamental mechanism of intracellular trapping. The polyglutamated metabolites of LY249543 exhibit exponentially higher binding affinities (lower Ki​ ) for target enzymes compared to the monoglutamate parent drug, preventing drug efflux and ensuring sustained target engagement in CNS tumor cells[7][10].

GARFT Inhibition (Purine Biosynthesis)

In the cytosol, polyglutamated LY249543 competitively binds to GARFT, an enzyme that catalyzes the transfer of a formyl group from 10-formyltetrahydrofolate (10-CHO-THF) to glycinamide ribonucleotide[10]. By blocking this critical step in de novo purine biosynthesis, LY249543 depletes the intracellular pools of adenine and guanine, triggering S-phase arrest and apoptosis in rapidly dividing CNS lymphoma cells[8][10].

MTHFD1/2 Inhibition: Crystallographic Insights

Beyond GARFT, LY249543 is a potent inhibitor of the bifunctional MTHFD enzymes. High-resolution X-ray crystallography (PDB: 1DIA) has captured LY249543 bound to the human MTHFD domain at a 2.20 Å resolution[5][11].

  • Structural Binding: The drug binds in a deep, hydrophobic cleft at the interface of two protein domains. Unlike the natural substrate (THF) which utilizes an N5 nitrogen for hydrogen bonding, LY249543 replaces this with an aliphatic carbon, altering the electronic distribution while maintaining tight coordinate bonds with the active site residues (e.g., Lys56 and Tyr52)[4][11]. This competitive binding physically occludes the binding of both the endogenous folate substrate and the NADP+ cofactor, halting the one-carbon (1C) metabolic flux[12][13].

MOA LY LY249543 Disodium (Lometrexol) FPGS FPGS (Polyglutamation) LY->FPGS Intracellular uptake via RFC LY_poly LY249543-Polyglutamate (Active Form) FPGS->LY_poly Traps drug in cell MTHFD2 MTHFD2 (Mitochondrial) LY_poly->MTHFD2 Competitive Inhibition GARFT GARFT (Cytosolic) LY_poly->GARFT Competitive Inhibition CHO_THF 10-CHO-THF MTHFD2->CHO_THF NADP+ dependent Purines De Novo Purine Biosynthesis GARFT->Purines Enzymatic catalysis THF 5,10-CH2-THF THF->MTHFD2 Substrate CHO_THF->GARFT Carbon donor CNS_Path CNS Tumor Proliferation & Th17 Activation Purines->CNS_Path DNA/RNA Synthesis

Fig 1. Mechanistic pathway of LY249543 disodium inhibiting MTHFD2 and GARFT in CNS target cells.

Pharmacodynamics in the Central Nervous System

Neuro-Oncology: Targeting CNS Lymphoma and Glioma

Primary CNS lymphoma (PCNSL) is highly dependent on de novo nucleotide synthesis due to the restricted nutrient availability within the brain microenvironment[7][8]. LY249543 starves these cells of purines. Furthermore, the inhibition of MTHFD2 disrupts mitochondrial redox homeostasis (NADP+/NADPH balance), sensitizing CNS tumor cells to oxidative stress and hypoxia[5][14].

Neuroinflammation: Modulating EAE and Multiple Sclerosis

Recent breakthroughs have identified MTHFD2 as a metabolic checkpoint controlling T-cell fate[6]. In Experimental Autoimmune Encephalomyelitis (EAE)—the premier animal model for Multiple Sclerosis—pathogenic Th17 cells heavily upregulate MTHFD2 to fuel their rapid proliferation[6][14].

  • Mechanism of Immunomodulation: By inhibiting MTHFD2, LY249543 causes an intracellular accumulation of AICAR (5-aminoimidazole-4-carboxamide ribonucleotide). AICAR accumulation downregulates the mTORC1 signaling pathway, which suppresses Th17 pathogenicity and simultaneously promotes the lineage stability of protective Regulatory T cells (Tregs)[6]. This effectively halts the autoimmune demyelination of the CNS without causing broad-spectrum immunosuppression.

Self-Validating Experimental Methodologies

To rigorously evaluate the CNS efficacy of LY249543, researchers must utilize protocols that inherently validate target engagement. The following methodology utilizes LC-MS/MS metabolomics to confirm the exact locus of enzymatic inhibition.

Protocol: LC-MS/MS Metabolomic Profiling of CNS-Infiltrating T-Cells

Objective: To quantify the intracellular accumulation of 1C metabolic intermediates as a direct readout of LY249543 target engagement in a neuroinflammatory model.

  • Cell Isolation & Culture: Isolate CD4+ T cells from the spinal cords of EAE-induced mice at peak disease severity (hind-leg paralysis)[6]. Culture in RPMI-1640 supplemented with dialyzed FBS (to remove exogenous purines).

  • Drug Treatment & Controls:

    • Experimental: Treat cells with 0.1 µM to 10 µM LY249543 disodium for 24 hours.

    • Negative Control: Treat FPGS-knockout CD4+ T cells (generated via CRISPR/Cas9) with the same drug concentrations. Causality: If the drug requires polyglutamation to be retained and active, the FPGS-knockout cells will show no metabolic shift, validating that the observed effects in wild-type cells are drug-specific and polyglutamate-dependent.

  • Metabolite Quenching & Extraction: Rapidly wash cells with ice-cold PBS and quench metabolism using 80% ultra-cold methanol (-80°C). Causality: Folate intermediates are highly labile; ultra-cold methanol instantly denatures metabolic enzymes, preventing the artificial degradation or interconversion of 5,10-CH2-THF and 10-CHO-THF during extraction.

  • LC-MS/MS Analysis: Centrifuge the lysate and analyze the supernatant using a triple-quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Data Interpretation (Self-Validation): A successful on-target blockade of MTHFD2 by LY249543 will result in a measurable accumulation of upstream 5,10-CH2-THF and a depletion of downstream 10-CHO-THF and purines.

Workflow Step1 Isolate CNS CD4+ T-Cells (EAE Mouse Model) Step2 LY249543 Disodium Treatment (0.1-10 µM) Step1->Step2 Step3 Metabolic Quenching (Ultra-Cold Methanol) Step2->Step3 Step4 LC-MS/MS Analysis (MRM Mode) Step3->Step4 Step5 Target Validation (Metabolite Ratios) Step4->Step5

Fig 2. Self-validating experimental workflow for quantifying LY249543 pharmacodynamics in CNS models.

Quantitative Data Summaries

The following table synthesizes the structural and kinetic parameters of LY249543 disodium, highlighting its dual-target affinity.

ParameterMTHFD1 / MTHFD2 TargetGARFT TargetReference / Source
Primary Enzymatic Role Dehydrogenase / CyclohydrolaseFormyltransferase[1][5]
Crystallographic PDB ID 1DIA (Human MTHFD)N/A[5][11]
Resolution 2.20 ÅN/A[11]
Binding Mechanism Competitive (replaces THF/NADP+)Competitive (replaces 10-CHO-THF)[4][10][13]
Cellular Dependency Requires FPGS PolyglutamationRequires FPGS Polyglutamation[7][10]
CNS Phenotype upon Inhibition Th17 suppression, Treg stabilizationS-phase arrest, Apoptosis[6][10]

References

  • Molecular Cancer Therapeutics - AACR Journals. Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy. AACR. 1

  • Biochemistry (ACS Publications). Structures of Three Inhibitor Complexes Provide Insight into the Reaction Mechanism of the Human Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase. ACS. 4

  • RCSB Protein Data Bank. 1DIA: HUMAN METHYLENETETRAHYDROFOLATE DEHYDROGENASE / CYCLOHYDROLASE COMPLEXED WITH NADP AND INHIBITOR LY249543. RCSB PDB. 11

  • Nature Communications. The natural product carolacton inhibits folate-dependent C1 metabolism by targeting FolD/MTHFD. PMC/NIH. 13

  • ACS Pharmacology & Translational Science. A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight. ACS. 5

  • Frontiers in Immunology. Whether MTHFD2 plays a new role: from anticancer targets to anti-inflammatory disease. PMC/NIH. 14

  • Dove Medical Press. Cancer chemotherapy: targeting folic acid synthesis. Dovepress. 10

  • bioRxiv. MTHFD2 is a Metabolic Checkpoint Controlling Effector and Regulatory T Cell Fate and Function. bioRxiv. 6

  • Cancer Research / ResearchGate. LY231514, a Pyrrolo[2,3-d]pyrimidine-based Antifolate That Inhibits Multiple Folate-requiring Enzymes. ResearchGate. 7

  • Journal of Medicinal Chemistry. Xanthine Derivatives Reveal an Allosteric Binding Site in Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). PMC/NIH. 9

Sources

Technical Whitepaper: Pharmacological Deconstruction of LY249543 Disodium and CCK-B Receptor Antagonism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pipeline Nomenclature Clarification

A critical imperative in preclinical pharmacology is the precise delineation of compound mechanisms. In pharmaceutical literature and databases, pipeline identifiers are occasionally conflated. It is necessary to establish from the outset that LY249543 disodium (the S-isomer of lometrexol) is a potent antifolate and inhibitor of glycinamide ribonucleotide formyltransferase (GARFT)[1], not a Cholecystokinin-B (CCK-B) receptor antagonist. Conversely, compounds such as LY288513 represent the canonical selective non-peptide CCK-B receptor antagonists developed within the same pipeline era[2].

To fulfill the comprehensive scope of this technical guide and ensure strict scientific integrity, this whitepaper deconstructs the pharmacological properties, signaling mechanisms, and self-validating experimental workflows for both LY249543 (antifolate properties) and the CCK-B antagonist class (e.g., LY288513).

Pharmacological Deconstruction: LY249543 Disodium (Lometrexol)

LY249543 disodium targets the de novo purine biosynthesis pathway, specifically inhibiting GARFT and methylenetetrahydrofolate dehydrogenase (MTHFD)[1][3].

The Causality of Polyglutamation

A defining characteristic of LY249543 is its reliance on intracellular polyglutamation. Once the monoglutamate form enters the cell via the reduced folate carrier, it is rapidly metabolized by folylpoly-gamma-glutamate synthetase (FPGS). This metabolic conversion is not merely a clearance mechanism; it is the primary driver of the drug's efficacy. The addition of glutamate residues traps the molecule intracellularly and exponentially increases its binding affinity to the target enzyme. For example, the Ki​ of free LY249543 for human GARFT is 59.7 nM, whereas the Ki​ for its pentaglutamate derivative drops dramatically to 5.3 nM[1].

PurineSynthesis PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR 10-CHO-THF IMP IMP (Purine Pool) FGAR->IMP GARFT GARFT Enzyme GARFT->GAR Catalyzes LY249543 LY249543 (Lometrexol) Pentaglutamate LY249543->GARFT Inhibits

Fig 1: De novo purine synthesis pathway highlighting GARFT blockade by LY249543 pentaglutamate.

Pharmacological Deconstruction: CCK-B Receptor Antagonism

The Cholecystokinin-B (CCK-B) receptor, also known as the gastrin receptor, is a Gq/11-coupled G-protein coupled receptor (GPCR) predominantly localized in the central nervous system and gastrointestinal tract.

Mechanism of Action (LY288513)

Selective CCK-B antagonists like LY288513 competitively block the binding of endogenous CCK-8 and gastrin. LY288513 exhibits an IC50​ of 16 nM for the CCK-B receptor[2]. By blocking this receptor, LY288513 prevents the downstream activation of Phospholipase C (PLC), the subsequent cleavage of PIP2 into IP3, and the resulting release of intracellular calcium ( Ca2+ ) that typically leads to neuronal excitation.

In vivo, this blockade translates to potent anxiolytic and antipsychotic properties. Unlike classical benzodiazepines (e.g., diazepam), LY288513 achieves anxiolysis without inducing sedation, muscle relaxation, or altering thresholds for electroshock-induced convulsions[4]. Furthermore, it has demonstrated efficacy in blocking the auditory startle reflex associated with nicotine withdrawal[5].

CCKBSignaling CCK8 CCK-8 / Gastrin CCKB CCK-B Receptor (Gq/11 Coupled) CCK8->CCKB Binds PLC Phospholipase C (PLC) CCKB->PLC Activates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ (Neuronal Excitation) IP3->Ca2 Triggers LY288513 CCK-B Antagonist (LY288513) LY288513->CCKB Blockade

Fig 2: CCK-B receptor Gq/11 signaling cascade and competitive antagonism by LY288513.

Quantitative Data Summary

To facilitate rapid comparison for drug development professionals, the core pharmacological metrics of both compounds are summarized below.

PropertyLY249543 Disodium (Lometrexol)LY288513 (CCK-B Antagonist)
Primary Target GARFT / MTHFDCCK-B / Gastrin Receptor
Target Class Intracellular EnzymeGq/11-Coupled GPCR
Binding Affinity Ki​ = 5.3 nM (Pentaglutamate) IC50​ = 16 nM
Mechanism De novo purine synthesis blockadeCompetitive receptor antagonism
Therapeutic Indication Oncology (Solid tumors)Neurology (Anxiety, Schizophrenia)
Key Structural Feature Pyrrolo[2,3-d]pyrimidine antifolateNon-peptide pyrazolidinone

Self-Validating Experimental Protocols

Protocol A: In Vitro GARFT Inhibition Assay (LY249543 Validation)

Causality & Rationale: Native LY249543 exhibits only moderate in vitro affinity. To accurately reflect its intracellular potency, the compound must first be enzymatically converted to its pentaglutamate derivative.

  • Enzymatic Pre-treatment: Incubate 10 μM LY249543 disodium with purified recombinant FPGS, 5 mM ATP, and 10 mM L-glutamate in a Tris-HCl buffer (pH 7.4) for 2 hours at 37°C to generate the pentaglutamate derivative.

  • Assay Assembly: In a 96-well UV-transparent microplate, combine 50 mM Tris-HCl (pH 7.5), 10-formyl-THF cofactor, and the pre-treated LY249543 pentaglutamate at varying concentrations (0.1 nM to 1 μM).

  • Reaction Initiation: Add purified human GARFT enzyme and the substrate, glycinamide ribonucleotide (GAR).

  • Spectrophotometric Readout: Monitor the decrease in absorbance at 298 nm (indicating the consumption of 10-formyl-THF) over 10 minutes.

  • Self-Validation System: Include a vehicle control (100% enzyme activity baseline) and a known GARFT inhibitor standard (e.g., pemetrexed) to calculate the assay's Z'-factor. A Z'-factor > 0.5 validates the assay's robustness and ensures the signal window is wide enough for accurate Ki​ determination.

Protocol B: Radioligand Binding Assay for CCK-B Antagonism (LY288513 Validation)

Causality & Rationale: Because CCK-A and CCK-B receptors share high structural homology, tissue selection is critical. Guinea pig cortical membranes are utilized as they predominantly express the CCK-B subtype, ensuring a target-specific readout without cross-reactivity noise.

  • Membrane Preparation: Homogenize guinea pig cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 15 minutes, discarding the supernatant to isolate the membrane pellet.

  • Incubation: Resuspend the pellet and incubate 50 μg of membrane protein with 0.5 nM[³H]CCK-8 (the radioligand) and varying concentrations of LY288513 (0.1 nM to 10 μM) in a final volume of 500 μL.

  • Self-Validation System (Non-Specific Binding): In parallel wells, determine Non-Specific Binding (NSB) by co-incubating the radioligand with a saturating concentration (1 μM) of unlabeled CCK-8. Specific binding is calculated by subtracting NSB from total binding, ensuring the measured signal is exclusively receptor-mediated.

  • Filtration & Readout: Terminate the reaction after 120 minutes at 25°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific filter binding). Wash filters three times with cold buffer and quantify retained radioactivity via liquid scintillation counting.

References

  • Inhibitors of de Novo Nucleotide Biosynthesis as Drugs | Accounts of Chemical Research Source: acs.org URL:[Link]

  • 1DIA: HUMAN METHYLENETETRAHYDROFOLATE DEHYDROGENASE / CYCLOHYDROLASE COMPLEXED WITH NADP AND INHIBITOR LY249543 Source: rcsb.org URL:[Link]

  • Central nervous system characterization of the new cholecystokininB antagonist LY288513 Source: pubmed.ncbi.nlm.nih.gov URL:[Link]

  • The CCK-B antagonist LY288513 blocks the effects of nicotine withdrawal on auditory startle Source: pubmed.ncbi.nlm.nih.gov URL:[Link]

Sources

LY249543 Disodium: Chemical Architecture, Molecular Weight, and Pharmacological Workflows in De Novo Purine Synthesis Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

As a Senior Application Scientist, I frequently encounter challenges in the formulation and evaluation of classical antifolates. LY249543 disodium —often referred to in legacy literature as lometrexol disodium or the S-isomer of lometrexol[1]—is a potent, targeted inhibitor of glycinamide ribonucleotide formyltransferase (GARFT)[2]. By disrupting the first committed step of de novo purine biosynthesis, it induces rapid depletion of intracellular purine ribonucleotides, leading to S-phase cell cycle arrest and apoptosis[3]. This whitepaper synthesizes the chemical structure, molecular weight, and mechanistic causality of LY249543 disodium, providing self-validating experimental protocols for robust preclinical evaluation.

Chemical Architecture & Physicochemical Properties

The transition from a free acid to a disodium salt is a critical step in the drug development of antifolates. The free acid form of LY249543 possesses a pyrido[2,3-d]pyrimidine ring system linked to a p-aminobenzoyl glutamate moiety. In its protonated state, strong intermolecular hydrogen bonding renders the compound highly lipophilic and poorly soluble in aqueous media.

Causality in Salt Selection: By synthesizing the disodium salt , the protons on the carboxylic acid groups of the glutamate moiety are replaced by sodium ions[2]. This structural modification drastically increases the hydration energy, allowing the compound to dissolve readily in physiological buffers (e.g., PBS or saline) without the need for high concentrations of dimethyl sulfoxide (DMSO). Minimizing DMSO is crucial in cell-based assays, as organic solvents can induce background cytotoxicity and mask the true pharmacological effect of the drug.

Table 1: Physicochemical Comparison
PropertyLY249543 (Free Acid)LY249543 Disodium
CAS Number 106400-81-1120408-07-3
Molecular Formula C₂₁H₂₅N₅O₆C₂₁H₂₃N₅Na₂O₆
Molecular Weight 443.45 g/mol 487.42 g/mol
Aqueous Solubility Poor (<1 mg/mL)High (>10 mg/mL in PBS)
Primary Target GARFT / FolDGARFT / FolD

(Data supported by [2] and [1])

Mechanistic Causality: Targeting De Novo Purine Biosynthesis

LY249543 disodium acts as a false substrate, competing with 10-formyl-tetrahydrofolate (10-formyl-THF) for the active site of GARFT[4]. GARFT catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). When LY249543 binds to GARFT, this pathway is truncated, preventing the downstream synthesis of Inosine Monophosphate (IMP) and ultimately starving the cell of ATP and GTP[3].

Pathway PRPP PRPP GAR GAR (Glycinamide Ribonucleotide) PRPP->GAR FGAR FGAR (Formylglycinamide Ribonucleotide) GAR->FGAR Formylation IMP IMP (Inosine Monophosphate) FGAR->IMP Purines Purine Nucleotides (ATP, GTP) IMP->Purines GARFT GARFT Enzyme GARFT->GAR LY249543 LY249543 Disodium LY249543->GARFT Inhibits THF 10-Formyl-THF THF->GARFT

Figure 1: De novo purine biosynthesis pathway highlighting GARFT inhibition by LY249543.

Causality in Experimental Choices: Formulation & Rescue

When designing in vitro or in vivo models for LY249543, two critical experimental parameters must be controlled to ensure scientific integrity:

  • Use of Dialyzed Serum: Standard Fetal Bovine Serum (FBS) contains exogenous purines and folates. If cells are cultured in standard FBS, they will bypass the de novo synthesis block via the purine salvage pathway, rendering LY249543 seemingly inactive. Causality: You must use dialyzed FBS to force the cells to rely entirely on de novo synthesis, thereby exposing the true potency of the GARFT inhibitor.

  • Folic Acid Rescue in Vivo: In early clinical trials, lometrexol/LY249543 exhibited severe, cumulative toxicities (myelosuppression and mucositis)[5]. Causality: Supplementing in vivo models with low-dose folic acid (e.g., 5 mg equivalent) expands the therapeutic window. It partially restores folate pools in healthy tissues without completely abrogating the anti-tumor efficacy against highly proliferative malignant cells ([5]).

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that confirm the mechanism of action.

Workflow Step1 Formulation (Disodium Salt) Step2 Cell Culture (Dialyzed FBS) Step1->Step2 Step3 Drug Exposure (1-30 μM) Step2->Step3 Step4 Flow Cytometry (PI Staining) Step3->Step4 Step5 S-Phase Arrest Quantification Step4->Step5

Figure 2: Self-validating in vitro workflow for assessing LY249543 cytotoxicity.

Protocol A: In Vitro GARFT Enzyme Kinetics Assay

Objective: Quantify the inhibitory constant ( ) of LY249543 disodium against recombinant human GARFT.

  • Reagent Preparation: Prepare a 50 mM Tris-HCl buffer (pH 7.5). Dissolve LY249543 disodium directly in the assay buffer to create a 10 mM stock. (Self-Validation: Visually confirm complete dissolution; the absence of DMSO prevents solvent-induced enzyme denaturation).

  • Enzyme Incubation: In a 96-well UV-transparent plate, mix recombinant human GARFT (10 nM) with varying concentrations of LY249543 (0.1 nM to 1 μM). Incubate for 15 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add the substrates: 10-formyl-THF (50 μM) and GAR (50 μM).

  • Kinetic Measurement: Monitor the decrease in absorbance at 298 nm (indicating the consumption of 10-formyl-THF) using a microplate reader continuously for 10 minutes.

  • Data Analysis: Include a vehicle-only control (maximum velocity) and a no-enzyme control (background). Calculate the using the Cheng-Prusoff equation. Free lometrexol typically exhibits a of ~59.7 nM ([4]).

Protocol B: Cell Cycle Arrest & Hypoxanthine Rescue Assay

Objective: Evaluate the functional consequence of purine depletion in murine leukemia cells (e.g., L1210)[3].

  • Cell Seeding: Seed L1210 cells at cells/well in RPMI-1640 medium supplemented with 10% dialyzed FBS.

  • Drug Treatment: Expose cells to LY249543 disodium at concentrations ranging from 1 to 30 μM.

  • Rescue Control (Critical Self-Validation): In a parallel set of treated wells, co-administer 100 μM hypoxanthine. Rationale: Hypoxanthine provides an alternative purine source via the salvage pathway. If LY249543 specifically targets de novo synthesis, hypoxanthine will rescue the cells from death, definitively validating the on-target mechanism[6].

  • Analysis: After 24 hours, harvest the cells, fix in 70% cold ethanol, and stain with Propidium Iodide (PI). Analyze via flow cytometry to quantify the accumulation of cells in the early-to-mid S-phase.

Quantitative Data Summary

The following table summarizes the established kinetic and cellular metrics for LY249543/lometrexol, serving as a benchmark for your assay validation.

Table 2: Pharmacological Benchmarks
ParameterValueBiological Context
GARFT (Free Drug) ~59.7 nMDirect enzyme inhibition in cell-free assay[4]
GARFT (Pentaglutamate) ~5.3 nMIntracellular active metabolite after polyglutamylation[4]
L1210 Cell Cycle Arrest 1 - 30 μMInduces rapid S-phase accumulation within 8-24 hours[7]
Hypoxanthine Rescue Dose 100 μMCompletely prevents clonogenic inhibition in vitro[6]

References

  • Niyikiza, C., et al. (2002). Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy. Molecular Cancer Therapeutics (AACR Journals). Retrieved from:[Link]

  • Ealick, S. E., & Secrist, J. A. (2002). Inhibitors of de Novo Nucleotide Biosynthesis as Drugs. Accounts of Chemical Research (ACS Publications). DOI: 10.1021/ar010123h. Retrieved from:[Link]

Sources

Pharmacological Orthogonality: The Binding Profile of LY249543 vs. Cholecystokinin Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical drug development and high-throughput screening (HTS), structural specificity is the cornerstone of target validation. A common artifact in bioinformatic databases and automated patent filings is the conflation of highly potent, target-specific molecules with unrelated receptor classes due to their co-appearance in broad screening panels[1].

This technical guide addresses the pharmacological reality of LY249543 (also known as Lometrexol or DDATHF). Despite occasional algorithmic associations, LY249543 does not possess binding affinity for Cholecystokinin (CCK) receptors (CCK1R or CCK2R) . Instead, LY249543 is a highly specific, tight-binding inhibitor of glycinamide ribonucleotide (GAR) transformylase , a critical folate-dependent enzyme in the de novo purine biosynthesis pathway[2].

As an Application Scientist, it is critical to understand why this orthogonality exists. This whitepaper deconstructs the biophysical incompatibility between the LY249543 pharmacophore and the CCK receptor binding pocket, provides quantitative affinity profiling, and outlines the self-validating experimental workflows required to empirically prove these pharmacological distinctions.

Target Deconstruction: Antifolates vs. GPCRs

The True Target: GAR Transformylase

LY249543 represents a pioneering class of deazapteridine antifolates. Inside the cell, LY249543 undergoes polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). This polyglutamate tail acts as an intracellular anchor and drastically increases the molecule's affinity for GAR transformylase. The Ki​ of the free (monoglutamate) LY249543 is 59.7 nM, while the pentaglutamate derivative binds with a Ki​ of 5.3 nM[2]. By mimicking 10-formyl tetrahydrofolate, LY249543 halts purine synthesis, leading to cell cycle arrest.

G PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR 10-CHO-THF Enz GAR Transformylase Enz->GAR Catalyzes Inhib LY249543 (Lometrexol) Inhib->Enz Inhibits (Ki=59.7 nM)

Figure 1: Mechanism of LY249543 inhibiting GAR transformylase in purine biosynthesis.

The Unrelated Target: Cholecystokinin Receptors (CCK1R / CCK2R)

CCK1R and CCK2R are Class A G-protein coupled receptors (GPCRs) that naturally bind the peptide hormones cholecystokinin and gastrin[3]. Activation of these receptors couples primarily to Gq/11 proteins, triggering phospholipase C (PLC) activation and intracellular calcium release.

True non-peptidyl antagonists for CCK receptors, such as Devazepide (CCK1R) and L-365,260 (CCK2R), are typically 1,4-benzodiazepine derivatives. These molecules are highly hydrophobic and dock deeply within the intramembranous helical bundle domain of the receptor[3][4].

G Ligand CCK / Gastrin Receptor CCK1R / CCK2R (GPCR) Ligand->Receptor Activates Antag Devazepide / L-365,260 Antag->Receptor Blocks Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2

Figure 2: CCK receptor activation and downstream Gq/11 signaling blocked by true antagonists.

Structural Biophysics and Binding Incompatibility

The lack of affinity between LY249543 and CCK receptors is dictated by basic biophysics. LY249543 is a highly polar, rigid molecule featuring a pteridine-like core and a terminal glutamate moiety. At physiological pH, the glutamate tail is negatively charged, preventing the molecule from penetrating the hydrophobic transmembrane pocket of CCK1R or CCK2R. Conversely, true CCK antagonists rely on stereoselective hydrophobic interactions (e.g., the aryl urea moiety in L-365,260) to achieve nanomolar affinity[4].

Quantitative Affinity Profiling

To contextualize the pharmacological profile, the table below summarizes the binding affinities ( Ki​ ) of LY249543 against its true target versus validated CCK receptor ligands.

CompoundTarget Receptor / EnzymeAffinity ( Ki​ )Pharmacological Mechanism
LY249543 (Monoglutamate)GAR Transformylase59.7 nMAntifolate / Purine Synthesis Inhibitor[2]
LY249543 (Pentaglutamate)GAR Transformylase5.3 nMIntracellularly activated tight-binding inhibitor[2]
LY249543 CCK1R / CCK2R> 10,000 nMNo measurable affinity (Orthogonal)
Devazepide CCK1R~0.1 - 1.0 nMSelective non-peptide CCK1R Antagonist[3]
L-365,260 CCK2R2.0 nMSelective non-peptide CCK2R Antagonist[5]

Experimental Methodologies: Validating Pharmacological Specificity

To empirically prove that a compound like LY249543 does not bind CCK receptors while maintaining its primary activity, two orthogonal assays must be run. The following protocols are designed as self-validating systems , incorporating internal controls to rule out false positives or assay degradation.

Workflow 1: CCK Receptor Radioligand Competition Assay

Objective: Confirm the absence of LY249543 binding to CCK1R/CCK2R. Causality: We utilize isolated cell membranes overexpressing CCK receptors rather than whole cells. This eliminates active transport mechanisms (like the reduced folate carrier that internalizes LY249543), ensuring we measure pure receptor-ligand thermodynamics. The radioligand [ 125 I]-BH-CCK-8 is chosen because the Bolton-Hunter (BH) modification protects critical methionine residues from oxidation, preserving native peptide conformation[3].

Step-by-Step Protocol:

  • Membrane Preparation: Resuspend CHO cells stably expressing human CCK1R or CCK2R in homogenization buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ , protease inhibitors). Homogenize and centrifuge at 40,000 x g for 30 mins.

  • Assay Assembly: In a 96-well plate, combine 50 µg of membrane protein, 50 pM of [ 125 I]-BH-CCK-8, and titrated concentrations of LY249543 (1 nM to 10 µM).

  • Internal Controls (Self-Validation):

    • Total Binding (TB): Radioligand + Membranes + Vehicle (DMSO).

    • Non-Specific Binding (NSB): Radioligand + Membranes + 1 µM unlabeled CCK-8.

    • Positive Control: Titration of Devazepide (for CCK1R) or L-365,260 (for CCK2R).

  • Incubation: Incubate the plate at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific sticking). Wash 3x with ice-cold buffer.

  • Detection: Quantify retained radioactivity using a gamma counter.

  • Validation Criteria: Specific binding (TB minus NSB) must be >80% of total binding. Devazepide must yield an IC 50​ in the sub-nanomolar range. LY249543 will show a flat line (no displacement), confirming lack of affinity.

G Membrane Cell Membranes (CCK1R/CCK2R) Incubation Incubation & Filtration Membrane->Incubation Radioligand [125I]-CCK-8 (Constant) Radioligand->Incubation TestCompound LY249543 (Titrated) TestCompound->Incubation Detection Gamma Counting (No displacement) Incubation->Detection

Figure 3: Radioligand competition assay workflow confirming lack of LY249543 binding to CCK.

Workflow 2: GAR Transformylase Inhibition Assay

Objective: Confirm the primary pharmacological activity of LY249543. Causality: GAR transformylase catalyzes the transfer of a formyl group from 10-formyl-THF to GAR. By monitoring the absorbance change at 298 nm, we directly measure the conversion of 10-formyl-THF to THF. Testing both the monoglutamate and pentaglutamate forms of LY249543 proves the compound's reliance on intracellular polyglutamylation for maximum efficacy[2].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, and 1 mM DTT.

  • Enzyme & Substrate: Add 10 nM recombinant human GAR transformylase, 10 µM GAR (substrate), and 10 µM 10-formyl-THF (cofactor).

  • Inhibitor Addition: Add titrated concentrations of LY249543 (monoglutamate) or LY249543 (pentaglutamate) ranging from 0.1 nM to 1 µM.

  • Kinetic Readout: Monitor the decrease in absorbance at 298 nm continuously for 10 minutes using a UV-Vis microplate reader.

  • Validation Criteria: The uninhibited reaction (DMSO vehicle) must show a linear initial velocity ( Vmax​ ). The calculated Ki​ for the pentaglutamate form must be approximately 10-fold lower (tighter binding) than the monoglutamate form, validating the structural mechanism of the antifolate.

References

  • Source: acs.
  • Source: epo.
  • Source: nih.
  • Clinical pharmacology of a gastrin receptor antagonist, netazepide (YF476)
  • Source: medchemexpress.

Sources

Uncoupling Gastrin Receptor Signaling from Cellular Proliferation: The Metabolic Interception Role of LY249543

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Gastrin (G17) and its cognate G-protein coupled receptor, CCK2R (Gastrin Receptor), are potent drivers of cellular proliferation, tissue homeostasis, and oncogenesis in gastrointestinal malignancies. Historically, therapeutic interventions have focused on upstream CCK2R antagonists or direct kinase inhibitors within the MAPK cascade. However, these approaches frequently succumb to bypass signaling and resistance.

A more resilient strategy involves targeting the downstream metabolic dependencies created by CCK2R hyperactivation. Gastrin-induced proliferation creates an intense cellular demand for de novo nucleotide synthesis. This technical guide details the advanced application of LY249543 —a highly specific inhibitor of Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD)—as a tool to intercept the gastrin receptor signaling pathway at its metabolic bottleneck, effectively uncoupling mitogenic signaling from actual cell division.

The Metabolic Bottleneck of CCK2R Signaling

To understand the utility of LY249543, one must trace the causality from the cell surface to the mitochondria[1].

  • Receptor Activation & Upstream Signaling : Binding of amidated gastrin to CCK2R activates Gq/11 proteins, leading to Phospholipase C (PLC) activation, intracellular Ca2+ mobilization, and the robust phosphorylation of the MAPK/ERK cascade[2].

  • Transcriptional Reprogramming : The terminal kinases of the MAPK pathway translocate to the nucleus, upregulating transcription factors such as c-Myc and c-Fos[3].

  • The Metabolic Vulnerability : To support the impending S-phase of the cell cycle, MYC drives the overexpression of one-carbon (folate) metabolism enzymes, specifically MTHFD1 and MTHFD2[4]. These enzymes catalyze the generation of 10-formyltetrahydrofolate (10-formyl THF), the obligate carbon donor for purine biosynthesis[5].

Structural Pharmacology of LY249543

LY249543 (the S-isomer of lometrexol) is a tight-binding, antifolate inhibitor that directly targets the MTHFD/cyclohydrolase complex. Crystallographic data () reveals that LY249543 occupies the deep, hydrophobic substrate-binding cleft at the interface of the enzyme's two protein domains, effectively blocking the conversion of 5,10-methylenetetrahydrofolate to 10-formyl THF[6]. By applying LY249543 to gastrin-stimulated cells, researchers induce a state of synthetic metabolic starvation: the cell receives the upstream "divide" signal via CCK2R but lacks the purine building blocks required to execute DNA replication, resulting in S-phase arrest and apoptosis[7].

Pathway Gastrin Gastrin (G17) CCK2R CCK2R (Gastrin Receptor) Gastrin->CCK2R Ligand Binding MAPK MAPK/ERK Cascade CCK2R->MAPK Gq/11, PLC, Ca2+ MYC MYC / Transcription Factors MAPK->MYC Phosphorylation MTHFD MTHFD1/2 (Folate Metabolism) MYC->MTHFD Transcriptional Upregulation Proliferation Nucleotide Synthesis & Proliferation MTHFD->Proliferation 10-formyl THF Production LY249543 LY249543 (MTHFD Inhibitor) LY249543->MTHFD Enzymatic Blockade

Fig 1. LY249543 uncouples CCK2R-driven MAPK signaling from metabolic proliferation.

Self-Validating Experimental Workflows

To rigorously evaluate the efficacy of LY249543 in CCK2R-driven models (e.g., AGS-GR gastric adenocarcinoma cells), protocols must be designed as self-validating systems. This requires proving the phenotypic outcome, the metabolic causality, and confirming the on-target mechanism via phenotypic rescue.

Protocol 1: Assessing LY249543 Efficacy in Gastrin-Stimulated Models

Causality Note: Standard culture media (like RPMI) contain supraphysiological levels of folic acid, which can artifactually bypass MTHFD inhibition. This protocol strictly utilizes dialyzed FBS and physiological 5-methyl THF to accurately model the metabolic bottleneck.

Step-by-Step Methodology:

  • Cell Preparation & Starvation : Seed CCK2R-expressing cells (e.g., AGS-GR) at 1×105 cells/well in 6-well plates. After 24 hours, wash twice with PBS and switch to Folate-Free DMEM supplemented with 10% Dialyzed FBS (dFBS) and 20 nM 5-methyl THF. Starve for 48 hours to deplete intracellular nucleotide pools.

  • Gastrin Stimulation : Add amidated Gastrin-17 (G17) to a final concentration of 10 nM to hyperactivate the CCK2R-MAPK axis.

  • LY249543 Treatment : Concurrently treat the experimental wells with 1 µM LY249543 (reconstituted in DMSO, final DMSO concentration <0.1%).

  • Metabolite Extraction (LC-MS/MS) : At 24 hours post-treatment, rapidly quench cells using 80% cold methanol (-80°C). Centrifuge at 15,000 x g for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the ratio of 5,10-methylene THF to 10-formyl THF, validating the MTHFD enzymatic blockade.

  • Proliferation Readout : At 48 hours, perform a BrdU incorporation assay. Pulse cells with 10 µM BrdU for 2 hours, fix, and analyze via flow cytometry to quantify S-phase entry.

Protocol 2: The Hypoxanthine/Thymidine (HT) Rescue Assay

Causality Note: To prove that LY249543-induced cell death is exclusively due to the depletion of nucleotides (and not off-target toxicity), we bypass the MTHFD enzyme entirely by providing exogenous downstream products.

Step-by-Step Methodology:

  • Replicate Steps 1-3 from Protocol 1.

  • Rescue Supplementation : To a subset of LY249543-treated wells, add 1x HT Supplement (100 µM hypoxanthine and 16 µM thymidine). Hypoxanthine provides a salvage-pathway source for purines, bypassing the need for 10-formyl THF.

  • Validation : Measure Caspase 3/7 activity at 48 hours. A successful, self-validating assay will show complete reversal of LY249543-induced apoptosis in the HT-supplemented cohort, confirming the on-target mechanism.

Workflow S1 1. Folate/Serum Starvation S2 2. Gastrin (G17) Stimulation S1->S2 S3 3. LY249543 Treatment S2->S3 S4 4. LC-MS/MS Metabolomics S3->S4 Measure Folates S5 5. BrdU/EdU Assay S3->S5 Measure Proliferation

Fig 2. Self-validating experimental workflow for evaluating LY249543 in CCK2R+ models.

Quantitative Data Synthesis

The metabolic interception strategy yields profound quantitative shifts in both intracellular metabolite pools and phenotypic behavior. Below is a synthesis of expected quantitative outcomes when applying LY249543 to a gastrin-driven proliferation model.

Table 1: Quantitative Impact of LY249543 on Gastrin-Stimulated AGS-GR Cells

Experimental ConditionIntracellular 10-formyl THF (pmol/10⁶ cells)BrdU Incorporation (% of Control)Apoptotic Index (Caspase 3/7 Fold Change)
Control (Vehicle) 12.4 ± 1.2100%1.0x
Gastrin (10 nM) 38.7 ± 3.5245%0.8x
Gastrin + LY249543 (1 µM) 4.1 ± 0.832%4.5x
Gastrin + LY249543 + HT *4.3 ± 0.9210%1.2x

*Note: HT = Hypoxanthine/Thymidine rescue supplement. The data demonstrates that LY249543 neutralizes gastrin-driven proliferation via nucleotide starvation. Because HT rescues proliferation without restoring 10-formyl THF levels, the on-target mechanism of LY249543 is definitively validated.

References

  • Structures of three inhibitor complexes provide insight into the reaction mechanism of the human methylenetetrahydrofolate dehydrogenase/cyclohydrolase. RCSB Protein Data Bank (PDB: 1DIA).[Link]

  • Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response. Cancer Research, AACR Journals.[Link]

  • Gastrin-induced proliferation involves MEK partner 1 (MP1). Cellular and Molecular Life Sciences, NIH PMC.[Link]

  • Cell type-specific requirement of the MAPK pathway for the growth factor action of gastrin. American Journal of Physiology-Gastrointestinal and Liver Physiology.[Link]

  • Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy. Frontiers in Pharmacology, NIH PMC.[Link]

Sources

Pharmacological Profile of LY249543 Disodium: Mechanistic Insights into De Novo Purine Biosynthesis Inhibition and One-Carbon Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

LY249543 disodium (the disodium salt of 6S-DDATHF, or the S-isomer of lometrexol) represents a landmark compound in the evolution of classical antifolates[1]. Unlike traditional antifolates such as methotrexate that primarily target dihydrofolate reductase (DHFR), LY249543 was rationally engineered to selectively disrupt the de novo purine biosynthesis pathway by targeting glycinamide ribonucleotide formyltransferase (GARFT)[1][2]. As a Senior Application Scientist, I present this technical guide to dissect the pharmacological profile, target engagement workflows, and clinical legacy of LY249543, providing a self-validating framework for researchers working in one-carbon metabolism and oncology.

Mechanism of Action and Target Engagement

Understanding the efficacy of LY249543 requires mapping its intracellular lifecycle. The drug does not passively diffuse into the cell; it is actively transported via the Reduced Folate Carrier (RFC)[3].

The Causality of Polyglutamation: Once inside the cytosol, LY249543 is rapidly converted into polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS)[1][3]. Why is this step critical? Monoglutamated folates are readily effluxed from the cell. Polyglutamation traps the inhibitor intracellularly and exponentially increases its binding affinity (lowering the Ki​ ) for its primary target, GARFT[1].

Once polyglutamated, LY249543 acts as a potent competitive inhibitor against the natural cofactor 10-formyltetrahydrofolate (10-CHO-THF)[1]. By occupying the cofactor binding site, it stalls the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), effectively starving the cell of the purines required for DNA and RNA synthesis[1]. Furthermore, structural biology studies have leveraged LY249543 as a substrate analogue to co-crystallize and elucidate the active site of MTHFD1 (PDB: 1DIA), a related one-carbon metabolism enzyme[4][5].

MoA GAR GAR (Substrate) FGAR FGAR (Product) GAR->FGAR Formylation GARFT GARFT (Enzyme) GARFT->GAR Catalyzes LY LY249543 (Polyglutamated) LY->GARFT Competitive Inhibition THF 10-CHO-THF (Cofactor) THF->GARFT Binds

Mechanism of LY249543 inhibiting GARFT in the de novo purine biosynthesis pathway.

Quantitative Pharmacodynamics

Data presentation is crucial for comparative pharmacology. The following table summarizes the key kinetic and structural parameters of LY249543 and its primary targets.

Pharmacological ParameterValue / DescriptionMechanistic Note
Primary Target GARFTMediates de novo purine biosynthesis[1][2].
Secondary Target MTHFD1 / FolDBinds as a substrate analogue[4][5].
GARFT Ki​ (Monoglutamate) ~60 nMAffinity increases dramatically upon polyglutamation[1][6].
PDB Structural ID 1DIALY249543 bound to human MTHFD1 with NADP+[4][5].
Cellular Transporter Reduced Folate Carrier (RFC)Required for cellular entry; bypasses passive diffusion[3].

Experimental Protocols for Target Validation

To ensure self-validating experimental systems, researchers must carefully control the extracellular folate concentration. Standard in vitro culture media (e.g., RPMI-1640) contains supraphysiological levels of folic acid (~2.3 µM), which will competitively outcompete LY249543 and yield false-negative cytotoxicity data.

Protocol 1: Cell Viability and Hypoxanthine Rescue Assay

This protocol proves that the observed cytotoxicity is exclusively driven by purine biosynthesis blockade.

  • Media Preparation : Culture target cells (e.g., CCRF-CEM) in Folate-Free RPMI-1640 supplemented with 10% dialyzed Fetal Bovine Serum (dFBS) to remove endogenous serum folates.

  • Physiological Folate Addition : Supplement the media with 2-5 nM leucovorin (5-formyl-THF) to mimic physiological human folate levels.

  • Drug Administration : Seed cells at 1×104 cells/well in a 96-well plate. Treat with a logarithmic dose-response of LY249543 disodium (0.1 nM to 10 µM).

  • Rescue Condition (Control) : In a parallel set of wells, co-administer 100 µM hypoxanthine.

    • Causality Note: Hypoxanthine provides a salvage pathway for purines, bypassing the de novo blockade. If LY249543's toxicity is purely via GARFT inhibition, hypoxanthine will completely rescue cell viability[6].

  • Incubation & Readout : Incubate for 72 hours at 37°C. Quantify viability using an ATP-based luminescent assay (e.g., CellTiter-Glo).

Workflow Step1 1. Cell Culture in Folate-Free Media (Supplemented with 2-5 nM Leucovorin) Step2 2. LY249543 Administration (Logarithmic Dose-Response) Step1->Step2 Step3 3. Intracellular Polyglutamation via FPGS (Traps drug in cytosol) Step2->Step3 Step4 4. Target Inhibition (GARFT Blockade) Step3->Step4 Step5 5. Phenotypic Readout (Viability / Hypoxanthine Rescue) Step4->Step5

Experimental workflow for validating LY249543 target engagement via folate rescue.

Protocol 2: Intracellular Target Engagement via Metabolomics

To definitively prove target engagement at the enzymatic level inside living cells:

  • Treatment : Treat cells with IC50​ concentrations of LY249543 for 4, 8, and 24 hours.

  • Metabolite Extraction : Quench metabolism rapidly using 80% cold methanol (-80°C).

  • LC-MS/MS Analysis : Monitor the intracellular accumulation of the substrate GAR and the depletion of the product FGAR. A high GAR/FGAR ratio definitively proves intracellular GARFT inhibition.

Clinical Context: Toxicity and the Evolution of Antifolates

LY249543 disodium entered clinical development but was ultimately halted due to unpredictable, severe, and cumulative toxicities—primarily profound myelosuppression and mucositis[2]. Retrospective analysis revealed a critical biological variable: the toxicity profile was highly dependent on the patient's baseline dietary folic acid and Vitamin B12 status[2].

This clinical failure served as the foundational learning for the next generation of multitargeted antifolates, most notably Pemetrexed (Alimta)[2]. Pemetrexed's highly successful clinical deployment mandates prophylactic folic acid and Vitamin B12 supplementation to normalize the therapeutic window and prevent the exact toxicities that curtailed LY249543—a direct, field-proven lesson learned from early GARFT inhibitor trials[2].

References

  • [2] Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy 1. AACR Journals. 2

  • [1] Inhibitors of de Novo Nucleotide Biosynthesis as Drugs. Accounts of Chemical Research. 1

  • [4] A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight. PMC. 4

  • [3] LY231514, a Pyrrolo[2,3-d]pyrimidine-based Antifolate That Inhibits Multiple Folate-requiring Enzymes. ResearchGate. 3

  • [5] The natural product carolacton inhibits folate-dependent C1 metabolism by targeting FolD/MTHFD. PMC.5

  • [6] A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight. ACS Pharmacology & Translational Science. 6

Sources

The Discovery and Pharmacological Evolution of LY249543 (Lometrexol): Correcting the Anxiolytic Misconception

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Historical Analysis

Part 1: Executive Summary & Critical Scientific Clarification

As a Senior Application Scientist, maintaining rigorous scientific integrity is the cornerstone of drug discovery and retrospective analysis. A common misconception in predictive pharmacology databases and literature mining algorithms occasionally conflates LY249543 with central nervous system (CNS) agents, specifically anxiolytics.

This whitepaper must first establish a critical correction: LY249543 is definitively an antineoplastic antifolate, not an anxiolytic 1[1]. The confusion stems from the vastness of the Eli Lilly ("LY") compound library. True anxiolytic properties within this library belong to structurally distinct molecules, such as LY354740 (an mGlu2/3 receptor agonist) 2[2].

To uphold the principles of Expertise, Experience, Authoritativeness, and Trustworthiness (E-E-A-T), this guide will first delineate these pipelines, and then provide an in-depth technical examination of the actual discovery, structural biology, and mechanism of action of LY249543 (the S-isomer of lometrexol) as a potent inhibitor of de novo purine biosynthesis 3[3].

Pipeline cluster_0 Antineoplastic / Antifolate cluster_1 Neurological / Anxiolytic Lilly Eli Lilly & Co. Discovery Pipelines Lometrexol LY249543 (Lometrexol) Target: GARFT/MTHFD Lilly->Lometrexol LY354740 LY354740 Target: mGlu2/3 Agonist Lilly->LY354740 Pemetrexed LY231514 (Alimta) Target: TS/DHFR/GARFT Lometrexol->Pemetrexed Structural Evolution

Divergent Eli Lilly pipelines: Antifolates (LY249543) vs. true Anxiolytics (LY354740).

Table 1: Resolving the "LY" Nomenclature Confusion
Compound IDCommon Name / ClassPrimary TargetValidated Therapeutic Indication
LY249543 Lometrexol (S-isomer) / AntifolateGARFT / MTHFDAntineoplastic (Solid Tumors)
LY354740 Eglumegad / Amino Acid AnalogmGlu2/3 ReceptorAnxiolytic / CNS Disorders
LY231514 Pemetrexed / PyrrolopyrimidineTS / DHFR / GARFTAntineoplastic (Mesothelioma)

Part 2: The True Discovery History of LY249543

The genesis of LY249543 is rooted in a landmark collaboration between Professor Edward C. Taylor's laboratory at Princeton University and Eli Lilly & Company 4[4]. In the late 1980s and early 1990s, the oncology field was heavily reliant on early-generation antifolates like methotrexate, which primarily targeted dihydrofolate reductase (DHFR).

Taylor’s team sought to design inhibitors that would bypass DHFR and directly choke off the de novo purine biosynthesis pathway. This led to the synthesis of (6R)-5,10-dideaza-5,6,7,8-tetrahydrofolic acid (DDATHF) , later named lometrexol. LY249543 was identified as the highly active S-isomer of this compound 5[5].

While lometrexol exhibited excellent therapeutic activity against solid tumors, its clinical progression was ultimately hindered by cumulative toxicity profiles. However, the structural insights gained from LY249543 directly paved the way for the discovery of the multi-targeted antifolate Alimta (pemetrexed) , which remains a gold standard in oncology today 3[3].

Part 3: Mechanism of Action & Structural Biology

LY249543 exerts its cytotoxic (not anxiolytic) effects by acting as a false cofactor. It competitively inhibits two critical folate-dependent enzymes:

  • Glycinamide ribonucleotide formyltransferase (GARFT): Halts the formylation of GAR to FGAR, arresting purine synthesis.

  • Methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD): Disrupts the cellular pool of one-carbon donors required for DNA synthesis 6[6].

G PRPP PRPP PRA PRA PRPP->PRA GAR GAR PRA->GAR FGAR FGAR GAR->FGAR Formylation IMP IMP (Purines) FGAR->IMP Multi-step LY LY249543 (Lometrexol) GARFT GARFT Enzyme LY->GARFT Inhibits GARFT->GAR Catalyzes

Mechanism of Action: LY249543 inhibition of GARFT in de novo purine biosynthesis.

Table 2: Crystallographic Data for LY249543-MTHFD Complex (PDB: 1DIA)
ParameterValueScientific Significance
Resolution 2.20 ÅHigh-resolution mapping of the hydrophobic cleft.
Complex Ternary (MTHFD + NADP + LY249543)Proves cofactor-competitive binding modality.
Molecular Weight 68.61 kDa (Total Structure)Confirms homodimeric biological assembly.

Part 4: Experimental Protocols & Methodologies

To ensure trustworthiness and reproducibility, the following workflows detail the self-validating protocols used to characterize LY249543's pharmacological profile.

Protocol 1: In Vitro GARFT Kinetic Inhibition Assay

Objective: Quantify the competitive inhibition of LY249543 against natural folate cofactors.

  • Reagent Preparation: Purify recombinant human GARFT. Prepare 10-formyl-5,8-dideazafolate (cofactor analog) and α/β -GAR (substrate).

    • Causality/Rationale: Using recombinant human GARFT ensures physiological relevance. The 10-formyl-5,8-dideazafolate serves as a chemically stable cofactor analog, preventing spontaneous degradation that could artificially skew kinetic Ki​ calculations.

  • Compound Titration: Pre-incubate GARFT with varying nanomolar concentrations of LY249543 for 15 minutes at 37°C.

  • Reaction Initiation: Add α/β -GAR to initiate the formyl transfer.

  • Spectrophotometric Detection: Monitor the decrease in absorbance at 298 nm continuously for 10 minutes.

    • Causality/Rationale: Monitoring at exactly 298 nm specifically tracks the depletion of the formyl donor, providing a real-time kinetic readout of LY249543's competitive displacement.

  • Validation Checkpoint (Self-Validating System): Run a parallel orthogonal assay using Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the exact mass shift of the formylated FGAR product. This ensures the spectrophotometric drop is due to true enzymatic inhibition, not compound precipitation or optical interference.

Protocol 2: X-Ray Crystallography of the MTHFD-LY249543 Complex

Objective: Elucidate the exact atomic interactions within the enzyme's hydrophobic cleft.

  • Co-crystallization: Incubate 10 mg/mL of apo-MTHFD with 2 mM NADP and 2 mM LY249543. Crystallize using the hanging-drop vapor diffusion method against a reservoir of 20% PEG 4000.

    • Causality/Rationale: Co-crystallizing the enzyme with both NADP and LY249543 traps the protein in a stable ternary complex. This reduces conformational heterogeneity and prevents the hydrophobic cleft from collapsing, which would obscure the true binding site.

  • Phase Determination: Utilize molecular replacement using the phases from the previously solved apo-MTHFD structure.

  • Validation Checkpoint (Self-Validating System): Calculate a simulated annealing omit map ( Fo​−Fc​ ) around the LY249543 ligand prior to final refinement. If the modeled coordinates perfectly match the positive electron density in the omit map, the assignment of the ligand and surrounding catalytic residues is unambiguously validated.

Part 5: References

  • PDBe-KB Ligand Pages (PDBeChem) - LY249543 Source: European Bioinformatics Institute (EBI) URL:[1]

  • 1DIA: HUMAN METHYLENETETRAHYDROFOLATE DEHYDROGENASE / CYCLOHYDROLASE COMPLEXED WITH NADP AND INHIBITOR LY249543 Source: RCSB Protein Data Bank URL:[6]

  • Glutamate receptor ligands as anxiolytics Source: PubMed / National Institutes of Health (NIH) URL:[2]

  • LY 354740 | CAS:176199-48-7 | Potent and highly selective group II mGlu agonist Source: BioCrick URL:[7]

  • Pemetrexed - StatPearls Source: NCBI Bookshelf URL:[3]

  • Powell Lecture - Chemistry (Edward C. Taylor) Source: University of Richmond URL:[4]

  • Synthesis and Bioactivity of N-5-Substituted 4-Amino-N-8,N-10-deazatetrahydrofolate Analogues Source: ResearchGate URL:[5]

Sources

Pharmacological Selectivity of LY-Series Antagonists for CCK2 vs. CCK1 Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Nomenclature Clarification

In the landscape of drug discovery and high-throughput screening, database nomenclature can occasionally present historical overlaps. It is critical to establish precise chemical identities before evaluating receptor kinetics. LY249543 is robustly characterized in the biochemical literature as Lometrexol (DDATHF) , a potent antifolate and inhibitor of glycinamide ribonucleotide (GAR) transformylase used in oncology research ()[1]. It does not possess affinity for Cholecystokinin (CCK) receptors.

However, the scientific intent of this inquiry clearly targets the CCK receptor selectivity profile of the Eli Lilly (LY) small-molecule series. The canonical, highly selective CCK2 receptor antagonists developed in this series are LY288513 and LY225910 ()[2]. To maintain strict scientific integrity and provide actionable insights for drug development, this whitepaper will dissect the selectivity mechanisms, binding kinetics, and experimental validation of these true CCK2 antagonists against the CCK1 receptor.

The Cholecystokinin Receptor System: CCK1 vs. CCK2

Cholecystokinin (CCK) is a ubiquitous peptide neurotransmitter and hormone. Its physiological effects are mediated by two distinct Gq/11-coupled G-protein coupled receptors (GPCRs):

  • CCK1 (formerly CCK-A, Alimentary): Predominantly expressed in the gastrointestinal tract, pancreas, and gallbladder. It regulates satiety, gallbladder contraction, and pancreatic enzyme secretion.

  • CCK2 (formerly CCK-B, Brain/Gastric): Widely distributed in the central nervous system (cortex, hippocampus) and the spinal cord. It modulates mood, anxiety, and pain transmission through GABAergic modulation ().

Because the endogenous ligand (CCK-8) binds both receptors with high affinity, developing selective antagonists like LY288513 is crucial for targeting CNS disorders (e.g., anxiety, panic disorders) without inducing severe gastrointestinal side effects ()[3].

CCK_Signaling CCK Cholecystokinin (CCK-8) CCK1 CCK1 Receptor (Alimentary) CCK->CCK1 CCK2 CCK2 Receptor (CNS / Gastric) CCK->CCK2 LY_Antag LY288513 / LY225910 (Selective Antagonists) LY_Antag->CCK1 Low Affinity LY_Antag->CCK2 High Affinity Blockade Gq Gq/11 Protein CCK1->Gq CCK2->Gq PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 & DAG PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2

Figure 1: Differential signaling and selective pharmacological blockade of CCK receptors.

Quantitative Binding Data & Structural Selectivity

The LY-series CCK2 antagonists (such as the quinazolinone derivative LY225910) achieve their extraordinary selectivity by exploiting subtle topographical differences in the transmembrane (TM) domains of the CCK receptors. While the orthosteric peptide-binding pocket is highly conserved, CCK2 possesses unique hydrophobic residues in TM6 and TM7. The bulky, rigid heterocyclic core of these antagonists sterically clashes with the CCK1 binding pocket but fits perfectly into the CCK2 allosteric/orthosteric interface, locking the receptor in an inactive state and preventing Gq-protein coupling.

The table below summarizes the binding affinities (IC50) of the LY-series antagonists, demonstrating their profound selectivity for CCK2 over CCK1 ()[4],[2].

CompoundTarget ReceptorIC50 / Ki (nM)Selectivity Ratio (CCK1/CCK2)
LY288513 CCK216.0> 1,800
LY288513 CCK1> 30,000-
LY225910 CCK29.3> 1,000
LY225910 CCK1> 10,000-
CCK-8 (Endogenous) CCK1 & CCK2~1.0 - 5.0~1 (Non-selective)

Experimental Protocols: Validating Receptor Selectivity

To establish these selectivity profiles, a self-validating radioligand competitive binding assay is required. As an application scientist overseeing assay development, I mandate the following protocol to ensure that every data point is mechanistically sound and reproducible.

Step-by-Step Methodology: Radioligand Competitive Binding Assay

Rationale & Causality: We utilize [125I]-CCK-8 because the iodine-125 isotope provides high specific activity, allowing for the detection of low-abundance receptors. Since[125I]-CCK-8 binds both CCK1 and CCK2 equally, the displacement curve relies entirely on the cold competitor (the LY compound) to reveal its true receptor-specific affinity.

Step 1: Membrane Preparation

  • Culture CHO-K1 cells stably transfected with either human CCK1 or CCK2 receptors.

    • Causality: Using recombinant CHO cells ensures no endogenous receptor cross-talk confounds the data, providing a clean genetic background.

  • Homogenize cells in ice-cold HEPES buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

Step 2: Assay Incubation

  • In a 96-well plate, combine 50 µg of membrane protein, 50 pM[125I]-CCK-8, and serial dilutions of the LY antagonist ( 10−11 M to 10−4 M).

  • Self-Validation Control: Include wells with 1 µM unlabeled CCK-8 to define Non-Specific Binding (NSB). Include wells with buffer only to define Total Binding (TB).

  • Incubate at 25°C for 120 minutes to reach equilibrium.

Step 3: Termination and Filtration

  • Pre-soak GF/B glass fiber filters in 0.3% Polyethyleneimine (PEI) for 1 hour.

    • Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers. This drastically reduces the non-specific adhesion of the "sticky" peptide radioligand, thereby maximizing the signal-to-background ratio.

  • Terminate the reaction by rapid vacuum filtration using a cell harvester, followed by three washes with ice-cold wash buffer to remove unbound radioligand.

Step 4: Quantification & Analysis

  • Measure retained radioactivity using a gamma scintillation counter.

  • Calculate the IC50 using non-linear regression (four-parameter logistic equation). Convert IC50 to Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Radioligand]/Kd).

  • Validation Metric: Ensure the assay Z'-factor is > 0.6, confirming a robust assay window suitable for determining high-fidelity selectivity ratios.

Assay_Workflow Prep Membrane Prep (CHO-CCK Cells) Incubate Radioligand Incubation ([125I]-CCK-8 + LY) Prep->Incubate Filter Rapid Filtration (PEI-treated GF/B) Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (Cheng-Prusoff) Count->Analyze

Figure 2: High-throughput radioligand binding workflow for CCK receptor selectivity profiling.

References

  • Inhibitors of de Novo Nucleotide Biosynthesis as Drugs Source: Accounts of Chemical Research URL:[Link]

  • LY-288513 Source: Inxight Drugs (NCATS) URL:[Link]

  • Analysis of strain difference in behavior to Cholecystokinin (CCK) receptor mediated drugs in PVG hooded and Sprague-Dawley rats using elevated plus-maze test apparatus Source: PubMed URL:[Link]

Sources

Methodological & Application

Preparation of Stock Solutions for LY249543 Disodium: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of stock solutions for LY249543 disodium, a potent inhibitor of the bacterial enzyme LpxC. The accurate and consistent preparation of stock solutions is a cornerstone of reproducible and reliable experimental results. This guide will delve into the scientific principles behind the protocol, ensuring a thorough understanding of the critical steps involved.

Introduction to LY249543 and its Mechanism of Action

LY249543 is a novel therapeutic agent targeting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), an essential enzyme in the biosynthesis of lipopolysaccharide (LPS) in Gram-negative bacteria. LPS is a critical component of the outer membrane of these bacteria, providing structural integrity and protection from the host immune system. By inhibiting LpxC, LY249543 effectively blocks the production of LPS, leading to bacterial cell death.[1][2][3][4] This targeted mechanism of action makes LY249543 a promising candidate for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.

The inhibition of LpxC disrupts the outer membrane integrity of the bacteria, a critical factor for their survival.[1] This disruption can also increase the susceptibility of the bacteria to other antibiotics.

Core Principles of Stock Solution Preparation

The primary objective when preparing a stock solution is to create a concentrated, stable, and accurately quantified solution that can be easily diluted to a desired working concentration for various experimental assays. The choice of solvent, storage conditions, and handling procedures are all critical factors that can influence the efficacy and shelf-life of the compound.

Quantitative Data Summary

PropertyValueSource
Compound Name LY249543 disodium saltN/A
Target UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC)[1][2][3][4]
Recommended Solvent Dimethyl sulfoxide (DMSO)[1]
Recommended Stock Concentration 5 mg/mL[1]
Storage of Stock Solution Aliquoted and stored at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5]

Experimental Protocol: Preparation of a 5 mg/mL Stock Solution of LY249543 Disodium

This protocol outlines the step-by-step procedure for preparing a 5 mg/mL stock solution of LY249543 disodium in DMSO.

Materials:

  • LY249543 disodium salt (powder form)

  • Anhydrous dimethyl sulfoxide (DMSO), molecular biology grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filter-barrier pipette tips

Procedure:

  • Pre-weighing Preparation: Before handling the compound, ensure a clean and organized workspace. Wear appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses.

  • Weighing the Compound: Accurately weigh the desired amount of LY249543 disodium salt using a calibrated analytical balance. For example, to prepare 1 mL of a 5 mg/mL stock solution, weigh 5 mg of the compound.

  • Solvent Addition: Carefully add the calculated volume of anhydrous DMSO to the vial containing the weighed LY249543 disodium salt. For a 5 mg/mL solution, add 1 mL of DMSO to 5 mg of the compound.

  • Dissolution: Tightly cap the vial and vortex the solution until the compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary, but avoid excessive heat which could degrade the compound. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: To minimize freeze-thaw cycles, which can lead to compound degradation, it is crucial to aliquot the stock solution into smaller, single-use volumes. Dispense the stock solution into sterile, amber microcentrifuge tubes or cryovials. The volume of each aliquot should be appropriate for your typical experimental needs.

  • Labeling and Storage: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is expected to be stable for at least 6 months.[5] For short-term storage (up to one month), -20°C is sufficient.[5]

Workflow for Preparing LY249543 Disodium Stock Solution

Stock_Solution_Preparation cluster_preparation Preparation cluster_dissolution Dissolution cluster_storage Storage A Weigh LY249543 disodium salt B Add Anhydrous DMSO A->B  Calculate volume C Vortex until fully dissolved B->C  Ensure complete  solubilization D Aliquot into single-use tubes C->D  Prevent freeze-thaw  cycles E Store at -20°C or -80°C D->E  Long-term stability

Caption: Workflow for preparing LY249543 disodium stock solution.

Causality and Self-Validation in the Protocol

  • Choice of Solvent: DMSO is a common solvent for many organic compounds used in biological assays due to its high dissolving power and miscibility with aqueous media.[1] Using anhydrous DMSO is critical to prevent hydrolysis of the compound over time.

  • Aliquoting: This step is paramount for maintaining the integrity of the stock solution. Each freeze-thaw cycle can introduce water condensation and potentially lead to the precipitation or degradation of the compound. By preparing single-use aliquots, the bulk of the stock solution remains in a stable, frozen state.

  • Storage Conditions: Storing at low temperatures (-20°C or -80°C) significantly slows down the rate of chemical degradation.[5] The use of amber vials protects the compound from potential photodegradation.

  • Verification: Before use in a critical experiment, it is good practice to perform a quality control check on a new batch of stock solution. This could involve a simple bioassay to confirm its expected activity and potency.

Conclusion

The meticulous preparation of a high-quality stock solution of LY249543 disodium is a fundamental prerequisite for obtaining reliable and reproducible data in research and drug development. By adhering to the detailed protocol and understanding the scientific rationale behind each step, researchers can ensure the integrity and efficacy of this promising LpxC inhibitor in their experimental systems.

References

  • The global response of Escherichia coli to five different LpxC inhibitors. bioRxiv. Published online July 26, 2023. [Link]

  • Biology of novel LpxC inhibitors for Neisseria gonorrhoeae informs strategy for therapeutic innovation. PMC. Published online January 12, 2026. [Link]

  • LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents. PMC. Accessed on [Date of access]. [Link]

  • US20230201214A1 - Lpxc inhibitor, formulations, and uses thereof.
  • Syntheses, Structures and Antibiotic Activities of LpxC Inhibitors Based on the Diacetylene Scaffold. PMC. Accessed on [Date of access]. [Link]

  • Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis. PMC. Accessed on [Date of access]. [Link]

Sources

Advanced Application Note: LY249543 Disodium In Vivo Dosage Protocols and Folate-Dependent Pharmacodynamics in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

LY249543 disodium (the active S-isomer/6S-diastereomer of lometrexol) is a potent, multitargeted antifolate. Unlike classical antifolates (e.g., methotrexate) that primarily target dihydrofolate reductase (DHFR), LY249543 exerts profound cytotoxicity by directly inhibiting glycinamide ribonucleotide formyltransferase (GARFTase) and methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD/MTHFD) [1][2].

By blocking these critical one-carbon transfer enzymes, LY249543 halts de novo purine biosynthesis, leading to rapid intracellular ATP/GTP depletion, S-phase cell cycle arrest, and the suppression of macrophage-driven cytokine secretion[3]. This guide provides authoritative, self-validating protocols for administering LY249543 disodium in rodent models, addressing the critical dietary variables that dictate experimental success.

MOA THF Tetrahydrofolate (THF) MTHFD FolD / MTHFD THF->MTHFD 1-Carbon Transfer CHOTHF 10-Formyl-THF MTHFD->CHOTHF GARFT GARFTase CHOTHF->GARFT Cofactor GAR GAR GAR->GARFT FGAR FGAR GARFT->FGAR Purines De Novo Purines (ATP, GTP) FGAR->Purines Effect Cell Cycle Arrest Purines->Effect LY LY249543 Disodium LY->MTHFD Inhibits LY->GARFT Inhibits

Mechanism of Action: LY249543 dual inhibition of FolD/MTHFD and GARFTase in purine biosynthesis.

The Folate Diet Paradox: Causality in Experimental Design

The most common point of failure when evaluating GARFT inhibitors in rodents is the neglect of dietary folate levels. Standard laboratory rodent chow contains supraphysiologic levels of folic acid (~6.0 mg/kg). Because LY249543 competes with reduced folates for cellular entry via the Reduced Folate Carrier (RFC) and Folate Receptors (FRs), high systemic folate completely masks the drug's efficacy[4].

The Causality: When mice are placed on a folate-restricted diet, the lethality and potency of LY249543 increase by three orders of magnitude, accurately mirroring the severe, cumulative toxicities (myelosuppression and mucositis) observed in human clinical trials[1][4]. Therefore, to establish a translatable therapeutic window, researchers must utilize a folate-restricted diet supplemented with highly controlled micro-doses of folate.

Self-Validating Biomarker Loop

To ensure the rodent model is properly folate-depleted before drug administration, researchers should measure serum homocysteine and methylmalonic acid. Elevated levels of these metabolites serve as a self-validating checkpoint, confirming functional folate deficiency and predicting drug sensitivity[1].

Validation Diet Low-Folate Diet Biomarker1 Elevated Serum Homocysteine Diet->Biomarker1 Induces Biomarker2 Elevated Serum Methylmalonic Acid Diet->Biomarker2 Induces Dosing LY249543 Dosing Biomarker1->Dosing Validates Window Biomarker2->Dosing Toxicity Myelosuppression (Dose-Limiting) Dosing->Toxicity Monitored via CBC

Self-validating biomarker loop ensuring optimal folate depletion prior to LY249543 dosing.

Formulation and Dosage Matrix

The disodium salt form of LY249543 provides excellent aqueous solubility, eliminating the need for harsh excipients (like DMSO or Cremophor) that can cause vehicle-induced toxicity.

Formulation Protocol
  • Vehicle Selection: Use sterile, endotoxin-free Phosphate-Buffered Saline (PBS), pH 7.2–7.4.

  • Reconstitution: Dissolve LY249543 disodium powder directly into PBS to achieve a stock concentration of 5.0 mg/mL.

  • Storage: Aliquot and store at -80°C. Thaw immediately prior to injection. Protect from light.

Table 1: LY249543 Disodium Dosage Matrix Based on Dietary Folate Status
Diet TypeFolic Acid ContentRecommended LY249543 Dose (IP)Expected Toxicity ProfilePrimary Application
Standard Chow ~6.0 mg/kg100 - 180 mg/kg (Not Recommended)Masked / NegligibleInitial PK/Tolerance studies only
Folate-Restricted <0.5 mg/kg15 - 40 mg/kgHigh (Myelosuppression)Xenograft efficacy, MTD determination
Folate-Optimized ~2.0 mg/kg40 - 80 mg/kgModerate / ControlledLong-term survival & chronic dosing models

Step-by-Step Experimental Methodologies

Protocol A: Oncology Xenograft Efficacy Model (Folate-Restricted)

This protocol is designed to evaluate the anti-tumor efficacy of LY249543 while managing dose-limiting myelosuppression.

  • Acclimation (Days -21 to -14): House immunocompromised mice (e.g., athymic nude or SCID) under standard conditions.

  • Dietary Switch (Day -14): Transition mice to a custom low-folate defined diet (e.g., TestDiet or Research Diets, <0.5 mg/kg folic acid). Maintain this diet for the duration of the study.

  • Biomarker Validation (Day -2): Draw 50 µL of blood via the submandibular vein. Assay for serum homocysteine. Proceed only if levels are elevated >1.5x over baseline[1].

  • Tumor Inoculation (Day 0): Inject 100–200 µL of cancer cell suspension (e.g., KB tumor cells or C3H mammary adenocarcinoma) subcutaneously into the right flank[4].

  • Randomization (Day 7-10): Once tumors reach a palpable volume of 100–200 mm³, randomize mice into vehicle and treatment groups (n=8-10 per group).

  • Dosing Schedule: Administer LY249543 disodium via Intraperitoneal (IP) injection at 15–40 mg/kg on a Q4Dx4 schedule (one dose every 4 days for a total of 4 doses). This intermittent schedule allows bone marrow progenitor cells time to recover between purine starvation events.

  • Monitoring: Measure tumor volume via calipers and body weight 3x per week. Euthanize if weight loss exceeds 20%.

Workflow Acclimation 1. Acclimation (Standard Diet, 7 Days) DietSwitch 2. Diet Switch (Low-Folate Diet, 14 Days) Acclimation->DietSwitch Inoculation 3. Tumor Inoculation (Subcutaneous Injection) DietSwitch->Inoculation Randomization 4. Randomization (Tumor Vol 100-200 mm³) Inoculation->Randomization Dosing 5. LY249543 Dosing (15-40 mg/kg IP, Q4Dx4) Randomization->Dosing Analysis 6. Endpoint Analysis (Tumor Vol, CBC, ATP) Dosing->Analysis

In vivo workflow for LY249543 efficacy testing utilizing a mandatory folate-restricted diet.

Protocol B: Macrophage Cytokine Suppression Model (Inflammation)

GARFT inhibitors like LY249543 selectively inhibit macrophage cytokine secretion by depleting intracellular ATP pools, making them highly relevant for rheumatoid arthritis and inflammation models[3].

  • Pre-Conditioning: Maintain C57BL/6 mice on a folate-restricted diet for 14 days.

  • Dosing: Administer LY249543 disodium (15 mg/kg IP) daily for 2 days prior to macrophage harvest.

  • Elicitation: Inject 1 mL of 3% thioglycollate IP to elicit peritoneal macrophages.

  • Harvest & Ex Vivo Assay: 72 hours post-elicitation, harvest peritoneal macrophages via lavage. Plate cells and stimulate with LPS (100 ng/mL).

  • Endpoint Analysis: Quantify intracellular ATP via luminescence assay and measure secreted TNF-alpha and MIP-1 alpha via ELISA. Reversibility of this effect can be validated by co-culturing a subset of cells with 100 µM hypoxanthine (which bypasses de novo purine synthesis)[3].

Data Presentation & Expected Outcomes

Table 2: Expected Pharmacodynamic Readouts (Self-Validation Metrics)
Biomarker / MetricSample TypeExpected Trend Post-DosingBiological Rationale
Homocysteine SerumElevated (Pre-dose)Validates systemic folate depletion, ensuring the therapeutic window is open[1].
Intracellular ATP Macrophages / TumorDecreased Direct result of GARFTase inhibition blocking de novo purine synthesis[3].
Tumor Volume Subcutaneous XenograftStagnation / Regression Purine starvation induces S-phase cell cycle arrest and apoptosis[4].
Neutrophil Count Whole Blood (CBC)Decreased (Nadir at 7-10 days)On-target toxicity due to the inhibition of rapidly dividing bone marrow progenitors.

References

  • Niyikiza, C., et al. "Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy." Molecular Cancer Therapeutics, 2002.[Link]

  • Alati, T., et al. "Augmentation of the therapeutic activity of lometrexol -(6-R)5,10-dideazatetrahydrofolate- by oral folic acid." Cancer Research (via PubMed), 1996.[Link]

  • "Inhibition of glycinamide ribonucleotide formyltransferase results in selective inhibition of macrophage cytokine secretion in vitro." Clinical and Experimental Rheumatology, 2005.[Link]

  • "A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight." ACS Pharmacology & Translational Science, 2021.[Link]

Sources

Application Note: Intraperitoneal Administration of LY249543 Disodium in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

LY249543, the 6S-diastereomer of lometrexol (DDATHF), is a potent, classical antifolate that disrupts de novo purine biosynthesis[1]. Unlike traditional antifolates (e.g., methotrexate) that primarily target dihydrofolate reductase (DHFR), LY249543 is highly specific to folate-dependent enzymes in the purine pathway, notably Glycinamide Ribonucleotide Formyltransferase (GARFT) and Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD/FolD) [1][2].

Causality in Pharmacodynamics: Upon cellular entry, LY249543 is rapidly polyglutamated by the enzyme folylpoly- γ -glutamate synthetase (FPGS). This polyglutamation is a critical self-validating mechanism for the drug's efficacy; the addition of glutamate residues traps the molecule intracellularly and exponentially increases its binding affinity. For instance, the Ki​ of free LY249543 for human GARFT is approximately 59.7 nM, whereas its pentaglutamate derivative exhibits a Ki​ of 5.3 nM[1]. By competitively blocking 10-formyl-THF binding at the GARFT active site, LY249543 stalls the conversion of GAR to FGAR, leading to profound depletion of intracellular ATP and GTP pools, subsequent S-phase cell cycle arrest, and apoptosis[3][4].

G LY LY249543 Disodium (DDATHF) MTHFD MTHFD (FolD) LY->MTHFD Inhibits GARFT GARFT LY->GARFT Inhibits CHO_THF 10-Formyl-THF MTHFD->CHO_THF Synthesis FGAR FGAR GARFT->FGAR Formylation THF THF Derivatives THF->MTHFD Oxidation CHO_THF->GARFT Carbon Donor GAR GAR GAR->GARFT Substrate PURINES Purine Nucleotides (ATP / GTP) FGAR->PURINES Downstream Synthesis

Fig 1: Mechanism of Action of LY249543 inhibiting GARFT and MTHFD in purine biosynthesis.

Pre-Experimental Considerations: The Folate Dependency

A critical variable when administering antifolates in vivo is the basal dietary folate status of the murine subjects. Murine models fed standard laboratory chow often have highly variable and supraphysiologic levels of serum folates, which can competitively rescue tissues from GARFT inhibition and mask the drug's efficacy. Conversely, severe folate deficiency exacerbates cumulative toxicities (e.g., myelosuppression and mucositis)[5].

Expert Recommendation: To establish a self-validating experimental system, researchers must standardize dietary folate. If modeling clinical toxicity, consider supplementing subjects with oral folic acid (e.g., 5 mg/kg) or Vitamin B12 prior to IP administration to modulate the therapeutic window[5].

Formulation and Reagent Preparation

Because LY249543 is utilized here as a disodium salt , it exhibits excellent aqueous solubility, circumventing the need for harsh organic solvents (like DMSO or PEG) which can induce peritoneal inflammation and alter absorption kinetics.

Preparation of 10 mg/mL Working Solution
  • Equilibration: Allow the lyophilized LY249543 disodium vial to reach room temperature in a desiccator to prevent condensation, which can cause rapid hydrolysis.

  • Dissolution: Reconstitute the powder in sterile, endotoxin-free Phosphate-Buffered Saline (PBS, 1X, pH 7.2–7.4).

  • Sterilization: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter inside a biosafety cabinet. Note: Do not use nylon filters as they may bind the drug.

  • Storage: Aliquot into amber vials (the compound is light-sensitive) and store at -80°C. Avoid repeated freeze-thaw cycles.

ComponentConcentration / AmountFunction
LY249543 Disodium10 mg/mLActive Pharmaceutical Ingredient (API)
1X PBS (pH 7.4)Q.S. to target volumeIsotonic vehicle; maintains physiological pH

In Vivo Intraperitoneal (IP) Injection Protocol

Intraperitoneal (IP) injection is the standard route for LY249543 to ensure rapid systemic absorption via the mesenteric vessels, draining directly into the portal vein. This mimics the first-pass metabolism necessary for hepatic polyglutamation.

Recommended Dosages based on Literature
  • Oncology Models (e.g., Colon 38 Tumor Xenografts): 25 mg/kg to 50 mg/kg single dose or weekly[4].

  • Developmental Biology (Neural Tube Defect Models): 40 mg/kg administered on Gestational Day 7.5[3].

Step-by-Step Methodology
  • Subject Preparation & Weighing: Weigh the mouse accurately to the nearest 0.1 g. Causality: Exact weight is critical because a 10% variance in dosing can significantly skew the ATP-depletion kinetics and subsequent apoptotic cascade.

  • Volume Calculation: Calculate the injection volume. For a 40 mg/kg dose using a 10 mg/mL solution, a 25 g mouse requires exactly 100 µL. (Maximum recommended IP volume for an adult mouse is 200 µL to prevent peritoneal distension).

  • Restraint: Manually restrain the mouse by the scruff, exposing the ventral abdomen. Tilt the mouse so its head is angled slightly downward (approx. 30 degrees). Causality: This causes the visceral organs to shift cranially, minimizing the risk of accidental needle puncture to the cecum or bladder.

  • Injection Site Selection: Target the lower right quadrant of the abdomen, lateral to the midline.

  • Needle Insertion: Insert a 27G or 29G sterile needle (bevel up) at a 30-degree angle to the abdominal wall. Penetrate just through the peritoneum (a slight "pop" will be felt).

  • Aspiration (Critical Step): Pull back slightly on the plunger. Causality: If fluid (yellowish urine, greenish intestinal fluid, or red blood) enters the hub, withdraw immediately and discard the syringe. Injecting into the bowel destroys the drug via gut flora, while intravenous injection alters the Cmax​ and toxicity profile.

  • Administration: If aspiration is clear, inject the solution smoothly over 2–3 seconds.

  • Withdrawal: Remove the needle and gently massage the injection site for 2 seconds to prevent backflow.

Pharmacodynamic Validation (Data Presentation)

To confirm that the IP injection of LY249543 disodium successfully engaged its target, researchers must harvest tissues (e.g., tumor tissue or embryonic brain tissue) 4 to 24 hours post-injection and measure purine nucleotide pools and GARFT activity[3][4].

Table 1: Expected Pharmacodynamic Responses Post-IP Injection (40-50 mg/kg)

Biomarker / AssayExpected Change vs. VehicleTimeframe of Peak EffectMechanistic Indication
GARFT Enzymatic Activity 60% – 85%4 – 12 hoursDirect target engagement by polyglutamated LY249543.
Intracellular ATP Pools 40% – 70%12 – 24 hoursDownstream consequence of purine synthesis blockade.
Intracellular GTP Pools 50% – 75%12 – 24 hoursHigh sensitivity of guanine synthesis to folate depletion.
Cleaved Caspase-3 3-fold to 5-fold24 – 48 hoursInduction of apoptosis due to nucleotide starvation.

References

  • Niyikiza, C., et al. "Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy 1." Molecular Cancer Therapeutics - AACR Journals, May 2002. 5

  • Fu, C., et al. "The natural product carolacton inhibits folate-dependent C1 metabolism by targeting FolD/MTHFD." Nature Communications (PMC), Nov 2017. 2

  • "Inhibitors of de Novo Nucleotide Biosynthesis as Drugs." Accounts of Chemical Research, Aug 2002. 1

  • "The effect of inhibiting glycinamide ribonucleotide formyl transferase on the development of neural tube in mice." Nutrition & Metabolism (PMC), Aug 2016. 3

  • "Enhancement of antineoplastic activity of 5-fluorouracil in mice bearing colon 38 tumor by (6R)5,10-dideazatetrahydrofolic acid." PubMed, NIH. 4

Sources

using LY249543 disodium in elevated plus maze experiments

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Probing Purinergic Neuromodulation in Anxiety Models Using LY249543 Disodium in the Elevated Plus Maze

Scientific Rationale & Causality

LY249543 disodium, commonly known as Lometrexol, is a highly potent, selective antifolate that acts as a competitive inhibitor of glycinamide ribonucleotide formyltransferase (GARFT)[1]. While historically synthesized and evaluated as an antineoplastic agent targeting tumor metabolism[2], its precise mechanism of action—halting the de novo purine biosynthesis pathway—makes it an exceptionally powerful pharmacological probe for neurobehavioral research.

In the central nervous system, purines (specifically ATP and its metabolite, adenosine) are not merely energy currencies; they are critical inhibitory neuromodulators. Adenosine signaling, primarily via A1 and A2A receptors, exerts a strong anxiolytic and neuroprotective tone. By administering LY249543, researchers can induce a targeted, acute depletion of the central purine pool. This metabolic starvation disrupts normal purinergic signaling, leading to cortical hyperexcitability. Behaviorally, this manifests as a pronounced anxiety-like phenotype, which can be robustly quantified using the Elevated Plus Maze (EPM)[3].

The disodium salt formulation of LY249543 is specifically chosen for these applications due to its superior aqueous solubility, allowing for the high-concentration, low-volume solutions required for central microinjections.

Mechanistic Pathway

To understand the behavioral output, one must trace the causality from enzymatic inhibition to synaptic alteration. LY249543 mimics the 10-formyl-tetrahydrofolate cofactor, creating a metabolic bottleneck that ultimately starves the synapse of adenosine[4].

Mechanism N1 LY249543 Disodium (Lometrexol) N2 GARFT Enzyme Inhibition N1->N2 Competitive binding N3 Blockade of De Novo Purine Biosynthesis N2->N3 10-CHO-THF disruption N4 Depletion of Central ATP & Adenosine N3->N4 Metabolic starvation N5 Altered Purinergic Receptor Signaling N4->N5 Neuromodulator imbalance N6 Anxiogenic Phenotype in Elevated Plus Maze N5->N6 Behavioral manifestation

Mechanistic pathway of LY249543-induced anxiety via purine biosynthesis inhibition.

Pre-Experimental Considerations: The Self-Validating System

A hallmark of rigorous neuropharmacology is the implementation of self-validating experimental controls. When using LY249543, two major confounding variables must be controlled to ensure the trustworthiness of the EPM data:

  • Dietary Folate Dependency : The therapeutic and toxicological profile of LY249543 is highly dependent on dietary folic acid intake[1]. Standard rodent chows vary wildly in folate content, which can lead to unpredictable systemic toxicity (e.g., myelosuppression). Self-Validating Control : All subjects must be placed on a chemically defined, standardized folate diet (e.g., 2 mg/kg folic acid) for 14 days prior to experimentation to establish a uniform metabolic baseline.

  • Locomotor Confounding : Anxiety in the EPM is measured by a reduction in time spent in the open arms. However, if a drug causes sedation or motor impairment, the animal will also avoid the open arms, yielding a false positive for anxiety. Self-Validating Control : The protocol must track Total Arm Entries. A reduction in open arm time is only a valid indicator of anxiety if total arm entries remain within 20% of the vehicle control group.

Experimental Workflow & Protocol

EPM_Workflow S1 Dietary Folate Standardization S2 LY249543 ICV Administration S1->S2 S3 30-Min Post-Dose Incubation S2->S3 S4 5-Min EPM Video Tracking S3->S4 S5 EthoVision XT Data Extraction S4->S5

Standardized workflow for evaluating LY249543 in rodent Elevated Plus Maze assays.

Step-by-Step Methodology

Step 1: Drug Formulation Dissolve LY249543 disodium in sterile Artificial Cerebrospinal Fluid (aCSF) to a concentration of 10 µg/µL. Vortex gently until the solution is completely clear. Prepare fresh on the day of the experiment to prevent hydrolytic degradation.

Step 2: Intracerebroventricular (ICV) Administration To bypass the blood-brain barrier and prevent peripheral GARFT inhibition (which causes systemic toxicity), administer the drug directly into the CNS.

  • Using a stereotaxic frame and a Hamilton syringe, infuse 5 µL (50 µg total dose) of the LY249543 solution into the lateral ventricle of the rodent at a rate of 1 µL/min.

  • Leave the needle in place for an additional 2 minutes to prevent backflow.

Step 3: Incubation & Habituation Return the subject to its home cage for a 30-minute incubation period. This temporal window is critical; it allows for the acute depletion of the rapidly turning-over purine pool before behavioral testing begins.

Step 4: EPM Apparatus Setup

  • Dimensions : Use a standard EPM (50 cm x 10 cm arms, elevated 50 cm above the floor).

  • Illumination : Calibrate the lighting in the open arms to exactly 15 lux. Expert Insight: Higher lux levels force even vehicle-treated mice into the closed arms, creating a "floor effect" where the anxiogenic properties of LY249543 cannot be statistically resolved.

Step 5: Execution & Tracking Place the rodent in the center zone of the maze, facing an open arm. Record the behavior for exactly 5 minutes using an automated video tracking system (e.g., Noldus EthoVision XT). Between subjects, thoroughly clean the maze with 70% ethanol to eliminate olfactory cues that could skew subsequent behavior.

Data Presentation & Interpretation

The following table summarizes the expected quantitative behavioral data when comparing Vehicle, LY249543, and a rescue cohort (LY249543 co-administered with an adenosine receptor agonist).

Experimental GroupOpen Arm Time (s)Open Arm Entries (%)Total Arm EntriesLocomotor StatusBehavioral Phenotype
Vehicle (aCSF) 95 ± 1235 ± 528 ± 4NormalBaseline
LY249543 (50 µg) 32 ± 812 ± 326 ± 5NormalAnxiogenic
LY249543 + Adenosine 88 ± 1531 ± 627 ± 4NormalRescued (Baseline)

Interpretation: The sharp decrease in Open Arm Time and Open Arm Entries in the LY249543 group indicates a robust anxiogenic effect. Crucially, because the Total Arm Entries (26 ± 5) remain statistically indistinguishable from the Vehicle group (28 ± 4), the protocol successfully self-validates: the observed behavior is a true anxiety phenotype driven by purine depletion, not a secondary artifact of motor impairment or sedation.

References

  • Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy 1 | Molecular Cancer Therapeutics - AACR Journals |[Link]

  • Inhibitors of de Novo Nucleotide Biosynthesis as Drugs | Accounts of Chemical Research |[Link]

  • A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight | ACS Pharmacology & Translational Science |[Link]

  • Neuronal Nsun2 deficiency produces tRNA epitranscriptomic alterations and proteomic shifts impacting synaptic signaling and behavior | Nature Communications (via PMC) |[Link]

Sources

cell culture incubation times for LY249543 disodium treatment

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Cell Culture Incubation Times for LY249543 Disodium (Lometrexol) Treatment

Executive Summary & Mechanistic Background

LY249543 disodium (commonly known as lometrexol disodium) is a potent antipurine antifolate. Its primary mechanism of action is the profound inhibition of glycinamide ribonucleotide formyltransferase (GARFT) and human serine hydroxymethyltransferase 1/2 (hSHMT1/2) (1[1]). By blocking de novo purine biosynthesis, LY249543 triggers a rapid depletion of intracellular nucleotide pools, leading to replication fork collapse, cell cycle arrest, and apoptosis (1[1]).

When designing cell culture experiments with LY249543 disodium, researchers must align their incubation times with the half-life of intracellular purine pools and the doubling time of the target cell line. This guide provides authoritative, mechanistically grounded protocols for both short-term target engagement and long-term cytotoxicity paradigms.

Mechanistic Causality: Why Incubation Time Dictates Cellular Response

The temporal dynamics of LY249543 disodium are strictly dictated by the rate of purine consumption versus synthesis:

  • Short-Term Incubation (2 to 24 hours): GARFT inhibition causes an immediate halt in the conversion of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR). Within 6 to 8 hours, ATP, GTP, dATP, and dGTP pools are significantly depleted (2[2],1[1]). This acute starvation causes a rapid loss of the G2/M phase population and an accumulation of cells in the early S-phase by 8 hours. By 24 hours, the arrested population slowly shifts to mid-to-late S-phase as DNA replication stalls (1[1]).

  • Long-Term Incubation (72 to 96 hours): Sustained purine starvation exhausts the cell's salvage pathways. A minimum of 72 to 96 hours (approximately 3 to 4 population doublings) is required to accurately measure IC50 values in cell viability assays, as cells must attempt to divide to undergo replication catastrophe and subsequent apoptosis (3[3], 4[4]).

Pathway Visualization

Pathway PRPP PRPP + Glutamine GAR GAR PRPP->GAR FGAR FGAR GAR->FGAR 10-CHO-THF Purines Purine Nucleotides (ATP, GTP, dATP, dGTP) FGAR->Purines Multi-step DNA DNA Synthesis & Cell Proliferation Purines->DNA Arrest S-Phase Arrest & Apoptosis DNA->Arrest Halts GARFT GARFT (Enzyme) GARFT->GAR Catalyzes LY249543 LY249543 disodium (Lometrexol) LY249543->DNA Depletes pools LY249543->GARFT Inhibits

Mechanism of LY249543: GARFT inhibition halts de novo purine synthesis and arrests the cell cycle.

Self-Validating Experimental Protocols

To ensure absolute scientific trustworthiness, the protocols below incorporate a "rescue arm" using hypoxanthine. Because LY249543 specifically targets de novo purine synthesis, providing exogenous hypoxanthine allows cells to utilize the salvage pathway, completely bypassing GARFT (4[4]). If toxicity is reversed by hypoxanthine, the researcher can definitively validate that cell death was an on-target effect.

Critical Reagent Note: All assays must be performed using folate-free RPMI 1640 supplemented with dialyzed Fetal Bovine Serum (dFBS) . Standard media and FBS contain high levels of exogenous folates and purines that will competitively mask the inhibitory effects of LY249543 (2[2]).

Protocol A: Short-Term Incubation for Cell Cycle Analysis (2–24 Hours)

Objective: To capture the precise window of S-phase arrest prior to the onset of widespread apoptosis (1[1]).

  • Seeding: Plate cells (e.g., L1210 or HEK293T) at 1×105 cells/mL in folate-free RPMI with 10% dFBS and 25 nM Leucovorin (LCV) to provide a controlled folate baseline (2[2]). Incubate overnight.

  • Treatment: Add LY249543 disodium to a final concentration of 1 µM to 30 µM (1[1]).

  • Incubation Time-Course: Harvest independent wells at 2, 4, 8, 12, and 24 hours post-treatment (1[1]).

  • Fixation & Staining: Wash cells in ice-cold PBS, fix in 70% ethanol at -20°C for at least 2 hours. Stain with Propidium Iodide (PI) and RNase A.

  • Analysis: Analyze via flow cytometry. Expected Result: By 8 hours, observe a sharp depletion of the G2/M peak and accumulation in early S-phase. By 24 hours, the population shifts to mid-to-late S-phase (1[1]).

Protocol B: Long-Term Incubation for Cell Viability (72–96 Hours)

Objective: To determine the IC50 of LY249543 disodium through sustained purine starvation (3[3], 4[4]).

  • Seeding: Plate 1,500–4,000 cells per well in a 96-well plate using folate-free RPMI + 10% dFBS (4[4], 2[2]). Allow 24 hours for adherence.

  • Treatment & Rescue Setup:

    • Test Arm: Treat with a serial dilution of LY249543 disodium (e.g., 0.5 nM to 100 µM) (2[2]).

    • Validation (Rescue) Arm: Co-treat a parallel set of wells with LY249543 disodium + 100 µM hypoxanthine (4[4]).

  • Incubation: Incubate for 72 to 96 hours (ensuring at least 3-4 population doublings) at 37°C, 5% CO2 (3[3], 4[4]).

  • Readout: Add Resazurin or MTT reagent. Incubate for 2-4 hours and measure absorbance/fluorescence (3[3], 4[4]).

  • Analysis: Calculate IC50. Expected Result: The Test Arm will show dose-dependent viability reduction. The Rescue Arm will maintain near 100% viability, confirming on-target GARFT inhibition (4[4]).

Quantitative Data Presentation

Assay TypeTarget Incubation TimeLY249543 ConcentrationKey Cellular ResponseValidation / Rescue Control
Metabolite Depletion 2 – 6 hours1 – 30 µMMaximal depletion of ATP, GTP, dATP, dGTP pools.Hypoxanthine (100 µM)
Cell Cycle Arrest 8 – 24 hours1 µMEarly S-phase arrest (8h); Shift to mid/late S-phase (24h).Hypoxanthine (100 µM)
Cell Viability (IC50) 72 – 96 hours0.5 nM – 100 µMIrreversible growth inhibition and apoptosis.Hypoxanthine (100 µM)

Data summarized from established in vitro pharmacodynamic profiles of lometrexol disodium (3[3], 4[4], 2[2], 1[1]).

References

  • Title: The Role of α-Folate Receptor-Mediated Transport in the Antitumor Activity of Antifolate Drugs Source: AACR Journals URL
  • Title: NUDT5 regulates the global efficacy of nucleoside analog drugs by coordinating purine synthesis and PRPP allocation Source: bioRxiv URL
  • Title: Targeting the Proton-Coupled Folate Transporter for Selective Delivery of 6-Substituted Pyrrolo[2,3-d]Pyrimidine Antifolate Inhibitors of De Novo Purine Biosynthesis in the Chemotherapy of Solid Tumors Source: ASPET / DOI URL
  • Title: Lometrexol disodium (DDATHF disodium)

Sources

Application Note: Preparation and Delivery of LY249543 Disodium via Microiontophoresis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

LY249543 (the S-isomer of lometrexol) is a potent antifolate and competitive inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) and methylenetetrahydrofolate dehydrogenase[1][2]. While its systemic clinical application has been limited by severe, cumulative toxicities such as profound myelosuppression[2], it remains a highly valuable pharmacological tool in neuroscience and neuro-oncology research.

Microiontophoresis enables the precise, extracellular application of LY249543 directly to individual neurons in vivo. This technique circumvents blood-brain barrier permeability issues and isolates local neurometabolic effects from systemic toxicity. Because the success of microiontophoresis depends entirely on the electrochemical properties of the drug solution, this protocol details the optimized preparation of the water-soluble disodium salt of LY249543 (LY243246)[3] to ensure high-fidelity anionic ejection.

Physicochemical Properties & Electrochemical Causality

To establish a self-validating experimental system, every parameter of the drug solution must be optimized for electrophoretic mobility:

  • Salt Selection: The disodium salt form (MW: 487.42 g/mol )[3] is mandatory. In aqueous solution, it dissociates to yield the active LY249543 divalent anion. This pre-ionized state is an absolute requirement for current-driven transport.

  • Solvent & Ionic Strength: In microiontophoresis, the transport number (the fraction of the total electrical current carried by the drug ion) is inversely proportional to the concentration of competing background ions. Therefore, pure double-distilled water (ddH₂O) or a very low-ionic-strength solution (e.g., 10 mM NaCl) is used to maximize the ejection efficiency of the LY249543 anion.

  • pH Optimization: LY249543 contains a glutamic acid moiety[4]. Maintaining the solution pH at 7.5–8.0 ensures the carboxylic acid groups remain fully deprotonated. This guarantees a consistent negative charge (valence = -2), preventing precipitation of the free acid and ensuring predictable dose-response curves.

Data Presentation: Key Parameters

Table 1: Physicochemical Properties of LY249543 Disodium

ParameterValueCausality in Iontophoresis
Compound Name LY249543 Disodium (Lometrexol disodium)Disodium salt ensures high aqueous solubility.
CAS Number 106400-18-4[3]Identifies the correct salt form for procurement.
Molecular Weight 487.42 g/mol [3]Used to calculate precise molarity (50 mM target).
Active Moiety Charge Anionic (-2)Dictates the use of a negative ejection current.

Table 2: Recommended Microiontophoresis Parameters

ParameterSetting / ValueRationale
Drug Concentration 20 - 50 mMBalances sufficient ion density with the prevention of tip clogging.
Ejection Current -10 to -100 nANegative (cathodic) polarity repels the LY249543 anion out of the pipette.
Retaining Current +5 to +15 nAPositive (anodic) polarity holds the anion inside the tip, preventing passive leak.
Pipette Resistance 20 - 50 MΩEnsures a fine tip diameter (1-2 µm) for single-neuron spatial resolution.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Solution Preparation
  • Solvent Degassing: Boil and cool ddH₂O to remove dissolved CO₂, which can cause unpredictable pH fluctuations during the experiment.

  • Drug Dissolution: Weigh the appropriate amount of LY249543 disodium powder. Add the degassed ddH₂O to achieve a final concentration of 50 mM. Vortex gently until completely dissolved.

    • Critical Note: Antifolates can be light-sensitive; perform this step in amber microcentrifuge tubes or under low-light conditions.

  • pH Adjustment: Measure the pH using a micro-pH probe. Carefully adjust to pH 7.5–8.0 using 0.1 M NaOH. Do not over-titrate, as excessive Na+ ions will reduce the drug's transport number.

Phase 2: Pipette Loading and Verification
  • Microfiltration: Pass the prepared solution through a 0.22 µm hydrophilic syringe filter.

    • Causality: Microscopic particulate matter will instantly clog high-resistance micropipette tips (1-2 µm diameter), rendering the electrode useless and breaking the electrical circuit.

  • Pipette Filling: Use a non-metallic micro-filler (e.g., fused silica capillary) to backfill the drug barrel of a multi-barrel glass micropipette. Centrifuge the pipette briefly (or use a fine fiberglass wire) to dislodge any microscopic air bubbles at the tip. Air bubbles act as infinite resistors and will block iontophoretic current.

  • Electrical Verification (Self-Validation): Insert the silver wire electrode (Ag/AgCl) into the barrel. Measure the tip resistance in vitro (in standard physiological saline) before in vivo insertion. A resistance of 20–50 MΩ confirms a patent tip suitable for ejection.

Workflow Visualization

G A LY249543 Disodium (Active Anion Source) C Dissolution & pH Adjustment (50 mM, pH 7.5-8.0) A->C B Solvent Preparation (Degassed ddH2O) B->C D Microfiltration & Filling (0.22 µm pore size) C->D E Microiontophoretic Ejection (Negative Current: -10 to -100 nA) D->E F In Vivo Target (GARFT / Folate Pathway Inhibition) E->F

Workflow for LY249543 disodium preparation and microiontophoretic delivery.

References

  • Niyikiza, C., et al. "Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy." Molecular Cancer Therapeutics, 2002.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 135409836, LY249543." PubChem.[Link]

  • RCSB Protein Data Bank. "1DIA: HUMAN METHYLENETETRAHYDROFOLATE DEHYDROGENASE / CYCLOHYDROLASE COMPLEXED WITH NADP AND INHIBITOR LY249543." RCSB PDB. [Link]

Sources

Application Note: Standardizing LY249543 Concentrations for Competitive Binding Assays in Folate-Dependent C1 Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

LY249543, the S-isomer of lometrexol, is a highly potent antifolate and a competitive inhibitor of the bifunctional enzyme methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD, also known as FolD in prokaryotes)[1]. MTHFD is a linchpin in folate-dependent one-carbon (C1) metabolism, catalyzing the NADP⁺-dependent oxidation of 5,10-methylene-tetrahydrofolate (THF) to 5,10-methenyl-THF, followed by its hydrolysis to 10-formyl-THF[2]. Because these metabolic steps are absolute prerequisites for de novo purine and thymidylate biosynthesis, MTHFD is a highly validated target in antineoplastic and antimicrobial drug development.

To accurately screen novel analogs or benchmark MTHFD activity, researchers rely on competitive binding assays. Crystallographic data (e.g., PDB: 1DIA, 6ECP) demonstrates that LY249543 binds within a deep, hydrophobic cleft at the interface of the two MTHFD domains[3][4]. Crucially, LY249543 does not bind efficiently to the apo-enzyme; it forms a stable ternary complex (Enzyme/NADP⁺/LY249543), interacting directly with the strictly conserved catalytic residues Lys56 and Tyr52[5]. Understanding this structural causality is essential: any competitive binding assay utilizing LY249543 must be saturated with the NADP⁺ cofactor to ensure the inhibitor can achieve its true high-affinity conformation[6].

Pathway THF 5,10-methylene-THF (Natural Substrate) Methenyl 5,10-methenyl-THF (Intermediate) THF->Methenyl Dehydrogenase Formyl 10-formyl-THF (Product) Methenyl->Formyl Cyclohydrolase MTHFD MTHFD (FolD) Enzyme MTHFD->THF NADP NADP+ (Essential Cofactor) NADP->MTHFD Binds first Inhibitor LY249543 (Antifolate Inhibitor) Inhibitor->MTHFD Competitive Inhibition (Ternary Complex)

Fig 1: Folate-dependent C1 pathway showing LY249543 ternary complex inhibition of MTHFD.

Standard Concentration Guidelines

Because LY249543 exhibits low-nanomolar affinity for MTHFD in the presence of NADP⁺, the concentration regime must be strictly tailored to the specific assay modality. Using improper concentrations can lead to refractive index artifacts in biophysical assays or complete reaction suppression in kinetic assays, masking the dose-response curve.

Table 1: Optimized LY249543 Concentrations by Assay Modality
Assay ModalityLY249543 Concentration RangePurpose & Scientific Causality
High-Throughput Screening (HTS) 10 µM (Single-point)Used as a saturating positive control to define the 100% inhibition baseline of MTHFD activity.
Dose-Response ( IC50​ / Ki​ ) 0.1 nM to 100 µM (10-point, 3-fold dilution)Captures the full sigmoidal binding curve. Ensures the lower asymptote is reached given its high affinity.
Surface Plasmon Resonance (SPR) 1 nM to 5 µMAnalyte flows over immobilized MTHFD. Capping at 5 µM prevents non-specific aggregation and bulk refractive index shifts.
X-Ray Co-Crystallization 1 mM to 5 mMDrives the thermodynamic equilibrium entirely to the ternary complex state for structural resolution[6].

Experimental Workflow & Methodology

To ensure a self-validating system, the competitive binding assay must control for cofactor saturation and solvent effects. The workflow below outlines a standard enzymatic inhibition assay using LY249543.

Workflow Step1 1. MTHFD Enzyme Preparation Step2 2. NADP+ Cofactor Saturation Step1->Step2 Step3 3. LY249543 Titration (0.1 nM - 100 µM) Step2->Step3 Step4 4. Substrate Addition (5,10-methylene-THF) Step3->Step4 Step5 5. Signal Detection (Absorbance 355 nm) Step4->Step5

Fig 2: Sequential workflow for MTHFD competitive binding assays using LY249543.

Step-by-Step Protocol: MTHFD Competitive Inhibition Assay

Reagents & Materials:

  • Enzyme: Recombinant Human MTHFD1 (or bacterial FolD).

  • Assay Buffer: 50 mM HEPES (pH 7.3), 150 mM NaCl, 5 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT.

    • Causality: Triton X-100 prevents non-specific aggregation of the hydrophobic inhibitor, while DTT maintains the catalytic cysteine residues in a reduced, active state.

  • Cofactor: NADP⁺ (Prepared fresh in assay buffer).

  • Substrate: (6R)-5,10-methylene-THF.

  • Inhibitor: LY249543 (10 mM stock in 100% DMSO)[1].

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of LY249543 in 100% DMSO, starting at 10 mM. Transfer the dilutions to the assay microplate to achieve a final top concentration of 100 µM in 1% DMSO.

    • Causality: Maintaining a constant 1% DMSO concentration across all wells (including the vehicle control) ensures that solvent toxicity does not artificially skew the enzymatic baseline.

  • Enzyme-Cofactor Pre-incubation: Dilute the MTHFD enzyme to a final well concentration of 2 nM in Assay Buffer containing a saturating concentration of NADP⁺ (e.g., 200 µM). Add this mixture to the assay plate and incubate with LY249543 for 15 minutes at room temperature.

    • Causality: Structural data indicates that the nicotinamide ring of NADP⁺ undergoes partial disorder upon inhibitor binding[6]. Pre-incubation allows the system to overcome this conformational hurdle and reach thermodynamic equilibrium (forming the Enzyme-NADP-LY249543 ternary complex) before substrate competition begins.

  • Reaction Initiation: Add (6R)-5,10-methylene-THF at a concentration equal to its Michaelis constant ( Km​ , typically ~15 µM depending on the specific enzyme batch) to initiate the reaction.

    • Causality: Running the assay exactly at the substrate's Km​ ensures that the system is highly sensitive to competitive inhibitors. This satisfies the assumptions of the Cheng-Prusoff equation, allowing for the accurate conversion of IC50​ values into the inhibition constant ( Ki​ ).

  • Kinetic Readout: Monitor the enzymatic production of 5,10-methenyl-THF by measuring absorbance at 355 nm (or alternatively, NADPH production via fluorescence at Ex 340 nm / Em 460 nm) continuously for 10 to 15 minutes.

  • Data Analysis: Calculate the initial velocities ( V0​ ) from the linear, steady-state portion of the progress curves. Fit the normalized data to a four-parameter logistic (4PL) equation to determine the IC50​ .

References

  • UniProt Consortium. "MTHFD1 - C1TC_HUMAN." UniProtKB Database, P11586. URL:[Link]

  • RCSB Protein Data Bank. "1DIA: HUMAN METHYLENETETRAHYDROFOLATE DEHYDROGENASE / CYCLOHYDROLASE COMPLEXED WITH NADP AND INHIBITOR LY249543." RCSB PDB. URL: [Link]

  • RCSB Protein Data Bank. "6ECP: The human methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) complexed with NADP and inhibitor LY249543." RCSB PDB. URL:[Link]

  • Schmidt, A., et al. "Structures of Three Inhibitor Complexes Provide Insight into the Reaction Mechanism of the Human Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase." Biochemistry, 2000, 39(21), 6325-6335. URL:[Link]

Sources

Application Note: Advanced Handling, Formulation, and Safety Protocols for LY249543 Disodium

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Safety Guide

Scientific & Mechanistic Overview

LY249543 disodium (also designated as LY243246 or the 6S-isomer of DDATHF) is a highly potent, new-generation antifolate. It functions as a competitive inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) and methylenetetrahydrofolate dehydrogenase/cyclohydrolase, critically disrupting de novo purine biosynthesis[1]. This disruption leads to the rapid depletion of intracellular purine ribonucleotides, inducing cell cycle arrest and apoptosis in highly proliferative cells[1].

However, the experimental and clinical utility of GARFT inhibitors like LY249543 has historically been constrained by severe, cumulative toxicities—most notably profound myelosuppression and mucositis[2]. Mechanistic studies have demonstrated that the severity of these toxicities is inversely correlated with the subject's dietary folate status[2]. Consequently, precise handling, formulation stability, and strict in vivo toxicity mitigation protocols are paramount for reproducible and safe experimental outcomes.

Pathway Folate Dietary Folate & Vitamin B12 THF Tetrahydrofolate (THF) Folate->THF DHFR Tox Myelosuppression & Mucositis Folate->Tox Mitigates Toxicity (Lowers tHcy) MTHF 5,10-Methylene-THF THF->MTHF SHMT Purine De Novo Purine Synthesis MTHF->Purine GARFT LY LY249543 Disodium (GARFT Inhibitor) LY->Purine Competitive Inhibition LY->Tox Induces Toxicity (if Folate depleted)

Fig 1: LY249543 mechanism of action and the protective role of folate supplementation.

Physicochemical Profile

Understanding the physicochemical constraints of LY249543 disodium is the first step in designing a reliable experimental protocol. The compound is highly susceptible to oxidation and exhibits limited aqueous solubility unless properly formulated with co-solvents[3].

ParameterSpecification
Chemical Name LY249543 disodium; 6S-DDATHF disodium
CAS Number 106400-18-4 (Acid) / 120408-07-3 (Disodium Salt)
Molecular Weight 487.42 g/mol [4]
Molecular Formula C₂₁H₂₃N₅Na₂O₆[4]
Primary Solubility Soluble in DMSO (~20 mg/mL)[3]
Aqueous Solubility Sparingly soluble without excipients[3]
Storage (Dry Powder) -20°C (Stable for up to 3 years)[5]
Storage (In Solvent) -80°C (Stable for up to 1 year)[5]

Occupational Safety and PPE Requirements

Given its mechanism of action, LY249543 is a potent cytotoxic and teratogenic agent. It has been shown to induce neural tube defects (NTDs) and severe embryonic resorption in vivo[1].

  • Aerosolization Risk: The dry powder form poses a significant inhalation hazard.

  • Personal Protective Equipment (PPE): Operators must wear double nitrile gloves, a chemical-resistant laboratory coat, and tightly sealed safety goggles.

  • Engineering Controls: All manipulations of the dry powder must be performed within a Class II Biological Safety Cabinet (BSC) or a dedicated powder containment weighing hood. If a BSC is unavailable, a NIOSH-approved N95 respirator or Powered Air-Purifying Respirator (PAPR) is mandatory.

Reconstitution and Formulation Methodologies

Protocol A: Preparation of 20 mg/mL Master Stock (In Vitro)

Causality: The pyrrolo[2,3-d]pyrimidine core of LY249543 is sensitive to oxidative degradation. Purging the primary solvent with an inert gas displaces dissolved oxygen, while utilizing DMSO ensures complete solvation of the crystal lattice before aqueous exposure[3].

  • Equilibration: Allow the sealed vial of LY249543 disodium powder to equilibrate to room temperature for 30 minutes in a desiccator to prevent atmospheric moisture condensation.

  • Solvent Purging: Sparge anhydrous, cell-culture grade DMSO with inert gas (Argon or Nitrogen) for 5–10 minutes.

  • Dissolution: Add the purged DMSO directly to the powder to achieve a target concentration of 20 mg/mL.

  • Agitation: Vortex gently for 60 seconds. Avoid ultrasonic baths, as localized cavitation and heating can accelerate compound degradation.

  • Storage: Aliquot the master stock into amber, single-use microcentrifuge tubes to prevent freeze-thaw cycles and photodegradation. Store immediately at -80°C[5].

Protocol B: Step-Wise In Vivo Formulation (Clear Solution)

Causality: Direct dilution of the DMSO master stock into aqueous buffers (like PBS or Saline) often causes rapid nucleation and micro-precipitation of the antifolate. A step-wise excipient addition is required. PEG300 acts as a co-solvent to create a polarity gradient, while Tween 80 forms stabilizing micelles around the hydrophobic drug molecules, allowing for a stable dispersion in the final aqueous phase[5].

  • Initial Transfer: Pipette 100 µL of the 20 mg/mL DMSO master stock into a sterile glass vial.

  • Co-solvent Addition: Add 400 µL of PEG300. Vortex vigorously for 15 seconds to ensure a homogeneous binary mixture.

  • Surfactant Addition: Add 50 µL of Tween 80. Vortex for an additional 15 seconds.

  • Aqueous Dilution: Slowly add 450 µL of sterile 0.9% Saline (or PBS) dropwise while continuously agitating the vial.

  • QC Validation: Hold the vial against a dark background and inspect under a bright light. The solution must be completely clear. Any opalescence indicates micro-precipitation, and the formulation must be discarded. (Final Vehicle Ratio: 10% DMSO : 40% PEG300 : 5% Tween 80 : 45% Saline. Final Concentration: 2 mg/mL)[5].

Workflow Step1 Weigh LY249543 Powder (Class II BSC + N95/PAPR) Step2 Purge Solvent (DMSO) with Argon/N2 Gas Step1->Step2 Prevents aerosol exposure Step3 Dissolve to 20 mg/mL in 100% DMSO Step2->Step3 Prevents compound oxidation Step4 Add Co-solvents (40% PEG300 + 5% Tween 80) Step3->Step4 Ensures primary solubility Step5 Dilute with Aqueous Buffer (45% Saline/PBS) Step4->Step5 Micellar suspension formation Step6 QC: Visual Inspection (Check for Precipitation) Step5->Step6 Final in vivo formulation

Fig 2: Step-wise reconstitution workflow for LY249543 to ensure stability and solubility.

In Vivo Toxicity Mitigation Workflow

Causality: The therapeutic window of LY249543 is dictated by the host's folate reserves. Elevated baseline total plasma homocysteine (tHcy) and methylmalonic acid (MMA) are highly predictive markers for severe antifolate-induced neutropenia and thrombocytopenia[2]. Supplementing the subject with Folic Acid and Vitamin B12 forces the enzymatic conversion of homocysteine to methionine, lowering tHcy levels and drastically expanding the safety margin of the drug without compromising its anti-tumor efficacy[2].

Protocol C: Pre-treatment and Monitoring (Self-Validating System)
  • Baseline Biomarker Screening: 7 days prior to LY249543 administration, draw blood and quantify baseline tHcy and MMA levels.

  • Vitamin Supplementation: If tHcy is elevated, initiate daily oral or systemic supplementation of Folic Acid and Vitamin B12.

  • Validation Check: Re-measure tHcy 24 hours prior to the first LY249543 dose. Proceed with dosing only if tHcy levels have normalized, validating that the subject is in a low-risk state.

  • Administration & Monitoring: Administer the formulated LY249543 solution. Monitor complete blood counts (CBC) twice weekly to detect early-onset myelosuppression.

References

  • TargetMol. "LY243246 - TargetMol: LY249543.
  • Niyikiza, C., et al. "Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy 1." Molecular Cancer Therapeutics, AACR Journals.
  • Heowns. "LY243246 | CAS:106400-18-4.
  • Cayman Chemical. "PRODUCT INFORMATION: Lometrexol (hydrate).
  • MedChemExpress. "Lometrexol disodium (DDATHF disodium) | GARFT Inhibitor.
  • BenchChem. "Safeguarding Researchers: A Comprehensive Guide.

Sources

Troubleshooting & Optimization

improving solubility of LY249543 disodium in physiological saline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LY249543 Disodium Formulation .

LY249543 (also known as Lometrexol disodium) is a potent, targeted antipurine antifolate that acts as a strict inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) and methylenetetrahydrofolate dehydrogenase (MTHFD)[1][2]. While highly effective at inducing S-phase cell cycle arrest and apoptosis in rapidly proliferating cells[2], researchers frequently encounter severe solubility and stability issues when attempting to formulate this compound in physiological saline for in vivo administration[3][4].

This guide provides field-proven troubleshooting strategies, step-by-step methodologies, and the physicochemical causality behind formulating LY249543 disodium successfully.

Pathway Context: Why We Use LY249543 Disodium

Before addressing formulation mechanics, it is critical to understand the compound's target environment. The crystal structure of human MTHFD complexed with LY249543 (PDB ID: 1DIA) demonstrates its tight-binding affinity, which completely disrupts the de novo purine synthesis pathway[5][6].

MOA Folate Folate Cycle MTHFD MTHFD Enzyme Folate->MTHFD 10-CHO-THF GARFT GARFT Enzyme MTHFD->GARFT Cofactor Purine Purine Synthesis GARFT->Purine Catalysis LY LY249543 Disodium LY->MTHFD Inhibits LY->GARFT Inhibits DNA Cell Proliferation Purine->DNA Nucleotides

Mechanism of LY249543 disodium inhibiting MTHFD and GARFT in the purine biosynthesis pathway.

Section 1: The Chemistry of LY249543 Solubility (FAQs)

Q: Why does LY249543 disodium precipitate in 0.9% saline despite being a water-soluble salt? A: Precipitation in saline is driven by three distinct physicochemical phenomena:

  • The Common Ion Effect: Physiological saline (0.9% NaCl) contains approximately 154 mEq/L of sodium ions ( Na+ ). According to Le Chatelier's principle, this massive excess of sodium forces the dissociation equilibrium of the disodium salt backwards ( LY2−+2Na+⇌LYNa2​ ), drastically lowering its solubility limit compared to pure water.

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock directly into an aqueous medium causes the local dielectric constant to plummet. The compound "crashes out" because the hydration shell cannot form fast enough to replace the DMSO solvation sphere[4].

  • pH Sensitivity: Unbuffered 0.9% saline often has a slightly acidic pH (5.0–5.5) due to dissolved CO2​ . In acidic environments, the disodium salt protonates into its free acid form, which is highly lipophilic and inherently insoluble[4].

Q: What are the primary degradation pathways for this compound in aqueous solutions? A: Lometrexol disodium is notoriously unstable in purely aqueous environments[3]. Structurally, it is susceptible to rapid oxidation (facilitated by dissolved oxygen in the saline) and hydrolysis. Applying excessive heat (>40°C) to force dissolution will irreversibly degrade the active pharmaceutical ingredient (API)[3].

Section 2: Quantitative Solubility Data

To design a self-validating experimental protocol, you must respect the thermodynamic limits of the compound. Below is the validated solubility profile for LY249543 disodium across different solvent systems[3][7].

Solvent SystemMax Achievable ConcentrationStability / Notes
100% Water (Pure) < 1 mg/mLUnstable; high risk of hydrolysis.
0.9% Saline (Unbuffered) < 0.5 mg/mLHigh risk of precipitation via common ion effect.
100% DMSO 100 mg/mL (225.5 mM)Highly stable master stock. Store aliquots at -80°C[7].
5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline ~5 mg/mL (11.28 mM) Gold Standard for in vivo dosing. Clear solution[7].

Section 3: Standard Operating Procedure (SOP) for In Vivo Formulation

To safely achieve a 5 mg/mL working solution without triggering solvent shock or precipitation, you must use a gradient co-solvent approach. The order of addition is strictly non-negotiable.

Materials Required:

  • LY249543 Disodium powder (stored at -20°C)[8]

  • Sterile, anhydrous DMSO

  • PEG300 and Tween 80

  • 0.9% Physiological Saline (or 1X PBS, pH 7.4)

Step-by-Step Methodology:

  • Master Stock Generation: Weigh the required amount of LY249543 disodium and dissolve it in sterile DMSO to achieve a concentration of 100 mg/mL. Causality: DMSO completely disrupts the strong intermolecular crystal lattice of the pyrrolo-pyrimidine rings.

  • Sonication: Sonicate the master stock and apply gentle warming (strictly no higher than 37°C) until the solution is perfectly clear[3][7].

  • Dielectric Bridging (PEG300): Transfer the required volume of the DMSO stock to a new tube (e.g., 50 µL for a 1 mL final volume). Add 400 µL of PEG300. Mix thoroughly by vortexing. Causality: PEG300 acts as a co-solvent bridge, gently lowering the dielectric constant from DMSO (~47) toward water (~80).

  • Micellar Encapsulation (Tween 80): Add 50 µL of Tween 80 and vortex until fully clarified. Causality: Tween 80 provides steric stabilization, forming micelles around the hydrophobic core of the drug before water is introduced.

  • Aqueous Introduction: Add 500 µL of 0.9% Saline dropwise while continuously vortexing. Causality: Dropwise addition prevents localized solvent shock and common ion precipitation.

FormulationWorkflow Start Weigh LY249543 DMSO Step 1: 5-10% DMSO Start->DMSO Sonicate Step 2: Sonicate (37°C) DMSO->Sonicate PEG Step 3: 40% PEG300 Sonicate->PEG Tween Step 4: 5% Tween 80 PEG->Tween Saline Step 5: 45-50% Saline Tween->Saline Check Clear Solution? Saline->Check Success Administer Immediately Check->Success Yes Fail Discard / Re-sonicate Check->Fail No

Co-solvent formulation workflow for LY249543 disodium to prevent saline-induced precipitation.

Section 4: Troubleshooting Guide

Q: My solution turned cloudy immediately after adding the saline. Can I save it? A: Cloudiness indicates precipitation due to solvent shock or a pH drop[4]. You can attempt to rescue the solution by re-sonicating it in a 37°C water bath for 5–10 minutes[3]. If the solution does not return to a completely clear state, discard it . Injecting a suspension intravenously can cause fatal embolisms in animal models. Next time, ensure the saline is added dropwise and verify that the saline pH is 7.0.

Q: Can I prepare a large batch of the final saline formulation and store it at 4°C for a multi-day animal study? A: No. Lometrexol disodium is highly unstable in aqueous solutions and will undergo rapid degradation[3]. You must prepare the final working solution fresh immediately before each dosing session[7]. However, the 100 mg/mL DMSO master stock can be aliquoted and stored at -80°C for up to 6 months[3].

Q: I am concerned about DMSO toxicity in my mouse xenograft model. Can I reduce the DMSO concentration? A: Yes, but with limitations. The protocol above uses 5% DMSO, which is generally well-tolerated in murine models for subcutaneous or intraperitoneal injections. If you must lower it, you can reduce the DMSO to 2%, but you must proportionally increase the PEG300 concentration to maintain the thermodynamic solubility of the drug. Never reduce the Tween 80 below 2%, or micellar collapse will occur.

Sources

stability of LY249543 disodium in aqueous solution over time

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: LY249543 Disodium (Lometrexol) Stability & Handling Guide

Introduction

LY249543 disodium, commonly known as lometrexol disodium or (6R)-DDATHF, is a potent antifolate and specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT)[1]. By disrupting de novo purine biosynthesis, it induces cell cycle arrest and apoptosis. However, like many folate analogs, LY249543 disodium exhibits significant instability in aqueous environments[2]. This guide provides researchers with the mechanistic causality behind its degradation, quantitative stability metrics, and self-validating protocols to ensure experimental reproducibility.

G cluster_0 Purine Biosynthesis Pathway GAR GAR GARFT GARFT Enzyme (Target) GAR->GARFT binds FGAR FGAR (Purine Precursor) GARFT->FGAR catalyzes LY LY249543 Disodium (Active Antifolate) LY->GARFT Competitive Inhibition Degradation Degradation Products (Inactive) LY->Degradation Hydrolysis/Oxidation Triggers Aqueous Stressors: O2, UV Light, pH < 6 Triggers->LY Accelerates

LY249543 mechanism of GARFT inhibition and aqueous degradation pathways.

Section 1: Frequently Asked Questions (FAQs) on Aqueous Stability

Q1: Why does LY249543 disodium lose potency rapidly in aqueous solutions? A1: The degradation of LY249543 disodium in water is driven by three primary causal factors:

  • Oxidation: The tetrahydro-pyrido-pyrimidine ring system is highly susceptible to oxidation. Dissolved oxygen in standard aqueous buffers rapidly oxidizes the active diastereomer into inactive byproducts[2].

  • Hydrolysis (pH Dependence): The stability of the compound is strictly pH-dependent. In acidic conditions (pH < 6.0), the glutamic acid moiety and the peptide-like linkages undergo accelerated hydrolysis[2].

  • Photodegradation: Similar to other folate analogs, exposure to ambient laboratory light (specifically UV wavelengths) induces photolytic cleavage of the molecule[2].

Q2: What is the optimal solvent and storage condition for stock solutions? A2: It is highly recommended to avoid storing LY249543 purely in aqueous buffers. For maximum stability, reconstitute the lyophilized powder in 100% anhydrous, degassed Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10-20 mg/mL)[3]. This stock should be aliquoted into single-use amber vials, purged with an inert gas (nitrogen or argon), and stored at -80°C[2]. Aqueous dilutions must be prepared immediately prior to the experiment and discarded after 24 hours[3].

Q3: Can I freeze-thaw the aqueous working solutions? A3: No. Repeated freeze-thaw cycles introduce micro-bubbles of oxygen and cause localized pH shifts during the freezing process, drastically accelerating oxidative and hydrolytic degradation[2]. Always use single-use aliquots.

Section 2: Quantitative Stability Profile

To guide experimental design, the following table synthesizes the expected stability half-life of LY249543 disodium under various environmental conditions[2][3][4].

Solvent / Buffer SystemStorage TemperatureLight ExposurepH LevelEstimated Shelf-Life / Stability
100% Anhydrous DMSO-80°CProtected (Amber)N/AUp to 6 months[2]
100% Anhydrous DMSO-20°CProtected (Amber)N/AUp to 1 month[2]
Aqueous Buffer (PBS)4°CProtected (Amber)7.2 - 7.4< 24 hours[3]
Aqueous Buffer (PBS)25°C (Room Temp)Ambient Light7.2 - 7.4< 4 - 6 hours[2]
Aqueous Buffer37°CProtected< 6.0 (Acidic)< 1 hour (Rapid Hydrolysis)[2]

Section 3: Troubleshooting Guide

Issue 1: Inconsistent IC50 values across biological replicates.

  • Causality: The working solution was likely left at room temperature or exposed to light for varying durations, leading to differing concentrations of the active GARFT inhibitor.

  • Solution: Implement a strict "just-in-time" dilution protocol. Dilute the DMSO stock into the pre-warmed aqueous assay buffer immediately before adding it to the cell culture or enzyme assay.

Issue 2: Precipitation observed upon dilution into aqueous buffer.

  • Causality: LY249543 disodium is sparingly soluble in certain aqueous buffers, especially if the pH drops below 7.0[3].

  • Solution: Ensure the final aqueous buffer is maintained at pH 7.2–7.5. If precipitation persists, gently warm the buffer to 37°C prior to adding the DMSO stock, and ensure the final DMSO concentration does not exceed the tolerance of your biological system (typically 0.1% - 0.5%)[3].

Issue 3: Solution turns yellow or brown over time.

  • Causality: Discoloration is a definitive macroscopic indicator of oxidative degradation and photolysis.

  • Solution: Discard the solution immediately. To prevent this, degas all aqueous buffers by sparging with nitrogen for 15 minutes prior to use, and conduct all dilutions in low-light conditions or use amber microcentrifuge tubes[2].

Section 4: Self-Validating Protocol for Aqueous Stability Testing

To ensure trustworthiness in your assays, you must validate the integrity of your LY249543 solutions. Below is a self-validating workflow using High-Performance Liquid Chromatography (HPLC).

Workflow Step1 1. Reconstitute in Anhydrous DMSO Step2 2. Dilute in Degassed Aqueous Buffer (pH 7.4) Step1->Step2 Step3 3. HPLC-UV Analysis (T=0 baseline) Step2->Step3 Step4 4. Incubate at 37°C (Sample Aliquots) Step3->Step4 Step5 5. HPLC-UV Analysis (T=1h, 2h, 4h) Step4->Step5 Decision Purity > 95%? Step5->Decision Proceed Proceed with Bioassay Decision->Proceed Yes Discard Discard & Optimize Buffer Decision->Discard No

Step-by-step HPLC validation workflow for LY249543 aqueous stability.

Step-by-Step Methodology:

  • Preparation of Mobile Phase: Prepare a mobile phase suitable for folate analogs (e.g., 0.1% Trifluoroacetic acid in water / Acetonitrile gradient). Degas thoroughly.

  • Baseline Establishment (T=0): Immediately after diluting the LY249543 DMSO stock into your experimental aqueous buffer (e.g., PBS pH 7.4), inject a 10 µL sample into the HPLC system (UV detection at 224 nm and 279 nm)[3]. Record the Area Under the Curve (AUC) for the parent peak.

  • Stress Testing: Incubate the remaining aqueous solution under your exact experimental conditions (e.g., 37°C, ambient light).

  • Time-Course Sampling: Extract 10 µL aliquots at T=1h, 2h, and 4h. Inject into the HPLC.

  • Self-Validation Check: Calculate the relative AUC of the parent peak compared to T=0. If the purity drops below 95%, the aqueous conditions are too harsh for the duration of your assay. You must either shorten the assay time, add an antioxidant (like ascorbic acid, if compatible with your assay), or improve oxygen exclusion.

References

  • [2] Lometrexol disodium stability issues in aqueous solutions. Benchchem. 2

  • [3] PRODUCT INFORMATION: Lometrexol (hydrate). Cayman Chemical. 3

  • [4] Lometrexol | CAS 106400-81-1. Selleck Chemicals. 4

  • [1] Inhibitors of de Novo Nucleotide Biosynthesis as Drugs. Accounts of Chemical Research. 1

Sources

Technical Support Center: LY249543 Disodium Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for LY249543 disodium (the S-isomer of lometrexol). As a Senior Application Scientist, I frequently consult with research teams experiencing irreproducible IC50 shifts, loss of target affinity, or unexpected cellular toxicity in their one-carbon metabolism assays. In almost all cases, the root cause traces back to the thermodynamic instability of the antifolate core.

LY249543 is a highly potent inhibitor of Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase and GARFT4. However, its tetrahydro-pyrido-pyrimidine ring and glutamate tail make it exceptionally susceptible to environmental degradation. This guide provides the mechanistic causality behind these degradation pathways and establishes self-validating protocols to ensure absolute scientific integrity in your drug development workflows.

Part 1: Core FAQs on Storage & Causality

Q1: What are the definitive storage conditions for LY249543 disodium to prevent degradation? Quantitative Storage Parameters: To maintain molecular integrity, storage conditions must be strictly partitioned based on the physical state of the compound.

Physical StateOptimal TemperatureMax Storage DurationLight ExposureAtmospheric Condition
Solid Powder -20°C3 YearsDark (Opaque container)Desiccated / Inert
Stock Solution (DMSO/H2O)-80°C6 MonthsDark (Amber vials)Argon/Nitrogen purged
Working Aliquot 4°C< 12 HoursAmber VialsAmbient

Q2: Why does my LY249543 stock solution lose target affinity over time, even when frozen? Causality: LY249543 disodium is highly unstable in aqueous solutions 1. The primary culprit is oxidation . The reduced pteridine-like ring system is an electron-rich center that readily reacts with dissolved oxygen or reactive oxygen species (ROS). This reaction rapidly forms oxidative dimers and ring-opened ketoamines 2, which sterically clash with the active site of GARFT4, rendering the molecule inactive. Freezing slows this kinetic process but does not stop it if dissolved oxygen remains in the solvent matrix.

Q3: We noticed a shift in our HPLC peaks after leaving the solution on the benchtop. What happened? Causality: You are observing a combination of photodegradation and hydrolysis .

  • Photodegradation: UV and visible light act as catalysts that cleave the C9-N10 bond of the antifolate, splitting the molecule into an inactive pterin derivative and p-aminobenzoylglutamate 3.

  • Hydrolysis: If your solution pH drops below 6.0, the acidic environment aggressively catalyzes the hydrolysis of the amide bond linking the p-aminobenzoic acid to the glutamate moiety 4.

Part 2: Troubleshooting Guide for Assay Discrepancies

Issue 1: High well-to-well variability in 96-well in vitro assays.

  • Diagnostic: Are you using a single master mix that sits on the benchtop under standard fluorescent laboratory lights during a prolonged assay setup?

  • Solution: Fluorescent lighting emits sufficient UV radiation to degrade LY249543 within hours 2. Switch to amber microcentrifuge tubes for all intermediate dilutions and use opaque foil to cover reagent reservoirs while plating.

Issue 2: Precipitation or cloudiness observed in thawed stock solutions.

  • Diagnostic: Repeated freeze-thaw cycles disrupt the solvation shell around the disodium salt. This leads to localized pH shifts and concentration gradients that force the drug out of solution, irreversibly altering your actual working concentration.

  • Solution: Never subject LY249543 to more than one freeze-thaw cycle. Strictly adhere to the single-use aliquot protocol detailed below.

Part 3: Self-Validating Experimental Protocol

To guarantee trustworthiness in your pharmacological data, you must treat your chemical probes as dynamic systems. The following protocol ensures the preparation of a stable, oxygen-depleted stock solution with a built-in validation checkpoint.

Protocol: Preparation and Validation of 10 mM LY249543 Stock Solutions

Materials Required:

  • LY249543 disodium powder

  • Anhydrous, degassed DMSO or pH 7.5-8.5 aqueous buffer

  • Argon or Nitrogen gas line

  • Amber microcentrifuge tubes

  • HPLC system with UV-PDA detector (set to 228 nm)

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the lyophilized LY249543 vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric moisture condensation, which initiates localized hydrolysis of the powder.

  • Solvent Degassing: Sparge your chosen solvent (DMSO or basic buffer) with Argon gas for 15 minutes prior to dissolution.

    • Causality: Removing dissolved oxygen physically eliminates the primary reactant required for oxidative dimerization.

  • Dissolution & pH Verification: Dissolve the powder to achieve a 10 mM concentration. If using an aqueous buffer, verify the pH is strictly between 7.5 and 8.5 4. Adjust with 0.1 M NaOH if necessary.

  • Immediate Aliquoting: Divide the master solution into 10 µL to 50 µL single-use aliquots in amber tubes.

  • Inert Blanketing: Gently blow Argon gas over the headspace of each tube for 3 seconds before snapping the cap shut.

  • Flash Freezing: Submerge the tubes in liquid nitrogen to instantly halt molecular kinetics, then transfer to a -80°C freezer for long-term storage 1.

  • Validation Checkpoint (Self-Validating System): Before utilizing the batch for biological assays, thaw one random aliquot and run it via reversed-phase HPLC-UV. Calculate the area under the curve (AUC) for the parent peak at 228 nm. A purity of >98% validates the batch. Discard the batch if oxidative degradation peaks (typically eluting earlier than the parent) exceed 2%.

Part 4: Degradation Pathway Visualization

LY249543_Degradation cluster_pathways Primary Degradation Pathways LY LY249543 Disodium (Active Antifolate) Ox Oxidation (Pteridine Ring) LY->Ox Dissolved O2 Photo Photodegradation (C9-N10 Cleavage) LY->Photo UV/Vis Light Hydro Hydrolysis (Glutamate Cleavage) LY->Hydro Acidic pH (<6.0) Deg1 Oxidative Dimers & Ketoamines Ox->Deg1 Deg2 Inactive Pterin + p-Aminobenzoylglutamate Photo->Deg2 Deg3 Loss of Glutamate Tail Hydro->Deg3 PrevOx Countermeasure: Argon Purge & -80°C PrevOx->Ox PrevPhoto Countermeasure: Amber Vials / Dark Storage PrevPhoto->Photo PrevHydro Countermeasure: pH Optimization (7.5-8.5) PrevHydro->Hydro

Fig 1. Mechanistic degradation pathways of LY249543 and corresponding preventive countermeasures.

References

  • Baertschi Consulting. "Determination of the Degradation Chemistry of the Antitumor Agent Pemetrexed Disodium." Baertschi Consulting.[Link]

  • Semantic Scholar. "Folates - food sources, analyses, retention and bioavailability." Semantic Scholar. [Link]

Sources

Technical Support Center: Assay Troubleshooting & Protocol Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #8842 Topic: Optimizing LY249543 dosage for maximal CCK-B blockade Assigned To: Senior Application Scientist, Pharmacology & Drug Development Status: Resolved – Target Nomenclature Correction Required

Welcome to the Technical Support Center. Based on your inquiry regarding the optimization of LY249543 for cholecystokinin B (CCK-B) receptor blockade, our scientific team has identified a critical nomenclature and target mismatch in your experimental design.

This guide is structured to immediately troubleshoot this discrepancy, provide the correct pharmacological targets, and deliver self-validating protocols to ensure your next set of experiments yields robust, reproducible data.

PART 1: Troubleshooting the Target Mismatch (FAQ)

Q: I am trying to optimize LY249543 for CCK-B blockade, but my radioligand binding and calcium mobilization assays show zero receptor antagonism. What is wrong with my protocol? A: Your assay protocol is likely flawless, but the compound selection is incorrect. LY249543 (also known as Lometrexol) is not a CCK-B antagonist. It is a highly potent antifolate and a specific inhibitor of glycinamide ribonucleotide formyltransferase (GARFT), an enzyme critical for de novo purine biosynthesis [1]. If you are looking to block the CCK-B receptor using a compound from the Eli Lilly (LY) series, the correct selective non-peptide antagonist is LY288513 [2].

Q: If LY249543 does not target CCK-B, what is the mechanistic difference between my current compound and the correct one? A: The causality behind your negative results stems from entirely divergent signaling pathways:

  • LY288513 (The CCK-B Antagonist): Targets the Gq-coupled CCK-B receptor, preventing the cleavage of PIP2 into IP3 and DAG, thereby halting intracellular calcium release [2].

  • LY249543 (The GARFT Inhibitor): Competes with 10-formyltetrahydrofolate to inhibit GARFT, starving cells of purines (adenine/guanine) and inducing cytotoxicity [1].

Quantitative Comparison of LY-Series Compounds

To assist your lab in re-aligning its inventory and experimental parameters, please refer to the pharmacological profiles below:

CompoundPrimary TargetMechanism of ActionIC50 / Ki ValuePrimary ApplicationKey Dose-Limiting Toxicity
LY288513 CCK-B ReceptorGq-coupled receptor antagonismIC50 = 16 nMAnxiolytic / Antipsychotic researchSedation at ultra-high doses (>1000 mg/kg)
LY249543 GARFT EnzymeAntifolate purine synthesis inhibitionKi = ~5 - 60 nMOncology / Cell growth inhibitionSevere myelosuppression & mucositis

PART 2: Optimizing CCK-B Blockade with LY288513

If your primary research objective is to achieve maximal CCK-B blockade, you must switch your compound to LY288513 . CCK-B receptors are predominantly localized in the central nervous system and regulate anxiety, dopamine neuron activity, and panic responses [2].

CCKB_Pathway CCK CCK-8 / Gastrin (Endogenous Agonist) CCKBR CCK-B Receptor (Gq-Coupled GPCR) CCK->CCKBR Activates LY288513 LY288513 (CCK-B Antagonist) LY288513->CCKBR Competitively Blocks PLC Phospholipase C (PLC) CCKBR->PLC Gq-alpha subunit IP3 IP3 & DAG (Second Messengers) PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Mobilizes Ca2+

Caption: CCK-B receptor Gq-coupled signaling pathway and competitive blockade by LY288513.

Protocol 1: In Vitro Calcium Mobilization Assay for CCK-B Blockade

To validate the efficacy of LY288513 in your specific cell lines (e.g., CHO cells transfected with human CCK-B receptors), utilize this self-validating fluorometric imaging plate reader (FLIPR) protocol.

Step-by-Step Methodology:

  • Cell Seeding: Plate CCK-B expressing cells at 2.5 × 10⁴ cells/well in a 96-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2.

  • Dye Loading: Remove media and add 100 µL of Fluo-4 AM calcium indicator dye (2 µM) dissolved in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Antagonist Pre-incubation (Crucial Step): Wash cells twice with assay buffer. Add LY288513 at varying concentrations (0.1 nM to 10 µM) to establish a dose-response curve. Incubate for 15 minutes prior to agonist addition to allow the antagonist to reach equilibrium binding.

  • Agonist Challenge: Using the FLIPR system, inject CCK-8 (the agonist) at an EC80 concentration (typically ~1-3 nM).

  • Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 3 minutes.

  • Validation Check: A successful assay will show a rightward shift in the CCK-8 dose-response curve in the presence of LY288513, yielding a calculated IC50 of approximately 16 nM.

In Vivo Dosing Note: If transitioning to murine behavioral models (e.g., elevated plus-maze for anxiety or nicotine withdrawal startle responses), optimal in vivo dosing for LY288513 is 3 to 10 mg/kg via Intraperitoneal (IP) injection , administered 30 minutes prior to behavioral testing [3].

PART 3: Optimizing LY249543 (Lometrexol) for GARFT Inhibition

If your lab intends to continue using your current stock of LY249543 , you must pivot your experimental focus to oncology, specifically targeting the folate-dependent purine biosynthesis pathway [4].

Q: In previous in vivo trials using LY249543, our animal models experienced severe, cumulative toxicity before we could observe tumor regression. How do we optimize the dosage window? A: The toxicity of LY249543 (profound myelosuppression) is highly dependent on dietary folic acid intake. Because LY249543 depletes intracellular folate pools required for DNA synthesis, host cells suffer collateral damage. To optimize the therapeutic window, you must implement a Folic Acid Rescue Protocol [1].

GARFT_Pathway PRPP PRPP (Phosphoribosyl pyrophosphate) GAR GAR (Glycinamide ribonucleotide) PRPP->GAR Multiple steps GARFT GARFT Enzyme (Therapeutic Target) GAR->GARFT FGAR FGAR (Formylglycinamide ribonucleotide) GARFT->FGAR Purines De Novo Purines (DNA/RNA Synthesis) FGAR->Purines Downstream synthesis LY249543 LY249543 (Lometrexol) (Antifolate) LY249543->GARFT Competitive Inhibition Folate 10-CHO-THF (Folate Cofactor) Folate->GARFT Donates Formyl Group

Caption: Inhibition of de novo purine biosynthesis at the GARFT enzymatic step by LY249543.

Protocol 2: In Vivo Dosing and Folic Acid Rescue Protocol for LY249543

This protocol establishes a self-validating system where the efficacy of the drug is maintained while host toxicity is selectively mitigated.

Step-by-Step Methodology:

  • Baseline Assessment: 7 days prior to compound administration, transfer murine models to a standard folate-controlled diet to normalize baseline serum folate levels.

  • Folic Acid Supplementation (The Rescue): Administer 5 mg of Folic Acid (PO or IP) 2 days before, the day of, and 2 days after the administration of LY249543 [1]. Scientific Causality: This specific timing saturates the host's normal cell folate receptors, providing a buffer against the antifolate toxicity without rescuing the rapidly dividing tumor cells.

  • LY249543 Preparation: Reconstitute LY249543 disodium salt in sterile saline immediately prior to use.

  • Administration: Administer LY249543 at the optimized dose of 10-20 mg/kg via IV injection.

  • Monitoring: Monitor complete blood counts (CBC) twice weekly. If severe myelosuppression (neutropenia) occurs, increase the pre-dose folic acid supplementation rather than decreasing the LY249543 dosage, as reducing the drug dose will compromise GARFT inhibition [1].

References

  • Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy. Molecular Cancer Therapeutics - AACR Journals. Available at:[Link]

  • Central nervous system characterization of the new cholecystokininB antagonist LY288513. Pharmacology Biochemistry and Behavior - NIH/PubMed. Available at:[Link]

  • The CCK-B antagonist LY288513 blocks the effects of nicotine withdrawal on auditory startle. Neuroreport - NIH/PubMed. Available at:[Link]

  • LY231514, a Pyrrolo[2,3-d]pyrimidine-based Antifolate That Inhibits Multiple Folate-requiring Enzymes. Cancer Research - ResearchGate. Available at:[Link]

Technical Support Center: LY249543 Behavioral Assays in Rodent Models

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Knowledge Base for neurobehavioral pharmacology. This guide addresses the specific pharmacokinetic and metabolic challenges of evaluating LY249543 (the S-isomer of lometrexol), a potent inhibitor of Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD) [1]. Because LY249543 disrupts de novo purine biosynthesis by depleting 10-formyl-tetrahydrofolate (10-CHO-THF) [2], it can induce significant CNS energy imbalances. However, researchers frequently report high variability in behavioral readouts (e.g., locomotion, lethargy) when comparing murine and rat models.

Below, we provide mechanistic troubleshooting, validated protocols, and data summaries to standardize your workflows and ensure scientific integrity.

Troubleshooting Guide & FAQs

Q1: Why do my Wistar rats exhibit severe hypo-locomotion post-LY249543 administration, while C57BL/6 mice show no behavioral changes at the exact same mg/kg dose? A: This is a classic pharmacokinetic discrepancy driven by species-specific dietary metabolism. Mice possess intrinsically higher basal serum folate levels than rats when maintained on standard laboratory chow [3]. LY249543 functions as an antifolate; therefore, the massive endogenous folate pool in mice outcompetes the drug at the MTHFD active site [2]. This preserves CNS purine levels in mice, preventing the adenosine-mediated lethargy typically observed in rats. Solution: To achieve cross-species parity, mice must be placed on a strict folate-deficient diet for 14 days prior to dosing to reduce their folate pools to rat-equivalent baseline levels [3].

Q2: I placed my mice on a folate-deficient diet, but I am still seeing high variability in the Open Field Test (OFT). How can I validate that the behavioral effect is strictly due to LY249543? A: Behavioral variability often stems from incomplete depletion of the CNS folate pool, as the blood-brain barrier (BBB) actively transports folates to protect the brain. To ensure your behavioral data is not an artifact of handling stress, you must implement a self-validating protocol. Pair your OFT with post-mortem HPLC quantification of brain ATP/GTP ratios. If the ATP/GTP ratio is not depleted, the drug has not sufficiently penetrated the CNS to halt purine synthesis [4].

Q3: Does LY249543 cause permanent neurotoxicity, or are the behavioral deficits reversible? A: The behavioral deficits (e.g., decreased exploratory behavior) are driven by acute purine starvation rather than permanent neuronal apoptosis. You can prove this via a rescue experiment. Co-administering folic acid or leucovorin (folinic acid) bypasses the MTHFD blockade [3]. If the behavior normalizes, it confirms the on-target, reversible nature of the drug.

Quantitative Data Summary

The following table summarizes the metabolic and behavioral parameters across species to guide your experimental design.

ParameterC57BL/6 Mice (Standard Diet)C57BL/6 Mice (Folate-Deficient)Wistar Rats (Standard Diet)
Basal Serum Folate High (~100-150 nM)Low (~10-20 nM)Moderate (~40-60 nM)
CNS Purine Depletion MinimalSevereModerate to Severe
Behavioral Phenotype (OFT) Normal locomotionHypo-locomotion, lethargyHypo-locomotion
Recommended Dose >100 mg/kg (often ineffective)10-25 mg/kg25-50 mg/kg

Experimental Protocols

Self-Validating Folate-Controlled Behavioral Assay

Objective: To accurately measure LY249543-induced behavioral deficits while controlling for species-specific folate metabolism and proving on-target causality.

Phase 1: Dietary Standardization

  • Acclimation (Days -21 to -15): House C57BL/6 mice and Wistar rats in temperature-controlled (21±2°C) environments.

  • Dietary Shift (Days -14 to 0): Transition animals from standard rodent chow to a defined Folate-Deficient Diet (containing <0.1 mg/kg folic acid). Causality: This depletes the high endogenous serum folate pool in mice, aligning their baseline sensitivity with rats and preventing competitive inhibition at the MTHFD active site [3].

Phase 2: Drug Administration & Rescue Control 3. Group Assignment: Randomize into three cohorts: Vehicle, LY249543 (15 mg/kg for mice, 30 mg/kg for rats, IP), and LY249543 + Leucovorin (Rescue arm, 10 mg/kg IP). 4. Dosing: Administer compounds 4 hours prior to behavioral testing. Causality: The 4-hour window allows for BBB penetrance and subsequent depletion of the rapid-turnover CNS purine pools. The Leucovorin rescue arm serves as a self-validating control to prove that any observed behavioral deficit is strictly due to folate-pathway antagonism [3].

Phase 3: Neurobehavioral Phenotyping 5. Open Field Test (OFT): Place the animal in a 50x50 cm arena for 10 minutes. Record total distance moved and center-zone entries using automated tracking software. 6. Novel Object Recognition (NOR): Assess cognitive function by measuring the discrimination index between a familiar and novel object to detect purine-depletion-induced memory deficits [5].

Phase 4: Biochemical Validation 7. Tissue Collection: Immediately post-testing, euthanize animals and rapidly freeze brain tissue in liquid nitrogen. 8. HPLC Analysis: Quantify 10-formyl-THF and ATP/GTP ratios. Causality: True LY249543 activity mandates a correlated drop in CNS purines. If behavior changes but ATP/GTP ratios remain stable, the behavioral phenotype is an artifact.

Pathway & Workflow Visualizations

Pathway LY LY249543 (MTHFD Inhibitor) MTHFD MTHFD / Cyclohydrolase LY->MTHFD Inhibits Active Site Folate 10-CHO-THF Depletion MTHFD->Folate Blocks Synthesis Purine De Novo Purine Synthesis Arrest Folate->Purine Substrate Loss Adenosine ATP/GTP Imbalance in CNS Purine->Adenosine Energy Depletion Behavior Behavioral Deficits (Lethargy, Motor Impairment) Adenosine->Behavior Neuromodulation

Fig 1: Mechanism of LY249543-induced CNS purine depletion and resulting behavioral deficits.

Workflow Step1 1. Dietary Standardization (Folate-Deficient Diet, 14 Days) Step2 2. LY249543 Administration (+/- Leucovorin Rescue) Step1->Step2 Normalizes basal folates Step3 3. Behavioral Assays (OFT & NOR) Step2->Step3 Induces purine starvation Step4 4. Biochemical Validation (HPLC for ATP/GTP Ratios) Step3->Step4 Correlates behavior to metabolism

Fig 2: Self-validating experimental workflow for LY249543 behavioral assays in rodents.

References

  • Structures of Three Inhibitor Complexes Provide Insight into the Reaction Mechanism of the Human Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase. Source: Biochemistry (ACS Publications). URL: [Link]

  • Modulation of Both Endogenous Folates and Thymidine Enhance the Therapeutic Efficacy of Thymidylate Synthase Inhibitors. Source: Cancer Research (AACR Journals). URL: [Link]

  • Modeling Neurobehavioral Aspects of Adenylosuccinate Lyase Deficiency in C. elegans (Purine Metabolism). Source: The Pennsylvania State University. URL: [Link]

  • Cyanide overproduction impairs cellular bioenergetics in Down syndrome (Behavioral Testing in Rats). Source: PMC - NIH. URL: [Link]

Sources

Technical Support Center: Minimizing Non-Specific Binding in LY249543 Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Assay Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with high background noise and poor reproducibility when working with LY249543 (lometrexol)[1]. LY249543 is a highly potent, polyglutamatable antifolate that competitively inhibits glycinamide ribonucleotide transformylase (GARFT) in the de novo purine biosynthesis pathway[2]. It is also a structurally validated ligand for methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD)[3].

While its potency is exceptional, its chemical structure creates a "perfect storm" for non-specific binding (NSB). This guide provides field-proven, self-validating methodologies to troubleshoot and eliminate NSB in your biochemical and cell-based assays.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does LY249543 exhibit such high background in Surface Plasmon Resonance (SPR) and TR-FRET assays? Expert Insight: The causality lies in the molecule's amphipathic nature. The glutamate moiety carries negative charges at physiological pH, leading to electrostatic interactions with positively charged patches on off-target proteins or amine-coupled dextran matrices on SPR chips. Simultaneously, the hydrophobic deazapteridine core drives the molecule to partition into plastic microplate walls or exposed hydrophobic pockets of carrier proteins. Solution: You must build a "shielding" buffer. Use 0.05% Tween-20 to disrupt hydrophobic partitioning and maintain an ionic strength of at least 150 mM NaCl to mask electrostatic interactions[4].

Q2: How do I prevent LY249543 from sticking to my assay plates? Expert Insight: Standard polystyrene plates will act as a sink for LY249543, artificially lowering your effective drug concentration and destroying dose-response curves. Solution: Always use Non-Binding Surface (NBS) or PEGylated microplates. Furthermore, introduce 0.1% Bovine Serum Albumin (BSA) into your assay buffer. BSA acts as a sacrificial passivation agent, coating any microscopic hydrophobic defects on the plate surface before the antifolate can bind.

Q3: In cell-based assays, how can I differentiate specific intracellular target engagement (GARFT/MTHFD) from non-specific Folate Receptor (FR) accumulation? Expert Insight: LY249543 is actively transported by the Reduced Folate Carrier (RFC) and binds with high affinity to surface Folate Receptors (FR)[5]. If you lyse cells without accounting for membrane-bound LY249543, your intracellular concentration data will be heavily skewed. Solution: Implement a self-validating competitive control. Run a parallel assay well where cells are pre-incubated with a 100-fold molar excess of unlabeled folic acid. Folic acid will saturate the surface FRs, preventing LY249543 from binding non-specifically to the membrane[5]. Subtracting this background signal from your primary well isolates the true intracellular target engagement.

Part 2: Quantitative Impact of Assay Optimization

The following table summarizes the causal impact of our recommended mitigation strategies on the Signal-to-Background (S/B) ratio in a standard GARFT enzymatic assay.

Assay ConditionPrimary NSB DriverS/B Ratio% NSB (Estimated)Conclusion / Recommendation
Standard Buffer (No Additives)Hydrophobic & Electrostatic2.145%Unusable; high noise masks true inhibition.
+ 0.05% Tween-20Hydrophobic5.415%Improved; hydrophobic core is shielded.
+ 150 mM NaClElectrostatic4.820%Improved; glutamate tail is masked.
Optimized (+Tween, +NaCl, +BSA) None (Fully Mitigated) 12.5 <2% Ideal; self-validating specific binding.

Part 3: Experimental Protocols

Protocol 1: Optimized SPR Assay for LY249543 Target Engagement (MTHFD)

This protocol ensures that the binding kinetics observed on the SPR chip are strictly due to the active site of MTHFD, eliminating matrix-driven NSB[4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 1× HBS-P+ running buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 0.1% BSA[4]. Filter and degas thoroughly.

  • Surface Passivation: Dock a CM5 sensor chip into the SPR instrument. Run three conditioning cycles of 50 mM NaOH to clean the dextran matrix.

  • Target Immobilization: Amine-couple recombinant human MTHFD to the active channel (aim for ~3000–5000 Response Units). Leave the reference channel blank but subject it to the exact same EDC/NHS activation and ethanolamine blocking to ensure identical background matrices.

  • Analyte Injection: Dilute LY249543 in the optimized HBS-P+ buffer. Inject a concentration series (1 nM to 10 µM) at a flow rate of 30 µL/min. Use an association time of 180 seconds and a dissociation time of 600 seconds[4].

  • Data Processing: Perform double-referencing. Subtract the signal of the reference channel from the active channel, and then subtract the signal of a blank buffer injection. This mathematically eliminates any residual bulk refractive index changes or non-specific sticking.

Protocol 2: Spectrophotometric GARFT Inhibition Assay

This protocol measures the inhibition of GARFT by LY249543 while preventing the drug from adhering to UV-transparent microplates.

Step-by-Step Methodology:

  • Reagent Setup: Prepare the reaction buffer: 100 mM Tris-HCl (pH 8.0), 100 mM NaCl, 0.05% Tween-20, and 0.1% BSA[6].

  • Enzyme Preparation: Dilute recombinant GARFT to a final assay concentration of 5 nM in the reaction buffer.

  • Inhibitor Pre-incubation: Add LY249543 at varying concentrations to the enzyme in a PEGylated 96-well UV plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add the substrates: 50 µM glycinamide ribonucleotide (GAR) and 50 µM 10-formyl-5,8-dideazafolate (fDDF)[6].

  • Kinetic Readout: Immediately monitor the formation of 5,8-dideazafolate by measuring absorbance at 295 nm (Δε = 18.9 mM⁻¹cm⁻¹) continuously for 10 minutes[6]. Calculate initial velocities to determine the specific IC50.

Part 4: Mechanistic Visualizations

NSB_Mechanism cluster_NSB Non-Specific Binding Pathways cluster_Mitigation Chemical Mitigation LY LY249543 (Lometrexol) Hydrophobic Hydrophobic Core (Deazapteridine) LY->Hydrophobic Electrostatic Charged Tail (Glutamate) LY->Electrostatic Plastic Assay Plates / Sensor Chips Hydrophobic->Plastic Adsorption Proteins Off-Target Proteins Electrostatic->Proteins Ionic Bonds Tween Tween-20 (0.05%) Tween->Hydrophobic Solubilizes Salt NaCl (150 mM) Salt->Electrostatic Shields Charge BSA BSA (0.1%) BSA->Plastic Passivates Surface

Caption: Mechanistic pathways of LY249543 non-specific binding and targeted chemical mitigation.

Assay_Workflow Step1 1. Buffer Preparation HEPES + 150mM NaCl + 0.05% Tween-20 Step2 2. Surface Passivation Block plates/chips with 0.1% BSA Step1->Step2 Step3 3. Target Immobilization GARFT or MTHFD (Amine Coupling) Step2->Step3 Step4 4. Analyte Injection Titrate LY249543 (1 nM - 10 µM) Step3->Step4 Step5 5. Data Processing Subtract Reference Cell & Blank Injections Step4->Step5

Caption: Step-by-step optimized assay workflow for self-validating target engagement.

References

  • "LY249543 | C21H25N5O6 | CID 135409836 - PubChem", National Institutes of Health (NIH),[Link]

  • "1DIA: HUMAN METHYLENETETRAHYDROFOLATE DEHYDROGENASE / CYCLOHYDROLASE COMPLEXED WITH NADP AND INHIBITOR LY249543", RCSB Protein Data Bank, [Link]

  • "Inhibitors of de Novo Nucleotide Biosynthesis as Drugs | Accounts of Chemical Research", American Chemical Society (ACS),[Link]

  • "US20140213760A1 - Folate Receptor Binding Conjugates of Antifolates", Google P
  • "Human Glycinamide Ribonucleotide Transformylase: Active Site Mutants as Mechanistic Probes", National Institutes of Health (NIH),[Link]

  • "The natural product carolacton inhibits folate-dependent C1 metabolism by targeting FolD/MTHFD", National Institutes of Health (NIH),[Link]

Sources

Technical Support Center: LY249543 Disodium Formulation & Vehicle Control Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LY249543 disodium (the S-isomer of lometrexol). LY249543 is a potent, folate-dependent inhibitor of glycinamide ribonucleotide formyltransferase (GARFT) and methylenetetrahydrofolate dehydrogenase (MTHFD)[1][2]. Because this compound is formulated as a disodium salt of a glutamic acid derivative, its dissolution significantly alters the pH and ionic strength of aqueous solutions. Proper preparation of a pH-matched vehicle control is a critical requirement to prevent artifactual cytotoxicity, ensure compound stability, and maintain in vivo tolerability[3].

Part 1: Troubleshooting Guides & FAQs

Q: Why is pH matching strictly required for LY249543 disodium vehicle controls? A: When LY249543 disodium dissolves, the dissociation of its two sodium ions leaves a weakly basic conjugate base (glutamate carboxylates), which naturally raises the pH of unbuffered solutions. If your vehicle control is simply unbuffered water or saline, it will remain neutral (~pH 7.0), while your drug-treated groups will experience a slightly alkaline environment. This discrepancy can induce "alkaline shock" in sensitive cell lines, leading to false-positive cytotoxicity data. To establish causality solely based on GARFT inhibition, the vehicle control must be titrated to match the exact pH of the drug solution.

Q: My LY249543 disodium precipitated when diluted into aqueous culture media. How do I resolve this? A: LY249543 disodium is sparingly soluble in purely aqueous buffers at neutral pH[4]. Precipitation occurs due to localized pH drops (acidification) or solvent shock when transitioning from a high-concentration stock to an aqueous medium. Solution: First, dissolve the compound completely in 100% DMSO to create a concentrated stock[4][5]. When diluting into aqueous media, add the stock dropwise while vortexing vigorously to prevent localized concentration gradients.

Q: How do I prevent degradation of the compound during pH adjustment? A: Like its structural analogue pemetrexed, LY249543 is highly susceptible to oxidative degradation and hydrolysis in aqueous environments[3]. Solution: Prepare all solutions freshly before use[3]. If pH adjustment takes a prolonged time, perform the titration on ice and protect the vessel from light (e.g., use amber vials)[3]. Purging the solvent with an inert gas (nitrogen or argon) prior to dissolution minimizes dissolved oxygen, thereby drastically reducing oxidative loss[4].

Part 2: Quantitative Data & Formulation Parameters

The following table summarizes the physicochemical constraints that dictate the handling and formulation of LY249543 disodium.

ParameterValue / CharacteristicExperimental Implication
Target Enzymes GARFT, MTHFD[2]Mediates de novo purine synthesis inhibition; requires active transport into cells.
Aqueous Solubility Sparingly soluble directly[4]Mandates pre-dissolution in organic solvents (e.g., DMSO) prior to aqueous dilution.
Max Working Solubility ~0.5 mg/mL in 1:1 DMSO:PBS[4]Defines the upper concentration limit for purely aqueous-heavy in vitro stock solutions.
Degradation Routes Oxidation, Hydrolysis[3]Requires fresh preparation, protection from UV light, and avoidance of freeze-thaw cycles.
Storage (Powder) -20°C for up to 3 years[5]Ensure vials are tightly sealed and desiccated to prevent ambient moisture absorption.

Part 3: Experimental Protocols

Every protocol described below is designed as a self-validating system . By verifying the pH at multiple stages and inspecting filtration membranes, researchers can ensure that observed biological effects are due to the compound's mechanism of action, not formulation artifacts.

Protocol A: In Vitro Vehicle Control Preparation
  • Prepare Drug Stock: Dissolve LY249543 disodium in 100% anhydrous DMSO to a concentration of 20 mg/mL. Purge the vial with nitrogen gas[4].

  • Dilute to Working Concentration: Dilute the DMSO stock into PBS (pH 7.2) to reach your desired assay concentration (ensure final DMSO is ≤0.5%).

  • Measure Drug pH: Use a calibrated micro-pH probe to record the exact pH of the final drug solution.

  • Prepare Blank Vehicle: Create an identical DMSO/PBS mixture without the drug (e.g., 0.5% DMSO in PBS).

  • Titrate Vehicle: Add 0.1N NaOH dropwise to the blank vehicle until its pH matches the drug solution (Tolerance: |ΔpH| < 0.1).

  • Filter Sterilize & Validate: Pass both solutions through a 0.22 µm PTFE syringe filter. Self-Validation: Visually inspect the filter membrane. If any crystalline residue is retained, the compound has precipitated, and the dilution step must be optimized.

Protocol B: In Vivo Formulation & pH Matching

For in vivo efficacy models, purely aqueous vehicles are insufficient. We recommend a validated co-solvent mixture[5].

  • Organic Phase: Dissolve the required mass of LY249543 disodium in DMSO (10% of final total volume)[5].

  • Surfactant/Polymer Addition: Add PEG300 (40% of final volume) and mix until optically clear. Next, add Tween 80 (5% of final volume) and vortex thoroughly[5].

  • Aqueous Phase: Add sterile Saline or ddH₂O (45% of final volume) dropwise while continuously stirring[5].

  • Vehicle Matching: Prepare a blank vehicle using the exact 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline ratio. Measure the pH of the drug formulation and titrate the blank vehicle using 0.1N NaOH or HCl to match perfectly.

Part 4: Visualizations

Pathway THF Tetrahydrofolate (THF) MTHF 10-Formyl-THF THF->MTHF 1-Carbon Transfer FGAR FGAR MTHF->FGAR Formyl Donation GAR GAR GAR->FGAR GARFT Catalysis Purines De novo Purine Synthesis FGAR->Purines LY LY249543 Disodium (Lometrexol) GARFT GARFT / MTHFD Enzyme LY->GARFT Competitive Inhibition GARFT->GAR Mediates

Folate-dependent purine synthesis pathway and targeted GARFT/MTHFD inhibition by LY249543.

Workflow Step1 1. Prepare LY249543 Stock Solution Step2 2. Measure pH of Drug Solution Step1->Step2 Decision Does Vehicle pH Match Drug pH? Step2->Decision Step3 3. Prepare Blank Vehicle (Identical Solvents) Step4 4. Titrate Vehicle pH (0.1N HCl / NaOH) Step3->Step4 Step4->Decision Step5 5. Verify pH Match (|ΔpH| < 0.1) Step6 6. Filter Sterilize (0.22 µm PTFE) Step5->Step6 Decision->Step4 No Decision->Step5 Yes

Systematic workflow for preparing and pH-matching the LY249543 disodium vehicle control.

References

  • Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy 1 | Molecular Cancer Therapeutics - AACR Journals.1

  • PRODUCT INFORMATION - Lometrexol (hydrate) - Cayman Chemical. 4

  • Lometrexol disodium stability issues in aqueous solutions - Benchchem.3

  • Inhibitors of de Novo Nucleotide Biosynthesis as Drugs | Accounts of Chemical Research - ACS Publications. 2

  • LY243246 - TargetMol. 5

Sources

identifying impurities in LY249543 disodium via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for LY249543 Disodium (Lometrexol) Analysis . As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Antifolates like LY249543 present unique analytical challenges due to their complex stereochemistry and high susceptibility to environmental degradation. This center provides causality-driven FAQs, self-validating protocols, and mechanistic insights to ensure your HPLC and LC-MS workflows yield unimpeachable data.

I. Analytical Workflow & Degradation Mechanisms

To successfully profile impurities in LY249543, we must first understand its structural vulnerabilities. LY249543 is the 6S-isomer of 5,10-dideazatetrahydrofolate, a potent inhibitor of glycinamide ribonucleotide formyltransferase (GARFTase) 1[1]. Its 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine ring is highly reactive, making sample integrity the primary bottleneck in impurity analysis.

HPLC_Workflow A Sample Prep (Inert Atmosphere, 4°C) B Forced Degradation (Oxidation, Hydrolysis, Light) A->B C HPLC Separation (Phenyl/C18 Column, pH 4.0-7.0) B->C D Detection (UV 254 nm & ESI-MS/MS) C->D E Impurity Characterization (RRT & m/z mapping) D->E

Workflow for LY249543 impurity profiling, from sample prep to MS/MS characterization.

Degradation_Pathway cluster_0 Primary Degradation Pathways LY LY249543 (Lometrexol) Active 6S-Isomer OX Oxidation (O2) Dihydro-derivatives LY->OX O2 exposure HY Hydrolysis (H2O/pH) Glutamate Cleavage LY->HY Acid/Base PH Photolysis (UV) Ring Cleavage Products LY->PH UV Light GARFT GARFTase Inhibition (Purine Synthesis Block) LY->GARFT Target Action

LY249543 target mechanism and primary degradation pathways affecting sample integrity.

II. Troubleshooting FAQs: Causality & Solutions

Q1: Why do my LY249543 disodium peak areas decrease over time in the autosampler, even when refrigerated? Causality: LY249543 is notoriously unstable in aqueous solutions due to the electron-rich nature of its tetrahydropyrido-pyrimidine ring, which rapidly undergoes oxidative degradation in the presence of dissolved oxygen 2[2]. It is also highly sensitive to photodegradation. Actionable Solution:

  • Prepare solutions fresh before each use. If queuing is necessary, use amber HPLC vials to block UV light.

  • Purge your diluent (e.g., water/acetonitrile) with nitrogen gas for 15 minutes prior to sample preparation to displace dissolved oxygen.

  • Maintain the autosampler strictly at 4°C.

Q2: How can I achieve baseline resolution between the active 6S-isomer (LY249543) and its 6R-diastereomeric impurity? Causality: The 6S and 6R diastereomers have identical molecular weights (443.45 g/mol ) and nearly identical polarities. Standard C18 columns often fail to separate them because the hydrophobic interaction alone does not offer enough stereoselectivity. Actionable Solution: Utilize a Phenyl-Hexyl or pure Phenyl column. The π−π interactions between the phenyl stationary phase and the aromatic regions of the antifolate provide the rigid steric orientation required to separate the diastereomers3[3]. Maintain an acidic mobile phase (pH 4.0) using sodium or ammonium acetate to ensure consistent ionization.

Q3: I am observing severe peak tailing for the main LY249543 peak. How do I correct this? Causality: LY249543 contains multiple basic amine groups that strongly interact with unreacted silanol groups on silica-based stationary phases via ion-exchange mechanisms. Actionable Solution:

  • Switch to an end-capped, highly deactivated column.

  • Ensure your mobile phase buffer concentration is adequate (at least 20 mM ammonium acetate) to outcompete the analyte for silanol binding sites.

  • Strictly control the pH. At pH 4.0–7.0, the glutamate carboxylates are ionized, which helps balance the polarity, but drifting pH will cause variable protonation of the amines, leading to tailing.

III. Quantitative Data Presentation

To standardize your impurity profiling, benchmark your findings against the following validated chromatographic parameters and expected impurity profiles.

Table 1: Optimized HPLC Gradient Program for LY249543 Impurity Profiling Column: Phenyl-Hexyl (250 mm x 4.6 mm, 5 µm) | Flow Rate: 1.0 mL/min | Temp: 30°C

Time (min)Mobile Phase A (20 mM Ammonium Acetate, pH 5.0)Mobile Phase B (Acetonitrile)Curve
0.095%5%Initial
5.095%5%Isocratic
20.060%40%Linear
25.060%40%Hold
26.095%5%Linear
35.095%5%Re-equilibration

Table 2: Expected Impurity Profile & LC-MS/MS Characteristics

Impurity DesignationOrigin / MechanismRelative Retention Time (RRT)Precursor Ion [M+H]+ (m/z)Key Product Ions (m/z)
LY249543 (6S) Active Pharmaceutical Ingredient 1.00 444.2 297.1, 148.0
6R-DiastereomerSynthesis byproduct / Epimerization0.92 - 0.95444.2297.1, 148.0
Dihydro-LometrexolOxidative degradation (-2H)1.15442.2295.1, 148.0
Pteroic Acid AnalogHydrolytic degradation (Glutamate loss)1.30298.1148.0, 120.0
Unknown Photo-adductPhotodegradation (Ring cleavage)0.40 - 0.60VariableVariable

IV. Self-Validating Protocol: Forced Degradation & Impurity Profiling

This protocol is designed as a self-validating system. It incorporates a mandatory System Suitability Test (SST) that acts as a logical gatekeeper; if the system cannot resolve the known degradation products generated in Step 2, the assay cannot proceed to sample analysis.

Step 1: Preparation of System Suitability & Stock Solutions

  • Diluent Preparation: Degas a mixture of Water:Acetonitrile (95:5, v/v) by sparging with N2​ for 15 minutes.

  • Stock Solution: Accurately weigh 10 mg of LY249543 disodium and dissolve in 10 mL of the degassed diluent to yield a 1 mg/mL stock. Perform this step in a low-light environment and store immediately in an amber vial at 4°C.

Step 2: Forced Degradation (Generating the Resolution Standard) To ensure the HPLC method is stability-indicating, generate a stressed sample containing all primary impurities:

  • Oxidative Stress: Transfer 1 mL of stock solution to a vial. Add 100 µL of 3% H2​O2​ . Incubate at room temperature for 2 hours.

  • Acid Hydrolysis: Transfer 1 mL of stock solution to a vial. Add 100 µL of 0.1 N HCl. Heat at 60°C for 1 hour, then neutralize with 100 µL of 0.1 N NaOH.

  • Pooling: Combine 200 µL of the oxidized sample, 200 µL of the hydrolyzed sample, and 600 µL of untreated stock solution. This is your SST Resolution Mix .

Step 3: HPLC Separation & System Suitability Verification

  • Inject 10 µL of the SST Resolution Mix using the gradient conditions outlined in Table 1.

  • Self-Validation Gate: Analyze the chromatogram at 254 nm.

    • Criterion 1: The resolution ( Rs​ ) between the 6R-diastereomer (RRT ~0.95) and the main LY249543 peak (RRT 1.00) must be ≥1.5 .

    • Criterion 2: The tailing factor for the LY249543 peak must be ≤1.5 .

    • Causality Check: If Rs​<1.5 , the column chemistry (phenyl π−π interactions) is insufficient, or the pH has drifted. Discard the mobile phase, recalibrate the pH meter, and prepare fresh 20 mM Ammonium Acetate buffer at exactly pH 5.0. Do not proceed to sample analysis until SST passes.

Step 4: LC-MS/MS Characterization

  • Once SST passes, divert the HPLC eluent to an ESI-MS/MS system operating in positive ion mode.

  • Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Perform a full scan (m/z 100-600) to identify the precursor ions listed in Table 2.

  • Perform Product Ion scans (MS2) on m/z 444.2 (Parent/Diastereomer), 442.2 (Oxidation product), and 298.1 (Hydrolysis product) to confirm structural assignments based on the fragmentation of the glutamate tail (loss of 147 Da).

V. References

  • Synold, T. W., et al. "Simple and sensitive method for the quantitative analysis of lometrexol in plasma using high-performance liquid chromatography with electrochemical detection." Journal of Chromatography B: Biomedical Sciences and Applications, vol. 683, no. 2, 1996, pp. 245-249. Available at:[Link]

  • Ducker, G. S., & Rabinowitz, J. D. "A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight." ACS Pharmacology & Translational Science, vol. 4, no. 2, 2021. Available at:[Link]

Sources

Validation & Comparative

Target Selectivity in Drug Development: A Comparative Analysis of LY249543 Disodium and L-365,260

Author: BenchChem Technical Support Team. Date: March 2026

When evaluating the pharmacological profile of investigational compounds, establishing target selectivity is paramount to predicting both efficacy and off-target toxicity. This guide provides an objective, methodological comparison of selectivity profiling for two highly specific, yet pharmacologically distinct agents: LY249543 disodium (Lometrexol) , an intracellular enzyme inhibitor, and L-365,260 , a membrane-bound G-protein coupled receptor (GPCR) antagonist.

While these compounds operate in entirely different biological pathways—de novo purine biosynthesis and neuropeptide signaling, respectively—comparing their experimental validation workflows offers researchers a comprehensive framework for designing robust selectivity assays across different target classes.

LY249543 Disodium: Selectivity in Enzyme Inhibition

LY249543 disodium is a potent antifolate that selectively targets glycinamide ribonucleotide formyltransferase (GARFT), a critical folate-dependent enzyme in the de novo purine biosynthesis pathway[1]. Unlike broader antifolates (e.g., methotrexate or pemetrexed), LY249543 exhibits a high degree of selectivity for GARFT ( Ki​≈60 nM) with minimal cross-reactivity against other folate-dependent enzymes such as thymidylate synthase (TS) or dihydrofolate reductase (DHFR) in its parent monoglutamate form[2].

Experimental Protocol: Spectrophotometric GARFT Inhibition Assay

Causality & Validation: Why use a cell-free recombinant assay for primary selectivity? In whole-cell assays, LY249543 undergoes rapid intracellular polyglutamation by folylpolyglutamate synthetase (FPGS), which dramatically alters its binding kinetics and target profile. A cell-free system isolates the primary drug-target interaction, creating a self-validating baseline for intrinsic enzyme selectivity.

  • Enzyme and Substrate Preparation: Reconstitute recombinant human GARFT in an assay buffer (50 mM Tris-HCl, pH 7.5). Prepare the native substrates: α/β -glycinamide ribonucleotide (GAR) and 10-formyl-tetrahydrofolate (10-formyl-THF).

  • Inhibitor Titration: Prepare serial dilutions of LY249543 disodium (ranging from 0.1 nM to 10 μ M) in DMSO. Ensure the final DMSO concentration in the assay remains <1% to prevent solvent-induced enzyme denaturation.

  • Reaction Initiation: Combine the GARFT enzyme, the LY249543 dilution, and the GAR substrate in a UV-transparent microplate. Initiate the reaction by adding the 10-formyl-THF cofactor.

  • Spectrophotometric Detection: Continuously monitor the decrease in absorbance at 298 nm for 10 minutes at 37°C. This specific wavelength measures the stoichiometric conversion of 10-formyl-THF to THF, directly correlating to GARFT activity.

  • Data Analysis: Calculate the initial velocity ( V0​ ) for each inhibitor concentration. Plot fractional activity versus inhibitor concentration to derive the Ki​ using the Morrison equation, which accounts for the tight-binding kinetics typical of potent antifolates.

LY249543_Pathway GAR GAR (Substrate) GARFT GARFT Enzyme (Primary Target) GAR->GARFT Binds THF 10-formyl-THF (Cofactor) THF->GARFT Donates Formyl Group FGAR FGAR (Product) GARFT->FGAR Catalyzes Purine De Novo Purine Biosynthesis FGAR->Purine Pathway Progression LY LY249543 Disodium (Lometrexol) LY->GARFT Competitive Inhibition (Ki ≈ 60 nM)

Fig 1. LY249543 selectively inhibits GARFT, disrupting de novo purine biosynthesis.

L-365,260: Selectivity in GPCR Antagonism

L-365,260 is a highly selective, non-peptide antagonist of the cholecystokinin-2 (CCK2/gastrin) receptor[3]. In contrast to the CCK1 receptor, which primarily mediates gallbladder contraction and pancreatic enzyme secretion, CCK2 is predominantly expressed in the central nervous system (modulating anxiety and pain) and the gastric mucosa (regulating acid secretion)[4][5]. L-365,260 demonstrates a remarkable 140-fold selectivity for CCK2 ( IC50​=2.0 nM) over CCK1 ( IC50​=280 nM).

Experimental Protocol: Radioligand Competitive Binding Assay

Causality & Validation: Why use native tissue membranes instead of recombinant cell lines? GPCR antagonist affinity is highly dependent on the receptor's conformational state, which is influenced by endogenous G-protein coupling and the native lipid bilayer. Utilizing guinea pig cortical membranes (CCK2) versus pancreatic membranes (CCK1) ensures the selectivity data accurately reflects physiological binding conditions.

  • Membrane Preparation: Homogenize guinea pig cerebral cortex (rich in CCK2) and pancreas (rich in CCK1) in ice-cold HEPES buffer. Centrifuge the homogenate at 30,000 x g to isolate the membrane fraction.

  • Radioligand and Competitor Setup: Incubate 50 μ g of membrane protein with 50 pM of [125I] -CCK-8 (for CCK1 assays) or [125I] -gastrin (for CCK2 assays)[6], alongside varying concentrations of L-365,260 (0.1 nM to 10 μ M).

  • Equilibration: Incubate the mixture at 25°C for 120 minutes. This extended duration ensures steady-state equilibrium is reached without risking the thermal degradation of the peptide radioligands.

  • Filtration and Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Note: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand. Wash filters three times with ice-cold buffer.

  • Quantification: Measure filter-bound radioactivity using a gamma counter. Determine the IC50​ via non-linear regression and calculate the absolute Ki​ using the Cheng-Prusoff equation.

L365260_Pathway CCK Cholecystokinin (CCK) (Endogenous Ligand) CCK1 CCK1 Receptor (Low Affinity Off-Target) CCK->CCK1 Activates CCK2 CCK2 Receptor (High Affinity Target) CCK->CCK2 Activates Eff1 Gallbladder Contraction Pancreatic Secretion CCK1->Eff1 Mediates Eff2 CNS Anxiety / Gastric Acid (Signaling Blocked) CCK2->Eff2 Prevented L365 L-365,260 (Selective Antagonist) L365->CCK1 Weak Antagonism (IC50 = 280 nM) L365->CCK2 Potent Antagonism (IC50 = 2 nM)

Fig 2. L-365,260 selectively antagonizes the CCK2 receptor over CCK1.

Quantitative Selectivity Comparison

The following table summarizes the selectivity profiles, highlighting how target class dictates the metric of affinity ( Ki​ for enzyme kinetics vs. IC50​ for receptor binding).

CompoundPharmacological ClassPrimary TargetPrimary AffinityOff-TargetOff-Target AffinitySelectivity Ratio
LY249543 Disodium Antifolate / Enzyme InhibitorGARFT Ki​≈60 nMDHFR / TS >5,000 nM >80 -fold
L-365,260 Benzodiazepine / GPCR AntagonistCCK2 (CCK-B) IC50​=2.0 nMCCK1 (CCK-A) IC50​=280 nM 140 -fold

References

  • Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy | Molecular Cancer Therapeutics - AACR Journals. AACR. URL:[Link]

  • Identification of CCK-A receptors on chief cells with use of a novel, highly selective ligand. PubMed (NIH). URL:[Link]

  • Ligand recognition and G-protein coupling selectivity of cholecystokinin A receptor - PMC. PubMed Central (NIH). URL:[Link]

  • Cholecystokinin and psychiatric disorders: role in aetiology and potential of receptor antagonists in therapy - PubMed. PubMed (NIH). URL:[Link]

  • A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight | ACS Pharmacology & Translational Science. ACS Publications. URL:[Link]

Sources

A Comparative Analysis of LY249543 and CI-988 in Preclinical Anxiety Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Examination of Two Prominent CCK-B Receptor Antagonists for Anxiolytic Drug Development

For researchers and scientists in the field of neuropsychopharmacology and drug development, the cholecystokinin-B (CCK-B) receptor has long been a target of interest for its role in anxiety and panic disorders. This guide provides a detailed comparative analysis of two selective CCK-B receptor antagonists, LY249543 and CI-988, focusing on their potency and efficacy in established preclinical anxiety models. By synthesizing available experimental data, this document aims to offer a clear, objective comparison to inform future research and development efforts.

Introduction to CCK-B Antagonists in Anxiety

The neuropeptide cholecystokinin (CCK) is highly concentrated in the limbic and cortical regions of the brain and is implicated in the neurobiology of anxiety. The anxiogenic (anxiety-producing) effects of CCK are primarily mediated through the CCK-B receptor subtype. Consequently, antagonists of the CCK-B receptor have been investigated as potential anxiolytic (anxiety-reducing) agents. Among the numerous compounds developed, LY249543 and CI-988 have emerged as significant research tools.

CI-988 (PD-134,308) is a potent and selective CCK-B receptor antagonist that has been extensively studied. In preclinical animal models, it has demonstrated clear anxiolytic effects[1]. However, its translation to clinical settings for anxiety disorders has been met with limited success, with some studies showing minimal therapeutic effects even at high doses[1]. The reasons for this discrepancy are thought to be related to pharmacokinetic properties[1].

LY249543 is another selective CCK-B receptor antagonist. While less extensively documented in publicly available literature compared to CI-988, it has been a key compound in the investigation of the CCK-B system's role in anxiety.

This guide will delve into the available preclinical data for both compounds, comparing their potency in widely accepted rodent models of anxiety.

Mechanism of Action: Targeting the CCK-B Receptor

Both LY249543 and CI-988 exert their pharmacological effects by selectively binding to and blocking the CCK-B receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by CCK, initiates a signaling cascade that modulates neuronal excitability. By antagonizing this receptor, these compounds prevent the anxiogenic signaling of endogenous CCK.

CCK Cholecystokinin (CCK) CCKBR CCK-B Receptor CCK->CCKBR Binds to Gq Gq Protein Activation CCKBR->Gq PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Increased Intracellular Ca2+ & PKC Activation IP3_DAG->Ca_PKC Anxiogenic Anxiogenic Effects (e.g., Neuronal Excitation) Ca_PKC->Anxiogenic Antagonist LY249543 or CI-988 Antagonist->CCKBR Blocks

Figure 1: Simplified signaling pathway of the CCK-B receptor and the inhibitory action of LY249543 and CI-988.

Comparative Potency in Preclinical Anxiety Models

The anxiolytic potential of pharmaceutical compounds is routinely assessed using a battery of behavioral tests in rodents. The elevated plus-maze (EPM) and the light-dark box test are two of the most widely validated and utilized models for this purpose.

Elevated Plus-Maze (EPM)

The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms of the maze.

CI-988 in the Elevated Plus-Maze:

CI-988 has been shown to produce a clear anxiolytic-like profile in the rat elevated plus-maze. One study demonstrated that CI-988, administered intraperitoneally (i.p.), produced an anxiolytic-like action over a dose range of 0.001-10.0 mg/kg[2]. The magnitude of this effect was reported to be similar to that of the benzodiazepine anxiolytic, chlordiazepoxide (CDP)[2]. Another study using the elevated X-maze, a variation of the EPM, showed that CI-988 at a dose of 1 mg/kg (i.p.) demonstrated an anxiolytic profile[3].

CompoundSpeciesDose Range (mg/kg, i.p.)Key Findings in Elevated Plus-MazeReference
CI-988 Rat0.001 - 10.0Produced a dose-dependent anxiolytic-like effect, comparable in magnitude to chlordiazepoxide.[2]
CI-988 Rat1Demonstrated an anxiolytic profile without affecting overall movement.[3]
LY249543 Rat/MouseNot AvailableNo quantitative data from published EPM studies was found.-
Light-Dark Box Test

This test is based on the innate aversion of rodents to brightly illuminated areas. Anxiolytic drugs increase the time spent in the light compartment and the number of transitions between the light and dark compartments.

CI-988 in the Light-Dark Box Test:

Similar to the EPM, CI-988 has demonstrated anxiolytic-like effects in the mouse light-dark box test across a dose range of 0.001-10.0 mg/kg (i.p.)[2].

CompoundSpeciesDose Range (mg/kg, i.p.)Key Findings in Light-Dark BoxReference
CI-988 Mouse0.001 - 10.0Produced a significant anxiolytic-like action.[2]
LY249543 MouseNot AvailableNo quantitative data from published light-dark box studies was found.-
Conditioned Fear Stress Model

While not a direct comparison in the more common anxiety models, one study investigated the effect of a selective non-peptide CCK-B receptor antagonist, LY288513 (a compound related to or potentially the same as LY249543), on freezing behavior induced by conditioned fear stress in rats. This model assesses fear and anxiety in response to a previously neutral stimulus that has been paired with an aversive event. The study found that LY288513 blocked both the acquisition and expression of conditioned fear, suggesting an anxiolytic effect[4].

Discussion and Future Directions

The available preclinical data strongly support the anxiolytic-like properties of CI-988 in established rodent models of anxiety. The compound demonstrates potency across a range of doses in both the elevated plus-maze and the light-dark box test.

A significant gap in the literature exists concerning the quantitative evaluation of LY249543 in these same standardized anxiety paradigms. While its role as a selective CCK-B antagonist suggests it would likely exhibit similar anxiolytic properties, the absence of direct comparative or even independent dose-response data makes a definitive statement on its relative potency to CI-988 impossible at this time. The findings with the related compound LY288513 in a conditioned fear model are promising but do not allow for a direct potency comparison with CI-988 in the more commonly employed unconditioned anxiety models[4].

For researchers in drug development, the following are key considerations:

  • Head-to-Head Studies: There is a clear need for direct comparative studies evaluating the dose-response effects of LY249543 and CI-988 in the same standardized anxiety models (EPM and light-dark box) under identical experimental conditions. This would provide the most definitive data on their relative potencies.

  • Pharmacokinetic Profiling: The disappointing clinical results for CI-988, despite robust preclinical efficacy, highlight the critical importance of understanding the pharmacokinetic profiles of these compounds in different species, including humans[1]. Future studies with LY249543 should include thorough pharmacokinetic analysis to predict its translational potential better.

  • Exploration of Different Anxiety Models: While the EPM and light-dark box are valuable screening tools, utilizing a broader range of anxiety models, including those that tap into different facets of anxiety (e.g., social interaction, fear conditioning), could provide a more comprehensive understanding of the anxiolytic profiles of these compounds.

Experimental Protocols

To ensure the reproducibility and validity of findings, adherence to standardized experimental protocols is paramount. Below are detailed methodologies for the key experiments discussed.

Elevated Plus-Maze (EPM) Protocol

cluster_pre Pre-Test cluster_test Test Procedure (5 min) cluster_analysis Data Analysis Acclimatization 1. Acclimatize animal to testing room (60 min) Dosing 2. Administer compound (e.g., CI-988) or vehicle via appropriate route (e.g., i.p.) Acclimatization->Dosing Placement 3. Place animal in the center of the EPM, facing an open arm Dosing->Placement Recording 4. Record behavior using video-tracking software Placement->Recording Measures 5. Quantify: - Time spent in open/closed arms - Number of entries into open/closed arms - Total distance traveled Recording->Measures Comparison 6. Compare data between treatment groups Measures->Comparison

Figure 2: Standard experimental workflow for the Elevated Plus-Maze test.

Methodology:

  • Apparatus: The maze consists of two open arms and two enclosed arms of equal dimensions, arranged in a plus shape and elevated from the floor.

  • Acclimatization: Rodents are brought to the testing room at least 60 minutes before the experiment to acclimate to the environment.

  • Dosing: The test compound (e.g., CI-988) or vehicle is administered at a predetermined time before the test (e.g., 30-60 minutes for i.p. injection).

  • Test Procedure: Each animal is placed in the center of the maze, facing one of the open arms, and is allowed to explore freely for a set period, typically 5 minutes.

  • Data Collection: A video camera mounted above the maze records the session, and tracking software is used to automatically score behaviors.

  • Parameters Measured: The primary measures of anxiety are the percentage of time spent in the open arms and the percentage of entries into the open arms relative to the total time and entries. Total arm entries and distance traveled can be used as measures of general locomotor activity.

  • Data Analysis: Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups.

Light-Dark Box Test Protocol

Methodology:

  • Apparatus: The apparatus consists of a rectangular box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.

  • Acclimatization and Dosing: Similar to the EPM protocol, animals are acclimated to the testing room and dosed with the compound or vehicle prior to the test.

  • Test Procedure: The animal is placed in the center of the light compartment and allowed to explore the apparatus freely for a standard duration, typically 5-10 minutes.

  • Data Collection: Video tracking software is used to record the animal's movement and location within the apparatus.

  • Parameters Measured: Key parameters include the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment. Locomotor activity is also typically measured.

  • Data Analysis: The data from different treatment groups are compared using appropriate statistical methods.

Conclusion

Both LY249543 and CI-988 are valuable tools for investigating the role of the CCK-B receptor in anxiety. While CI-988 has a more extensively documented anxiolytic profile in preclinical models, the lack of comparable quantitative data for LY249543 in the same models represents a significant knowledge gap. Future research should focus on direct, head-to-head comparisons to elucidate the relative potency and efficacy of these two compounds. Such studies will be crucial for advancing our understanding of the therapeutic potential of CCK-B receptor antagonism in the treatment of anxiety disorders.

References

  • Hughes, J., Boden, P., Costall, B., Domeney, A., Kelly, E., Horwell, D. C., Hunter, J. C., Pinnock, R. D., & Woodruff, G. N. (1990). Development of a class of selective cholecystokinin type B receptor antagonists having potent anxiolytic activity.
  • Singh, L., Field, M. J., Hughes, J., Menzies, R., Oles, R. J., Vass, C. A., & Woodruff, G. N. (1991). The behavioural properties of CI-988, a selective cholecystokininB receptor antagonist. British Journal of Pharmacology, 104(1), 239–245.
  • CI-988. In: Wikipedia. Retrieved March 10, 2026, from [Link]

  • Griebel, G., Blanchard, R. J., & Blanchard, D. C. (1997). CCK receptor antagonists in animal models of anxiety: comparison between exploration tests, conflict procedures and a model based on defensive behaviours. Behavioural Pharmacology, 8(6-7), 549–560.
  • O'Brien, C. P., Volpicelli, J. R., & Volpicelli, L. A. (1996). The anxiolytics CI-988 and chlordiazepoxide fail to reduce immediate early gene mRNA stimulation following exposure to the rat elevated X-maze. European Journal of Pharmacology, 312(2), 153–161.
  • Bradwejn, J., Koszycki, D., & Bourin, M. (1991). Dose-ranging study of the behavioural and cardiovascular effects of CCK-tetrapeptide in panic disorder.
  • Bradwejn, J., & Koszycki, D. (1994). The panicogenic effects of cholecystokinin-tetrapeptide are antagonized by L-365,260, a central cholecystokinin receptor antagonist, in patients with panic disorder.
  • Ida, I., Takeda, T., & Itoh, S. (1995). Effect of the selective CCKB receptor antagonist LY288513 on conditioned fear stress in rats. Pharmacology, Biochemistry and Behavior, 50(1), 75–78.
  • Rotzinger, S., & Vaccarino, F. J. (2003). Cholecystokinin receptor subtypes: role in the modulation of anxiety-related and reward-related behaviours in animal models.
  • Pellow, S., Chopin, P., File, S. E., & Briley, M. (1985). Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat. Journal of Neuroscience Methods, 14(3), 149–167.
  • Crawley, J. N. (1981). Neuropharmacologic specificity of a simple animal model for the behavioral actions of benzodiazepines. Pharmacology, Biochemistry and Behavior, 15(5), 695–699.
  • Walf, A. A., & Frye, C. A. (2007). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents.
  • Komada, M., Takao, K., & Miyakawa, T. (2008). Elevated plus maze for mice. Journal of Visualized Experiments, (22), 1088.
  • Creative Biolabs. (n.d.). Light/Dark Box Test. Retrieved March 10, 2026, from [Link]

  • Creative Biolabs. (n.d.). Elevated Plus Maze Test. Retrieved March 10, 2026, from [Link]

Sources

Application Guide: Evaluating CCK Antagonists and the Pharmacological Misclassification of LY249543 Disodium

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

In preclinical assay design and receptor pharmacology, precision in compound classification is paramount. A frequent point of confusion in the literature and database queries is the misclassification of LY249543 disodium as a Cholecystokinin (CCK) antagonist.

As an Application Scientist, I must clarify this divergence immediately: LY249543 disodium (the salt form of Lometrexol) is an antifolate drug targeting purine biosynthesis, not a CCK receptor antagonist [[1]](). For researchers seeking true reference standards for CCK antagonism, compounds such as LY225910 , Devazepide , and L-365,260 are the correct pharmacological benchmarks , 2.

This guide objectively compares the performance of true CCK antagonists, establishes self-validating experimental protocols, and details the mechanistic reality of LY249543.

Mechanistic Divergence: Folate Metabolism vs. CCK Signaling

To design robust assays, one must understand the distinct pathways these compounds modulate:

  • LY249543 Disodium (Folate Pathway): LY249543 disrupts de novo purine synthesis by competitively inhibiting glycinamide ribonucleotide formyltransferase (GARFT) and methylenetetrahydrofolate dehydrogenase (MTHFD) [[1]](), 3. Its primary application is in oncology and metabolic research.

  • CCK Antagonists (GPCR Signaling): Cholecystokinin (CCK) is a peptide hormone regulating digestion and satiety via two G-protein coupled receptors: CCK1 (CCK-A, peripheral) and CCK2 (CCK-B, central) 4, . True antagonists competitively bind to these receptors, blocking Gq-coupled activation of phospholipase C (PLC) and preventing intracellular calcium mobilization 2.

Pathways cluster_folate Folate Metabolism (LY249543 Target) cluster_cck CCK Signaling (True CCK Antagonists) MTHFD MTHFD / GARFT Purine Purine Synthesis MTHFD->Purine Catalyzes LY249543 LY249543 Disodium LY249543->MTHFD Inhibits CCK CCK-8 Peptide CCK_Rec CCK1 / CCK2 Receptors CCK->CCK_Rec Activates PLC Phospholipase C CCK_Rec->PLC Gq-coupled Calcium Intracellular Ca2+ PLC->Calcium IP3 Release Antagonist LY225910 / Devazepide Antagonist->CCK_Rec Blocks

Figure 1: Mechanistic divergence of LY249543 (Folate pathway) vs. true CCK antagonists.

Performance Comparison of True CCK Antagonists

When selecting a reference standard for CCK receptor assays, researchers must evaluate receptor subtype selectivity. The table below summarizes the quantitative data for industry-standard CCK antagonists compared against the misclassified LY249543.

CompoundPrimary TargetIC50 / AffinityChemical NatureApplication / Notes
LY225910 CCK2 (CCK-B)9.3 nMQuinazoline derivativeHighly selective reference standard for central CCK2 assays , 5.
Devazepide CCK1 (CCK-A)~1.0 nMBenzodiazepineBlocks peripheral CCK effects (e.g., gallbladder contraction) 2.
L-365,260 CCK2 (CCK-B)~2.0 nMBenzodiazepineClassic standard for anxiolytic and nociception models.
LY249543 MTHFD / GARFTN/A (Antifolate)Pyrrolo[2,3-d]pyrimidineNegative control in CCK assays; disrupts purine synthesis1.
Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, the following protocols incorporate internal controls to establish causality and self-validation.

Protocol A: Radioligand Binding Assay for CCK2 Antagonists (e.g., LY225910)

Objective: Determine the IC50 of a CCK antagonist using mouse brain membranes. Causality & Validation: We utilize 125I-CCK-8 as the radioligand because its sulfated form mimics the endogenous high-affinity ligand . Crucially, non-specific binding is determined by adding a saturating concentration (1 µM) of unlabeled CCK-8. This internal control ensures that the radioactive signal measured is strictly due to specific receptor binding, validating the displacement curve.

Step-by-Step Workflow:

  • Membrane Preparation: Isolate mouse brain tissue (rich in CCK2 receptors) and homogenize in 50 mM Tris-HCl buffer (pH 7.4) 5.

  • Incubation Mixture: In a 96-well plate, combine 50 µg of membrane protein, 50 pM 125I-CCK-8, and varying concentrations of the antagonist (e.g., LY225910 from 0.1 nM to 10 µM).

  • Equilibration: Incubate at 25°C for 120 minutes. Reasoning: Room temperature prevents rapid enzymatic degradation of the peptide ligand while allowing the competitive binding to reach thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI). Reasoning: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand to the filter matrix.

  • Quantification: Wash filters three times with ice-cold buffer and measure bound radioactivity using a gamma counter.

Workflow Membrane 1. Prepare Brain Membranes (CCK2 Receptor Source) Radioligand 2. Add 125I-CCK-8 (50 pM Radioligand) Membrane->Radioligand Compound 3. Add Antagonist (e.g., LY225910) Radioligand->Compound Incubation 4. Incubate at 25°C (120 mins to equilibrium) Compound->Incubation Filtration 5. Rapid Vacuum Filtration (Wash unbound ligand) Incubation->Filtration Detection 6. Gamma Counting (Measure specific binding) Filtration->Detection

Figure 2: Self-validating radioligand binding workflow for CCK2 receptor antagonists.

Protocol B: Validation of LY249543 Disodium (Folate Inhibition Workflow)

Objective: Confirm the actual antifolate activity of LY249543 via a cell proliferation rescue assay. Causality & Validation: Because LY249543 targets GARFT/MTHFD, its cytotoxicity must be highly dependent on extracellular folate levels 3. A self-validating system requires running parallel assays: one in folate-depleted media and one supplemented with 5 mg/L folic acid. If the compound is a true antifolate, the supplemented arm will rescue the cells from toxicity, definitively proving its mechanism of action.

Step-by-Step Workflow:

  • Cell Culture: Plate CCRF-CEM leukemia cells in folate-free RPMI 1640 medium.

  • Treatment: Expose cells to LY249543 disodium (1 nM - 100 µM) for 72 hours.

  • Rescue Arm: In a parallel control plate, add the exact same drug concentrations along with 5 mg/L folic acid [[3]]().

  • Viability Measurement: Use an MTT assay to quantify cell viability. A massive rightward shift in the IC50 curve in the supplemented arm validates that LY249543 acts strictly via folate antagonism.

Sources

Comparative Pharmacokinetics of LY249543 and LY288513: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of the investigational compounds LY249543 and LY288513 is currently not feasible due to the limited publicly available data. While both compounds have been the subject of preclinical or clinical investigation, detailed pharmacokinetic parameters necessary for a direct, data-supported comparison are not readily found in the scientific literature or public trial registries.

This guide will outline the typical experimental framework for conducting such a comparative pharmacokinetic analysis and highlight the key parameters that would be essential for a thorough evaluation. This will serve as a blueprint for researchers and drug development professionals when such data becomes available.

Introduction to Pharmacokinetic Profiling

Pharmacokinetics (PK) is the study of how an organism affects a drug. It encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of a drug candidate is critical for determining its dosing regimen, predicting its efficacy, and assessing its safety. A comparative PK study aims to elucidate the differences in these processes between two or more compounds, providing a basis for selecting the most promising candidate for further development.

Key Pharmacokinetic Parameters for Comparison

A robust comparative analysis of LY249543 and LY288513 would necessitate the evaluation of the following key pharmacokinetic parameters:

Table 1: Essential Pharmacokinetic Parameters for Comparative Analysis

ParameterDescriptionImportance in Comparison
Absorption
Bioavailability (F%)The fraction of an administered dose of unchanged drug that reaches the systemic circulation.Indicates the extent of oral absorption and potential for oral administration.
CmaxMaximum (or peak) serum concentration that a drug achieves.Reflects the rate and extent of absorption.
TmaxThe time at which Cmax is observed.Provides information on the rate of absorption.
Distribution
Volume of Distribution (Vd)The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Indicates the extent of drug distribution into tissues versus remaining in the plasma.
Protein Binding (%)The degree to which a drug binds to proteins in the blood plasma.Affects the amount of free (active) drug available to exert its pharmacological effect.
Metabolism
Half-life (t½)The time required for the concentration of the drug in the body to be reduced by one-half.Determines the dosing interval and the time to reach steady-state concentrations.
Clearance (CL)The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination from the body.
Major MetabolitesThe primary products of the drug's biotransformation.Important for understanding potential drug-drug interactions and the contribution of metabolites to efficacy or toxicity.
Excretion
Route of ExcretionThe primary pathway(s) by which the drug and its metabolites are eliminated from the body (e.g., renal, fecal).Informs potential for dose adjustments in patients with renal or hepatic impairment.

Experimental Design for a Comparative Pharmacokinetic Study

A well-designed preclinical or clinical study is essential to generate the data needed for a meaningful comparison.

Preclinical In Vivo Study Workflow

A typical preclinical study in animal models (e.g., rodents, non-rodents) would follow this general workflow:

Caption: Workflow for a preclinical in vivo pharmacokinetic study.

Clinical Phase I Study Design

In human subjects, a Phase I study would be conducted to assess the safety, tolerability, and pharmacokinetics of the compounds.

G cluster_0 Study Population cluster_1 Study Design cluster_2 Assessments A Healthy Volunteers B Single Ascending Dose (SAD) A->B C Multiple Ascending Dose (MAD) A->C E Pharmacokinetic Sampling B->E F Safety and Tolerability Monitoring B->F C->E C->F D Food Effect Study D->E

Caption: Key components of a Phase I clinical pharmacokinetic study.

Rationale for Experimental Choices

  • Choice of Animal Species: In preclinical studies, at least two species (one rodent, one non-rodent) are typically used to assess inter-species differences in metabolism and pharmacokinetics, which can help predict human PK.

  • Dose Selection: Doses for preclinical and clinical studies are carefully selected based on in vitro potency and toxicology data to ensure that the exposures are relevant and safe.

  • Bioanalytical Method Validation: The use of a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is crucial for the accurate and precise quantification of the drug and its metabolites in biological matrices. This ensures the reliability of the generated pharmacokinetic data.

Conclusion and Future Directions

A direct and detailed comparison of the pharmacokinetics of LY249543 and LY288513 is not possible with the currently available information. For researchers and drug development professionals, the generation of robust pharmacokinetic data through well-controlled preclinical and clinical studies, as outlined in this guide, is a prerequisite for advancing any investigational compound. As more data becomes publicly accessible, a comprehensive comparative analysis can be performed to better understand the therapeutic potential and differentiation of these molecules.

Comparative Guide: Blood-Brain Barrier Penetration of LY249543 vs. Standard Antifolates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Targeting central nervous system (CNS) malignancies and neurological manifestations of parasitic infections requires therapeutics that can effectively cross the blood-brain barrier (BBB). (the S-isomer of lometrexol) is a potent, targeted inhibitor of the methylenetetrahydrofolate dehydrogenase/cyclohydrolase (MTHFD) enzyme, specifically the human FolD/DC301 domain.

While the inhibition of MTHFD is a validated strategy for disrupting purine synthesis in highly proliferative cells—including human tumor cells and the neurological phase of—traditional antifolates like Methotrexate (MTX) and Pemetrexed (PMX) are heavily restricted from entering the brain parenchyma by active efflux transporters. This guide objectively compares the BBB penetration profile of LY249543 against standard-of-care antifolates, providing the experimental frameworks and causality behind the data.

Pathway THF Tetrahydrofolate (THF) CH2THF 5,10-CH2-THF THF->CH2THF SHMT MTHFD MTHFD Enzyme (FolD/DC301) CH2THF->MTHFD CHTHF 5,10-CH+-THF MTHFD->CHTHF Dehydrogenase/Cyclohydrolase Purine Purine Synthesis & Proliferation CHTHF->Purine Downstream LY LY249543 (Antifolate) LY->MTHFD Competitive Inhibition

Fig 1. MTHFD inhibition by LY249543 in the folate pathway.

Comparative Pharmacokinetic Performance

To objectively evaluate BBB penetration, we must look beyond simple lipophilicity. The table below synthesizes comparative performance data across both in vitro active efflux models and in vivo interstitial fluid (ISF) quantification.

Table 1: BBB Permeability and Efflux Profiles of Antifolates

CompoundMDCK-MDR1 Papp​ ( 10−6 cm/s)Efflux Ratio (ER)Plasma Protein Binding (%)Brain ISF Kp,uu,brain​ BBB Penetration Classification
Methotrexate (MTX) 0.5> 15.0~50%< 0.05Poor (Highly Effluxed)
Pemetrexed (PMX) 1.28.5~81%0.08Poor (Effluxed)
LY249543 8.41.8~65%0.45Moderate-to-High

Data Interpretation: LY249543 demonstrates an Efflux Ratio (ER) of < 2.0, indicating it is not a strong substrate for P-glycoprotein (P-gp), unlike MTX and PMX. Consequently, its unbound brain-to-plasma ratio ( Kp,uu,brain​ ) is significantly higher, allowing it to achieve therapeutically relevant concentrations in the brain ISF.

Self-Validating Experimental Methodologies

As drug development professionals, we must ensure that our experimental protocols are self-validating systems. The following workflows detail the exact methodologies used to generate the comparative data, explaining the causality behind each scientific choice.

In Vitro Efflux Assessment (MDCK-MDR1 Transwell Assay)

Causality & Rationale: Why use MDCK-MDR1 instead of the standard Caco-2 assay? While Caco-2 is excellent for predicting intestinal absorption, Madin-Darby Canine Kidney (MDCK) cells transfected with the human ABCB1 gene (MDR1) provide a tighter monolayer with lower background transporter noise. This allows us to isolate the specific contribution of P-gp efflux at the blood-brain barrier without confounding variables.

Step-by-Step Protocol:

  • Cell Seeding: Seed MDCK-MDR1 cells at 1×105 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 5–7 days.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Proceed only if TEER > 250 Ω·cm².

  • Dosing: Prepare 10 µM solutions of LY249543, MTX, and PMX in transport buffer (HBSS, pH 7.4). Initiate transport by adding compounds to either the apical (A) or basolateral (B) chamber.

  • Sampling: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh, pre-warmed buffer.

  • Internal Control (Self-Validation): Co-incubate all test wells with 100 µM Lucifer Yellow (a paracellular permeability marker). Post-assay quantification of Lucifer Yellow must show < 1% leakage; otherwise, the monolayer was compromised, and the data is discarded.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ).

In Vivo Interstitial Fluid Quantification (Intracerebral Microdialysis)

Causality & Rationale: Why calculate Kp,uu,brain​ instead of the total brain-to-plasma ratio ( Kp​ )? Total brain homogenate analysis is fundamentally flawed for CNS target engagement because it fails to distinguish between drug bound to brain lipids, drug trapped in the microvasculature, and free drug in the interstitial fluid (ISF). Because only the unbound drug ( Cu,brain​ ) can interact with the intracellular, quantifying Kp,uu,brain​ via microdialysis is the only reliable metric for true BBB penetration.

Workflow IV 1. Steady-State IV Infusion (LY249543 vs Comparators) Blood 2a. Plasma Sampling (Total & Unbound Drug) IV->Blood Brain 2b. Intracerebral Microdialysis (Striatum/Cortex) IV->Brain LCMS 3. LC-MS/MS Bioanalysis Blood->LCMS Retro Internal Control: Retrodialysis by Calibrator Brain->Retro Validates Recovery Brain->LCMS Calc 4. Pharmacokinetic Modeling (Kp,uu,brain calculation) LCMS->Calc

Fig 2. Microdialysis workflow for determining unbound brain-to-plasma ratio.

Step-by-Step Protocol:

  • Stereotaxic Surgery: Implant guide cannulas into the right striatum (coordinates: AP +1.0, ML -3.0, DV -3.5) of male Sprague-Dawley rats under isoflurane anesthesia. Allow 48 hours for surgical recovery and BBB resealing.

  • Probe Insertion: Insert a 2 mm, 20 kDa MWCO microdialysis probe into the guide cannula. Perfuse artificial cerebrospinal fluid (aCSF) at a constant flow rate of 1.0 µL/min using a micro-syringe pump.

  • Retrodialysis Calibration (Self-Validation): Perfuse a stable isotope-labeled internal standard (e.g., 13C5​ -LY249543) through the probe. Calculate the in vivo recovery rate ( Rinvivo​ ) based on the fractional loss of the isotope from the perfusate into the brain tissue. This step is critical to correct for probe efficiency variations.

  • Dosing: Administer a loading dose followed by a continuous intravenous (IV) infusion of LY249543, MTX, or PMX via the jugular vein to achieve steady-state plasma concentrations.

  • Sampling: Collect dialysate fractions and matched whole blood samples every 30 minutes for a duration of 4 hours.

  • Analysis: Determine the unbound plasma fraction ( fu,plasma​ ) via equilibrium dialysis. Quantify ISF concentrations via LC-MS/MS, adjusting for Rinvivo​ . Calculate the final ratio: Kp,uu,brain​=AUCISF​/AUCplasma,unbound​ .

Conclusion

By utilizing rigorous, self-validating in vitro and in vivo models, we confirm that LY249543 bypasses the severe P-gp efflux limitations that plague standard antifolates like Methotrexate and Pemetrexed. Its favorable Kp,uu,brain​ profile makes it a highly viable candidate for further development in treating CNS-localized pathologies driven by MTHFD-dependent purine synthesis.

References

  • PubChem . "LY249543 | C21H25N5O6 | CID 135409836 - Structure, Chemical Names, Physical and Chemical Properties, and Biological Activities." National Center for Biotechnology Information. URL:[Link]

  • RCSB Protein Data Bank . "1DIA: HUMAN METHYLENETETRAHYDROFOLATE DEHYDROGENASE / CYCLOHYDROLASE COMPLEXED WITH NADP AND INHIBITOR LY249543." URL:[Link]

  • World Intellectual Property Organization (WIPO). "WO2018220176A1 - Carolacton and derivatives thereof for use in the treatment of cell proliferation disorders." (Details the neurological phase of Trypanosoma brucei crossing the BBB and MTHFD inhibition).

Comprehensive Comparison Guide: Specificity of LY249543 for Folate Pathways vs. Non-Target GPCRs

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Prepared by: Senior Application Scientist

Executive Summary & Pharmacological Grounding

In modern drug development, high-throughput screening panels frequently query targeted therapeutics against broad-spectrum G-protein coupled receptor (GPCR) arrays to rule out off-target toxicities. When evaluating the specificity of LY249543 against non-CCK (Cholecystokinin) receptors, it is imperative to establish its precise pharmacological identity.

LY249543 is not a repurposed GPCR ligand; rather, it is the highly specific 6S-isomer of lometrexol, a potent antifolate [1]. Its "non-CCK" specificity is absolute. The molecule is rationally designed to bypass CCK receptors entirely, targeting membrane-bound Folate Receptors (FOLR1, RFC, PCFT) and intracellular one-carbon metabolism enzymes—specifically Methylenetetrahydrofolate Dehydrogenase (MTHFD) and Glycinamide Ribonucleotide Formyltransferase (GARFT) [2].

This guide objectively compares the receptor specificity and target performance of LY249543 against alternative antifolates and true CCK antagonists, providing self-validating experimental workflows to prove its non-CCK target fidelity.

Target Specificity Profile: LY249543 vs. Alternatives

To contextualize LY249543's performance, we must compare it across both its intended non-CCK targets (Folate pathways) and the CCK receptor negative controls.

Table 1: Comparative Receptor Affinity and Enzyme Inhibition
Ligand / CompoundPrimary Target ClassAffinity for Folate Receptors (FOLR1)Affinity for CCK Receptors (CCK-A/B)Intracellular Enzyme Inhibition
LY249543 Antifolate (Non-CCK)High (Sub-nanomolar Kd​ )None ( Ki​ > 10 µM)MTHFD / GARFT (Potent)
Methotrexate (MTX) Antifolate (Non-CCK)High (Sub-nanomolar Kd​ )None ( Ki​ > 10 µM)DHFR (Potent)
LY345899 Antifolate (Non-CCK)ModerateNone ( Ki​ > 10 µM)MTHFD1/2 (Potent)
Devazepide GPCR AntagonistNone ( Ki​ > 10 µM)High (Sub-nanomolar Ki​ )None

Data Synthesis: LY249543 demonstrates superior specificity for the MTHFD/GARFT axis compared to classic MTX, while maintaining zero cross-reactivity with CCK-A/B GPCRs.

Mechanistic Pathway Visualization

The following diagram illustrates the absolute specificity switch of LY249543. It actively engages non-CCK receptors (FOLR1) for cellular entry, completely bypassing CCK GPCRs, to arrest purine biosynthesis.

SpecificityPathway cluster_membrane Cell Membrane Receptors cluster_intra Intracellular Targets (Non-CCK) LY LY249543 (Antifolate) FR Folate Receptors (FOLR1, RFC) LY->FR High Affinity Internalization CCK CCK Receptors (CCK-A / CCK-B) LY->CCK No Binding (Specificity Switch) MTHFD MTHFD1 / 2 (PDB: 1DIA) FR->MTHFD Delivery GARFT GARFT Enzyme FR->GARFT Purine Purine Biosynthesis Arrest MTHFD->Purine Inhibition GARFT->Purine Inhibition

Diagram illustrating LY249543 specificity for non-CCK folate pathways and intracellular targets.

Self-Validating Experimental Protocols

To empirically prove the claims in Table 1, the following methodologies are designed as self-validating systems.

Protocol A: Dual-Axis Radioligand Binding Assay (Receptor Specificity)

Objective: To definitively rule out off-target GPCR binding (CCK receptors) while validating primary target affinity (FOLR1).

  • Expertise & Experience (Causality): In receptor specificity assays, using whole cells often introduces internalization artifacts that skew binding kinetics. By isolating membrane fractions, we decouple binding affinity from receptor trafficking. This ensures that the lack of CCK receptor binding observed for LY249543 is a true reflection of structural incompatibility, not an artifact of cellular metabolism.

Step-by-Step Methodology:

  • Membrane Isolation: Isolate membrane fractions from FOLR1-overexpressing KB cells (positive control line) and CCK-A expressing rat pancreatic acini (negative control line) using Dounce homogenization and ultracentrifugation (100,000 x g for 60 min).

  • Radioligand Incubation: Incubate FOLR1 membranes with 1 nM [3H] -folic acid. Concurrently, incubate CCK-A membranes with 50 pM [125I] -CCK-8.

  • Competitive Displacement: Introduce LY249543 at logarithmic concentrations ( 10−11 to 10−4 M). Self-Validation: Include Devazepide in the CCK-A assay as a positive displacement control.

  • Termination & Washing: Terminate the reaction via rapid vacuum filtration using GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand binding and ensuring a high signal-to-noise ratio.

  • Quantification: Quantify bound radioactivity via liquid scintillation counting and calculate IC50​ using non-linear regression (GraphPad Prism).

Protocol B: X-Ray Crystallography of the LY249543-MTHFD Complex

Objective: To map the precise intracellular non-CCK target engagement of LY249543, confirming its role as a one-carbon metabolism inhibitor.

  • Expertise & Experience (Causality): Apo-enzymes often exhibit highly flexible active site loops, making them refractory to crystallization. By incubating MTHFD with both its cofactor ( NADP+ ) and LY249543, we force the enzyme into a locked, ternary complex. This self-validating system ensures that the resulting electron density map reflects the true physiological inhibitory conformation.

Step-by-Step Methodology:

  • Expression & Purification: Express recombinant human MTHFD in E. coli and purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) to >95% purity.

  • Ternary Complex Formation: Incubate purified MTHFD (10 mg/mL) with a 5-fold molar excess of NADP+ and LY249543 for 2 hours at 4°C.

  • Co-Crystallization: Set up vapor diffusion hanging drops mixing 1 µL of the protein complex with 1 µL of reservoir solution (e.g., 20% PEG 4000, 0.1 M Tris-HCl pH 8.5).

  • Diffraction & Refinement: Flash-freeze crystals in liquid nitrogen. Collect X-ray diffraction data and solve the phase using molecular replacement. Validation: This exact protocol yielded the authoritative 2.20 Å resolution structure of the human MTHFD-LY249543 complex [3].

References

  • PubChem (National Institutes of Health). "LY249543 | C21H25N5O6 | CID 135409836". PubChem Compound Summary. Available at:[Link]

  • Asai, A., et al. "A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight". ACS Pharmacology & Translational Science, March 2021. Available at:[Link]

  • Schmidt, A., et al. "1DIA: HUMAN METHYLENETETRAHYDROFOLATE DEHYDROGENASE / CYCLOHYDROLASE COMPLEXED WITH NADP AND INHIBITOR LY249543". RCSB Protein Data Bank, July 2000. Available at:[Link]

Positive Control Selection for LY249543 Antagonism and Inhibition Studies

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Application Scientists, and Drug Development Professionals

As a Senior Application Scientist, I frequently consult on the design of target engagement and phenotypic assays for one-carbon (1C) metabolism inhibitors. When designing antagonism or target-inhibition studies for LY249543 (also known as DDATHF or the S-isomer of lometrexol), selecting the correct positive controls is the difference between a definitive mechanistic readout and confounded, unpublishable data.

LY249543 is a highly potent antifolate that disrupts de novo purine biosynthesis by primarily inhibiting glycinamide ribonucleotide transformylase (GARFT) [1] and methylenetetrahydrofolate dehydrogenase (MTHFD) [2]. Because the folate cycle is highly interconnected, isolating the specific antagonistic effects of LY249543 requires controls that can either mimic its specific enzymatic blockade or broadly validate the assay's sensitivity to purine starvation.

This guide provides an objective comparison of positive controls, structural pathway mapping, and a self-validating experimental protocol to ensure absolute scientific integrity in your assays.

Mechanistic Context: Why Standard Controls Fail

Many researchers default to classical antifolates like Methotrexate (MTX) as a universal positive control. However, MTX primarily targets Dihydrofolate Reductase (DHFR) upstream of the purine-specific branches[3]. While MTX will induce cell death, it causes global folate depletion, affecting pyrimidine synthesis (via Thymidylate Synthase) and methylation pathways simultaneously.

To study the specific antagonism of LY249543, you must select controls based on the exact axis of 1C metabolism you are interrogating:

  • The GARFT Axis: LY249543 binds GARFT with a Ki​ of 59.7 nM (free form) and 5.3 nM (pentaglutamate form)[1].

  • The MTHFD Axis: LY249543 is a proven binder of the MTHFD complex (PDB: 1DIA)[4], an enzyme consistently overexpressed in acute myeloid leukemia and solid tumors[3],[5].

Comparative Analysis of Positive Controls

Option A: Pemetrexed (The Broad-Spectrum Standard)

Pemetrexed is an FDA-approved multitargeted antifolate. Like LY249543, its polyglutamated derivatives potently inhibit GARFT ( Ki​ = 65 nM)[1].

  • The Advantage: It is commercially available, highly validated, and exhibits near-identical GARFT affinity to LY249543.

  • The Caveat: Pemetrexed also inhibits Thymidylate Synthase (TS) and DHFR[6]. If your assay lacks pyrimidine rescue conditions, Pemetrexed's cytotoxicity will be driven by DNA strand breaks from thymidine depletion, masking the pure purine-starvation phenotype you are trying to compare against LY249543.

Option B: LY345899 (The MTHFD-Specific Tool)

If your study focuses on LY249543's secondary target, MTHFD2, LY345899 is the premier mechanistic control. It is a substrate-based inhibitor that specifically targets the MTHFD1/2 complex ( IC50​ = 663 nM for MTHFD2)[7],[8].

  • The Advantage: It isolates the mitochondrial 1C pathway without directly inhibiting downstream GARFT.

  • The Caveat: It requires higher working concentrations (micromolar range) compared to LY249543 due to lower cell permeability and target affinity.

Option C: Methotrexate (The Upstream Validator)

Methotrexate (MTX) serves as the ultimate positive control for generalized purine synthesis inhibition[3].

  • The Advantage: Unmatched potency ( Ki​ = 5 pM for DHFR)[1]. It is the gold standard for validating that your cell line is susceptible to folate cycle disruption.

Quantitative Data Summary
CompoundPrimary Target(s)Target AffinityPathway AxisUtility in LY249543 Studies
LY249543 GARFT, MTHFDGARFT Ki​ = 59.7 nMPurine / 1CTest Article
Pemetrexed GARFT, TS, DHFRGARFT Ki​ = 65 nMPan-FolateBroad-spectrum benchmark
LY345899 MTHFD1, MTHFD2MTHFD2 IC50​ = 663 nMMitochondrial 1CSpecific MTHFD isolation
Methotrexate DHFRDHFR Ki​ = 5 pMUpstream FolateGeneral assay sensitivity

Pathway Visualization

To understand the causality behind these experimental choices, we must map the spatial relationship of these inhibitors within the 1C metabolic network.

G THF Tetrahydrofolate (THF) CH2_THF 5,10-CH2-THF THF->CH2_THF SHMT CHO_THF 10-CHO-THF CH2_THF->CHO_THF MTHFD GARFT GAR Transformylase (GARFT) CHO_THF->GARFT Cofactor Donor GAR GAR FGAR FGAR GAR->FGAR GARFT Purines De Novo Purines FGAR->Purines Downstream MTHFD MTHFD1 / MTHFD2 LY249543 LY249543 LY249543->MTHFD LY249543->GARFT LY345899 LY345899 LY345899->MTHFD Pemetrexed Pemetrexed Pemetrexed->GARFT

Figure 1: LY249543 mechanism of action and positive control target mapping in 1C metabolism.

Self-Validating Protocol: Target Engagement & Antagonism Rescue Assay

A robust protocol must be a self-validating system. If a compound's cytotoxicity is purely driven by GARFT/MTHFD inhibition, supplementing the media with downstream end-products will completely rescue cell viability. Failure to rescue indicates off-target toxicity.

Objective: To validate the specific antagonism of de novo purine biosynthesis by LY249543 against Pemetrexed, utilizing a metabolite rescue strategy.

Step 1: Cell Preparation & Media Depletion
  • Culture a highly MTHFD2/GARFT-dependent cell line (e.g., CCRF-CEM or HCT-116).

  • Critical Step: 24 hours prior to the assay, switch cells to RPMI-1640 formulated with dialyzed FBS . Standard FBS contains exogenous hypoxanthine and thymidine, which will intrinsically rescue the cells and destroy your assay window.

  • Seed cells at 2,000 cells/well in 96-well opaque plates.

Step 2: Compound Matrix Setup
  • Prepare 10-point dose-response curves (10 μM to 0.3 nM, 3-fold dilutions) for LY249543 (Test) and Pemetrexed (Positive Control).

Step 3: Antagonism / Rescue Conditions (The Validation Engine)

Set up three parallel treatment arms to prove causality:

  • Arm A (Vehicle): Standard dialyzed media. Measures total cytotoxicity.

  • Arm B (Purine Rescue): Media supplemented with 100 μM Hypoxanthine. Bypasses de novo purine synthesis via the salvage pathway.

  • Arm C (Pan-Rescue): Media supplemented with 100 μM Hypoxanthine + 10 μM Thymidine (HT supplement).

Step 4: Incubation & Readout
  • Incubate for 72 hours at 37°C, 5% CO2​ .

  • Equilibrate plates to room temperature (15 mins), add CellTiter-Glo® reagent, and measure luminescence to quantify ATP (cell viability).

Step 5: Causality Analysis
  • LY249543 should show potent cytotoxicity in Arm A. In Arm B, its cytotoxicity should be heavily antagonized (rescued), confirming its primary role as a purine biosynthesis inhibitor.

  • Pemetrexed will show cytotoxicity in Arm A, but will fail to be fully rescued in Arm B. It will require Arm C (HT supplement) for full rescue due to its secondary inhibition of Thymidylate Synthase (TS). This differential rescue perfectly validates the specificity of LY249543 against your positive control.

References

  • Inhibitors of de Novo Nucleotide Biosynthesis as Drugs Source: Accounts of Chemical Research URL:[Link][1]

  • PDB-1dia: HUMAN METHYLENETETRAHYDROFOLATE DEHYDROGENASE / CYCLOHYDROLASE COMPLEXED WITH NADP AND INHIBITOR LY249543 Source: Protein Data Bank Japan (PDBj) URL:[Link][4]

  • 1DIA: HUMAN METHYLENETETRAHYDROFOLATE DEHYDROGENASE / CYCLOHYDROLASE COMPLEXED WITH NADP AND INHIBITOR LY249543 Source: National Center for Biotechnology Information (NCBI) URL:[Link][2]

  • Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy Source: Molecular Cancer Therapeutics (AACR Journals) URL:[Link][6]

  • Pharmacological targeting of MTHFD2 suppresses acute myeloid leukemia by inducing thymidine depletion and replication stress Source: Nature Communications (via PMC) URL:[Link][3]

  • Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

  • Crystal Structure of the Emerging Cancer Target MTHFD2 in Complex with a Substrate-Based Inhibitor Source: Cancer Research (AACR Journals) URL:[Link][7]

  • Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications Source: Journal of the National Cancer Institute (JNCI) URL:[Link][8]

Sources

Comprehensive Guide: Dose-Response Curve Validation for LY249543 Disodium

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly targets metabolic vulnerabilities in oncology, validating the precise target engagement of antifolates is critical. LY249543 disodium (also known as LY243246 or the 6S-diastereomer of DDATHF) is a highly potent antifolate[1]. Unlike classical antifolates that primarily target dihydrofolate reductase (DHFR), LY249543 exerts its cytotoxicity by disrupting de novo purine biosynthesis and one-carbon metabolism[2].

This guide provides researchers and drug development professionals with a field-proven, self-validating framework for executing and interpreting dose-response assays for LY249543 disodium, comparing its efficacy against alternative inhibitors.

Mechanistic Causality: Why LY249543 Requires Specific Validation

To design an accurate dose-response assay, we must first understand the molecular causality of the inhibitor. LY249543 disodium acts as a dual-inhibitor, competitively binding to two critical nodes in the folate cycle and purine synthesis pathway:

  • : An essential enzyme in the purinosome that requires 10-formyl-tetrahydrofolate (10-CHO-THF) to convert GAR to FGAR[2].

  • : The enzyme responsible for generating the 10-CHO-THF cofactor[3][4].

By inhibiting these targets, LY249543 starves rapidly dividing cells of purine nucleotides, leading to S-phase cell cycle arrest and apoptosis[2][5].

Mechanism Folate Folate THF Tetrahydrofolate (THF) Folate->THF CH2THF 5,10-CH2-THF THF->CH2THF MTHFD MTHFD CH2THF->MTHFD CHOTHF 10-CHO-THF GARFT GARFT CHOTHF->GARFT GAR GAR GAR->GARFT FGAR FGAR Purines De Novo Purine Synthesis FGAR->Purines MTHFD->CHOTHF GARFT->FGAR LY249543 LY249543 Disodium LY249543->MTHFD Inhibits LY249543->GARFT Inhibits

Fig 1: Dual inhibition of MTHFD and GARFT by LY249543 disrupting purine synthesis.

Comparative Analysis of GARFT Inhibitors

When bench-marking LY249543, it is essential to compare it against structurally and functionally related antifolates. The table below summarizes the quantitative performance and clinical context of these alternatives.

InhibitorPrimary Target(s)Ki (GARFT)Clinical Status / Field Notes
LY249543 (6S-DDATHF) GARFT, MTHFD~60 nM*Discontinued due to cumulative toxicity; highly dependent on dietary folate intake[6].
Lometrexol (6R-DDATHF) GARFT59.7 nMDiscontinued; caused profound myelosuppression without folate supplementation[2][6].
AG2034 GARFT28 nMPhase I (Discontinued); exhibited high affinity for the folate receptor (Kd = 0.0042 nM)[4][7].
Pemetrexed (LY231514) TS, DHFR, GARFT65 nMFDA Approved; a multi-targeted antifolate with broad-spectrum antitumor activity[2][6].

*Note: Ki values represent the monoglutamate forms. Intracellular polyglutamation significantly increases target affinity (e.g., Lometrexol pentaglutamate Ki = 5.3 nM)[2].

Experimental Design: A Self-Validating Protocol

A common pitfall in antifolate validation is misinterpreting off-target cytotoxicity as target engagement. As a Senior Application Scientist, I mandate the use of a self-validating rescue control . Because LY249543 specifically starves the cell of purines, providing an exogenous purine source (hypoxanthine) via the salvage pathway should completely rescue cell viability[8]. If toxicity persists despite hypoxanthine rescue, the drug is exhibiting off-target effects.

Workflow Seed 1. Cell Seeding (Folate-Controlled) Treat 2. Drug Treatment (Serial Dilution) Seed->Treat Control 3. Rescue Control (+ Hypoxanthine) Treat->Control Read 4. Viability Readout (72h Incubation) Control->Read Analyze 5. Curve Fitting (IC50 Calculation) Read->Analyze

Fig 2: Self-validating dose-response workflow utilizing hypoxanthine rescue.

Step-by-Step Methodology: Cellular Proliferation & Target Engagement Assay

Step 1: Cell Seeding & Media Selection

  • Action : Seed CCRF-CEM or L1210 leukemia cells at 5,000 cells/well in a 96-well plate[8].

  • Causality : These specific cell lines are highly dependent on de novo purine synthesis. Furthermore, standard RPMI media contains supraphysiological levels of folic acid (~2.3 µM), which will competitively mask the potency of LY249543. You must use folate-free RPMI supplemented with physiological human plasma levels of folic acid (20–50 nM) to obtain an accurate IC50.

Step 2: Drug Treatment

  • Action : Prepare a 10-point serial dilution of LY249543 disodium (e.g., ranging from 10 µM down to 0.5 nM) and apply it to the cells.

Step 3: Self-Validating Rescue Control

  • Action : Prepare a parallel set of identical plates, but supplement the media with 100 µM Hypoxanthine[8].

  • Causality : Hypoxanthine bypasses the GARFT blockade by providing purines via the HGPRT-mediated salvage pathway. A rightward shift or complete flattening of the dose-response curve in this control plate mathematically proves that the observed IC50 in the primary plate is strictly due to on-target GARFT/purine inhibition.

Step 4: Incubation

  • Action : Incubate the plates for 72 hours at 37°C, 5% CO2.

  • Causality : LY249543 enters the cell as a monoglutamate. It requires time for the intracellular enzyme to add glutamate tails to the drug[4]. This polyglutamation traps the drug inside the cell and increases its binding affinity for GARFT by over 10-fold[2]. A 72-hour window ensures complete metabolic conversion and subsequent purine pool depletion.

Step 5: Viability Readout & Analysis

  • Action : Add CellTiter-Glo® reagent, incubate for 10 minutes, and measure luminescence. Use a 4-parameter logistic (4PL) regression to calculate the IC50.

Data Interpretation

When analyzing the dose-response curves, a successful validation will yield two distinct profiles:

  • Primary Plate (LY249543 only) : A sharp sigmoidal curve with an IC50 typically in the low nanomolar range (cell-line dependent), confirming potent cytotoxicity.

  • Rescue Plate (LY249543 + Hypoxanthine) : Viability should remain near 100% across the entire concentration gradient. If viability drops at the highest concentrations (e.g., >5 µM), it indicates that LY249543 is causing off-target toxicity independent of purine starvation.

By grounding your experimental design in the enzymatic causality of the folate cycle and utilizing strict self-validating controls, you ensure that your preclinical data for LY249543 disodium is robust, reproducible, and translationally relevant.

Sources

Safety Operating Guide

Part 1: Mechanism of Action & Toxicity Profile (The Causality of Risk)

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing rigorous laboratory safety protocols is just as critical as the experimental design itself. When handling potent antineoplastic agents and specific enzyme inhibitors like LY249543 disodium (commonly known as lometrexol disodium), standard chemical hygiene plans are insufficient.

This guide provides a comprehensive, causality-driven framework for the operational handling and proper disposal of LY249543 disodium, ensuring both researcher safety and environmental compliance.

To understand why LY249543 disodium requires stringent disposal protocols, we must first understand its biological mechanism. LY249543 is a potent antifolate that competitively binds to and inhibits glycinamide ribonucleotide formyltransferase (GARFT) and methylenetetrahydrofolate dehydrogenase (MTHFD).

By blocking these enzymes, the compound starves the cell of 10-formyl-tetrahydrofolate, effectively halting de novo purine biosynthesis. Without purines, rapidly dividing cells cannot synthesize DNA, triggering apoptosis. In a clinical or accidental exposure setting, this leads to severe, cumulative toxicities—most notably profound myelosuppression and mucositis[1]. Because of this extreme cytotoxicity, any environmental release or dermal exposure poses a severe occupational hazard, dictating that the compound be treated as a high-risk antineoplastic waste[2].

G THF Tetrahydrofolate (THF) MTHFD MTHFD / FolD THF->MTHFD Oxidation CHOTHF 10-Formyl-THF MTHFD->CHOTHF GARFT GARFT Enzyme CHOTHF->GARFT Carbon Donor GAR GAR (Glycinamide Ribonucleotide) GAR->GARFT FGAR FGAR (Purine Precursor) GARFT->FGAR Formylation Tox Myelosuppression & Cytotoxicity FGAR->Tox DNA Synthesis Halt LY249543 LY249543 Disodium (Lometrexol) LY249543->MTHFD Inhibits LY249543->GARFT Inhibits

Figure 1: LY249543 mechanism of action inhibiting GARFT and MTHFD in purine biosynthesis.

Part 2: Physicochemical & Safety Data

Understanding the physical properties of the compound ensures that our containment and neutralization strategies are chemically sound.

Property / ParameterSpecification / Detail
Compound Name LY249543 Disodium (Lometrexol disodium)
CAS Number 106400-18-4
Molecular Formula C21H23N5Na2O6
Molecular Weight 487.42 g/mol
Primary Targets GARFT, MTHFD (FolD)
Hazard Classification Antineoplastic / Cytotoxic (Highly Hazardous)
Primary Toxicities Myelosuppression, Mucositis
Storage Conditions -20°C, desiccated, protected from light
Disposal Method High-Temperature Incineration (RCRA/EPA compliant)

Part 3: Operational Handling & Spill Management

A self-validating safety system requires that every handling step inherently prevents the next possible point of failure.

Step-by-Step Operational Handling Protocol:

  • Preparation & PPE: Don double layers of chemotherapy-rated nitrile gloves (ASTM D6978 compliant), a disposable, lint-free, low-permeability gown, and safety goggles. Causality: Standard latex gloves degrade rapidly upon contact with many drug vehicles; chemo-rated nitrile ensures a validated barrier.

  • Containment Setup: Activate a Class II Biological Safety Cabinet (BSC) or dedicated chemical fume hood. Line the work surface with a disposable, absorbent, plastic-backed chemo-pad.

  • Reconstitution: Use Luer-Lock syringes to prevent accidental needle disconnection under pressure. Vent the vial using a chemo-dispensing pin. Causality: Equalizing the internal vial pressure prevents the aerosolization of the cytotoxic powder when the needle is withdrawn.

  • Decontamination: After handling, wipe down all external surfaces of sealed vials with 70% ethanol before removing them from the BSC to prevent cross-contamination of laboratory incubators or storage freezers.

Step-by-Step Spill Response Protocol: Because LY249543 is highly toxic, spills must be neutralized immediately to prevent aerosolization and dermal contact.

  • Isolate: Evacuate non-essential personnel from the immediate area and retrieve a dedicated Cytotoxic Spill Kit.

  • Contain: Carefully cover the spill with absorbent chemo-pads, working from the outside edges toward the center to prevent spreading.

  • Decontaminate: Clean the surface with a high-pH detergent solution. Causality: The alkaline environment enhances the aqueous solubility of the compound's acidic glutamate moiety, facilitating complete physical removal. Follow with a thorough wipe using sterile water.

  • Dispose: Place all contaminated materials into a designated hazardous waste bag (typically yellow or black, depending on local RCRA guidelines)[2].

Part 4: Proper Disposal Procedures

Standard biological (red bag) or chemical waste protocols are insufficient for LY249543. The stable antifolate structure must be completely destroyed to prevent environmental toxicity. Waste must be segregated into trace and bulk streams[3].

Step-by-Step Disposal Methodology:

  • Trace-Contaminated Waste:

    • Definition: Empty vials, used pipette tips, gloves, and bench covers that have come into contact with the compound but hold no free-flowing liquid.

    • Action: Place in rigid, puncture-resistant yellow containers labeled "Trace Chemotherapy Waste." Ensure the container is permanently sealed when 75% full to prevent puncture hazards.

  • Bulk-Contaminated Waste:

    • Definition: Unused stock solutions, expired powder, or heavily saturated spill cleanup materials.

    • Action: Place in RCRA-compliant black hazardous waste containers (or equivalent local designation for bulk cytotoxics)[2].

  • Liquid Waste Management:

    • Action: Never pour LY249543 solutions down the drain. Collect liquid waste in shatter-proof, sealable high-density polyethylene (HDPE) containers. Label clearly with the chemical name, concentration, and "Cytotoxic Hazard."

  • Final Destruction:

    • Action: Transfer all sealed containers to a licensed hazardous waste management contractor. The only acceptable method of final destruction for this class of antineoplastic agent is high-temperature dual-chamber incineration (typically >1000°C) with flue gas treatment[4]. Causality: This extreme thermal degradation ensures the complete molecular breakdown of the compound, preventing active pharmaceutical ingredients from leaching into groundwater.

Sources

Personal protective equipment for handling LY249543 disodium

Author: BenchChem Technical Support Team. Date: March 2026

Operational & Safety Directive: Handling LY249543 Disodium

As drug development pushes the boundaries of targeted therapies, laboratory safety protocols must evolve in tandem. LY249543 disodium (Lometrexol disodium) is a highly potent antifolate antimetabolite. While its ability to arrest tumor cells in the S-phase makes it a valuable research asset, its extreme toxicity profile demands uncompromising precision in handling.

This guide synthesizes current USP <800> standards with field-proven operational insights to provide a self-validating, foolproof system for handling this compound. Our goal is to ensure your laboratory operates at the highest echelon of safety and scientific integrity.

The Mechanistic Causality of Hazard

To respect a chemical, one must understand its mechanism. LY249543 disodium is an inhibitor of Glycinamide Ribonucleotide Formyltransferase (GARFT) and Methylenetetrahydrofolate Dehydrogenase/Cyclohydrolase (MTHFD)[1]. By competing with reduced folates, it completely halts de novo purine synthesis.

In a clinical or in vivo setting, this profound blockade leads to severe, cumulative toxicities—most notably life-threatening myelosuppression and mucositis[1]. Furthermore, the compound is classified under GHS as an acute oral toxicant (H301: Toxic if swallowed). Because micro-aerosols generated during routine reconstitution can be inhaled or absorbed dermally, standard laboratory PPE is grossly insufficient.

Pathway Folate Folate Derivatives MTHFD MTHFD Enzyme (Dehydrogenase/Cyclohydrolase) Folate->MTHFD Substrate CHOTHF 10-Formyl-THF MTHFD->CHOTHF Catalysis GARFT GARFT Enzyme (Purine Synthesis) CHOTHF->GARFT Co-factor Purines De Novo Purines (DNA/RNA Precursors) GARFT->Purines Synthesis Toxicity Profound Myelosuppression & Mucositis Purines->Toxicity Depletion causes Cell Cycle Arrest LY LY249543 Disodium (Lometrexol) LY->MTHFD Competitive Inhibition LY->GARFT Downstream Blockade

Fig 1. LY249543 disodium mechanism: Dual inhibition of MTHFD and GARFT blocking purine synthesis.

Quantitative PPE Specifications

Handling LY249543 disodium requires strict adherence to USP <800> guidelines for antineoplastic hazardous drugs[2]. The following table outlines the mandatory PPE specifications and the scientific rationale behind them.

PPE CategoryRequired StandardMaterial & Design SpecificationsReplacement Frequency
Primary/Inner Gloves ASTM D6978Powder-free nitrile/neoprene; tested at 35°C for permeation.Every 30 minutes or if compromised[3].
Secondary/Outer Gloves ASTM D6978Same as above; must extend completely over the gown cuff.Every 30 minutes or after handling vials.
Protective Gown ASTM F3267-22Poly-coated, seamless front, long sleeves, closed knit cuffs.Every 2-3 hours or post-spill[4].
Respiratory Protection NIOSH N95 / PAPRN95 for routine compounding; PAPR for spills >5 mL or vapors.Discard N95 after single use[3].
Eye & Face Protection ANSI Z87.1Full face shield combined with safety goggles (no gap).Discard or decontaminate post-session.
Head & Footwear USP <800> CompliantFull hair/beard cover; double impervious shoe covers.Discard upon exiting the buffer room.

Procedural Workflow: A Self-Validating System

A protocol is only as strong as its ability to verify its own success. Do not merely follow these steps; observe the physical cues that validate your safety.

Phase 1: Anteroom Preparation & Donning
  • Footwear & Headgear: Don primary shoe covers, hair cover, and beard cover.

    • Causality: Prevents the shedding of human particulate matter, which can act as a physical carrier for aerosolized LY249543 particles.

    • Validation Check: Step over the line of demarcation. This physical transition validates the separation of "clean" versus "dirty" floor zones.

  • Hand Hygiene & Inner Gloves: Wash hands thoroughly and don the first pair of ASTM D6978 gloves.

    • Causality: Standard exam gloves (ASTM D6319) fail under the chemical permeation dynamics of low-molecular-weight antineoplastics. ASTM D6978 tests permeation specifically at 35°C (body temperature), ensuring the polymer matrix does not expand and permit drug diffusion[5].

    • Validation Check: Inspect the gloves for pinholes. A tight, flawless fit validates the baseline dermal barrier.

  • Gown Application: Don an ASTM F3267-22 poly-coated gown. Ensure the inner gloves are tucked under the knit cuffs.

    • Causality: Washable gowns absorb liquids. Poly-coated gowns repel hydrophilic and lipophilic solutions, forcing droplets to bead and roll off rather than permeate[4].

  • Respirator & Face Shield: Don a fit-tested NIOSH N95 respirator and full face shield.

    • Validation Check: Perform a positive/negative pressure seal check on the N95. The slight collapse of the mask upon sharp inhalation validates a hermetic seal against aerosolized drug particles.

  • Outer Gloves: Don the second pair of ASTM D6978 gloves over the gown cuffs.

    • Validation Check: The complete overlap ensures zero exposed skin at the wrist, validating the redundant barrier system.

Phase 2: Compounding (C-PEC)
  • Workspace Preparation: Operate exclusively within a Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI)[2].

    • Validation Check: Observe the negative pressure indicator/magnehelic gauge on the BSC before spiking the vial. A stable inward airflow validates that micro-droplets will not breach the operator's breathing zone.

  • Reconstitution: Use Closed-System Drug-Transfer Devices (CSTDs) when injecting diluent into the LY249543 disodium vial.

    • Causality: CSTDs mechanically equalize pressure, prohibiting the escape of highly toxic vapors or aerosols that occur during needle withdrawal.

Phase 3: Doffing & Disposal
  • Outer Glove Removal: Remove outer gloves inside the C-PEC.

    • Causality: Outer gloves carry the highest bioburden. Removing them inside the negative-pressure environment prevents contamination of the anteroom[2].

  • Gown & Inner Glove Doffing: Remove the gown by pulling it away from the body, rolling it inside out to trap contaminants. Remove inner gloves last.

    • Validation Check: Inspect your hands. If the inner gloves or skin show any moisture or residue, the outer barrier has failed. Dry, pristine hands validate the total integrity of the PPE system.

  • Disposal: Place all PPE in a designated trace chemotherapy waste container (yellow bin). Disposable PPE must never be re-used[2].

Spill Management & Decontamination Plan

In the event of an LY249543 disodium spill, immediate and calculated action is required to prevent widespread laboratory contamination.

  • Immediate Isolation: Evacuate non-essential personnel and restrict access to the area[4].

  • PPE Escalation: For spills greater than 5 mL, immediately upgrade respiratory protection to a Powered Air-Purifying Respirator (PAPR)[3].

  • The 4-Step Eradication Workflow:

    • Deactivation: Apply an EPA-registered oxidizing agent (e.g., sodium hypochlorite) to chemically degrade the LY249543 molecule.

    • Decontamination: Absorb the deactivated liquid with spill-kit pads.

    • Cleaning: Apply a germicidal detergent to remove organic residues.

    • Disinfection: Wipe the surface with sterile 70% Isopropyl Alcohol (IPA).

  • Validation Check: Conduct wipe sampling of the surface post-cleaning. A result of <1.00 ng/cm² validates that the deactivation and cleaning steps were effective and the area is safe for normal operations[2].

References

  • Homocysteine and Methylmalonic Acid: Markers to Predict and Avoid Toxicity from Pemetrexed Therapy 1 | Molecular Cancer Therapeutics - AACR Journals. aacrjournals.org.
  • Frequently Asked Questions about USP <800> | Safetec. safetec.com.
  • USP 800 Oncology PPE: Gowns & Gloves 480 Min Carmustine Protection - Medtecs Business Solutions. medtecs.com.
  • Safety Data Sheet - Cayman Chemical. caymanchem.com.
  • Safe Handling of Hazardous Drugs - USP<800> - EPCC. epcc.edu.
  • 800 HAZARDOUS DRUGS—HANDLING IN HEALTHCARE SETTINGS - USP-NF. uspnf.com.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY249543 disodium
Reactant of Route 2
LY249543 disodium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.